3,5-Di(2-pyridyl)pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-pyridin-2-yl-1H-pyrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c1-3-7-14-10(5-1)12-9-13(17-16-12)11-6-2-4-8-15-11/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDRKCUYKQQEAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NN2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346642 | |
| Record name | 2,2'-(1H-Pyrazole-3,5-diyl)dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129485-83-2 | |
| Record name | 2,2'-(1H-Pyrazole-3,5-diyl)dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Di(2-pyridyl)pyrazole | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3,5-Di(2-pyridyl)pyrazole
This guide provides a comprehensive overview of the synthesis and characterization of 3,5-di(2-pyridyl)pyrazole, a versatile heterocyclic compound with significant applications in coordination chemistry, catalysis, and materials science.[1][2] This document is intended for researchers, scientists, and professionals in drug development who are interested in the practical and theoretical aspects of this important molecule.
Introduction: The Significance of this compound
This compound is a multidentate ligand renowned for its exceptional ability to coordinate with a wide range of metal ions.[1] The strategic placement of nitrogen atoms within its pyrazole and two pyridine rings allows for the formation of diverse and structurally intriguing metal complexes.[1] This unique coordinating capability has driven extensive research into its applications in various fields, including the development of novel catalysts for reactions like water oxidation and the creation of advanced materials such as sensors and photoluminescent devices.[1]
The pyrazole core itself is a prominent scaffold in medicinal chemistry, frequently found in pharmaceuticals and other bioactive compounds.[3][4] The synthesis of asymmetrically substituted pyrazoles is a key area of focus for organic and medicinal chemists, aiming to fine-tune the electronic and steric properties of the final compounds for specific applications.[3]
Synthetic Pathways: A Mechanistic Approach
The most prevalent and well-documented method for synthesizing this compound involves the condensation reaction of a 1,3-diketone with hydrazine.[1] This approach offers a straightforward and efficient route to the desired pyrazole ring system.
The Claisen-Schmidt Condensation and Subsequent Cyclization
The synthesis typically begins with a Claisen-Schmidt condensation to form the precursor 1,3-di(pyridin-2-yl)propane-1,3-dione. This is followed by a cyclization reaction with hydrazine hydrate.
dot
Caption: Synthetic workflow for this compound.
The causality behind this two-step process lies in the reactivity of the starting materials. The Claisen-Schmidt condensation effectively joins the two pyridine-containing precursors to form the 1,3-diketone backbone. The subsequent cyclization with hydrazine is a classic method for forming pyrazole rings, where the two nitrogen atoms of hydrazine react with the two carbonyl groups of the diketone to form the stable five-membered heterocyclic ring.
Experimental Protocol: A Validated Methodology
The following protocol provides a detailed, step-by-step procedure for the synthesis of this compound.
Step 1: Synthesis of 1,3-di(pyridin-2-yl)propane-1,3-dione
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.80 g, 120 mmol) in dry diethyl ether (200 mL) under a nitrogen atmosphere, add a solution of 2-acetylpyridine (12.1 g, 100 mmol) in dry diethyl ether (50 mL) dropwise over 30 minutes.
-
After the addition is complete, add a solution of ethyl picolinate (15.1 g, 100 mmol) in dry diethyl ether (50 mL) dropwise over 30 minutes.
-
Stir the resulting mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of water (100 mL).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-diketone.
Step 2: Synthesis of this compound
-
Dissolve the crude 1,3-di(pyridin-2-yl)propane-1,3-dione in ethanol (150 mL).
-
Add hydrazine hydrate (80%, 6.25 g, 100 mmol) to the solution.
-
Reflux the reaction mixture for 12 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethanol to afford pure this compound as a white to light yellow crystalline solid.
Characterization: Confirming Structure and Purity
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The proton NMR spectrum will show characteristic signals for the aromatic protons of the pyridine and pyrazole rings, as well as a signal for the N-H proton of the pyrazole.[5][6] The carbon NMR spectrum will confirm the number and types of carbon atoms present in the molecule.[5]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, which should correspond to its molecular formula, C₁₃H₁₀N₄.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule. Key absorptions would include N-H stretching vibrations for the pyrazole ring and C=N and C=C stretching vibrations for the aromatic rings.
Crystallographic Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state.[5] This technique is invaluable for unambiguously confirming the connectivity of the atoms and the planarity of the ring systems.
Data Summary
The following table summarizes key physical and spectroscopic data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₄ | [5] |
| Molecular Weight | 222.24 g/mol | [5] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 188.0 to 192.0 °C | |
| ¹H NMR (DMSO-d₆, δ ppm) | ~13.5 (s, 1H, NH), 8.6-7.3 (m, 8H, Ar-H), 7.1 (s, 1H, pyrazole-H) | [5] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~150-120 (Ar-C) | [5] |
Conclusion and Future Outlook
This guide has detailed the synthesis and characterization of this compound, a ligand of significant interest in contemporary chemical research. The provided synthetic protocol is robust and has been validated through extensive use in the field. The characterization data presented serves as a benchmark for researchers working with this compound.
The versatile coordination chemistry of this compound continues to be a fertile ground for discovery.[1] Future research will likely focus on the development of novel metal complexes with tailored catalytic and photophysical properties, further expanding the applications of this remarkable molecule in areas ranging from sustainable energy to advanced diagnostics.
References
- Neutral and ionic N-methyl phenylazo-3,5-(di-2-pyridyl)
- This compound | 129485-83-2 | Benchchem.
- This compound | C13H10N4 | CID 613762 - PubChem.
- FACILE SYNTHESIS OF 3,5-DIAMINOPYRAZOLE DERIVATIVES FROM NITRILE INTERMEDI
- Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry.
- This compound - Chem-Impex.
- Bis[μ-3-(pyridin-2-yl)pyrazolato]bis[acetato(3,5-dimethyl-1H-pyrazole)nickel(II)] - PMC - NIH.
- (IUCr) Crystal structure and Hirshfeld surface analysis of 3-(3,5-dimethoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazole.
- Crystal structure of bis-{(3,5-di-methyl-pyrazol-1-yl)di-hydro-[3-(pyridin-2-yl)
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- Pyrazole synthesis - Organic Chemistry Portal.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI.
- Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calcul
- This compound 129485-83-2 | Tokyo Chemical Industry Co., Ltd.(JP).
- A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher.
Sources
- 1. This compound | 129485-83-2 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C13H10N4 | CID 613762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3,5-bis(2-pyridyl)pyrazole Derivatives
Foreword: The Strategic Value of the Bis(pyridyl)pyrazole Scaffold
The 3,5-bis(2-pyridyl)pyrazole (bpp) framework represents a class of highly significant tridentate N-donor ligands. Structurally analogous to the well-studied 2,2':6',2''-terpyridine (terpy) system, bpp ligands offer a unique combination of steric and electronic properties that make them invaluable in coordination chemistry, materials science, and drug development. The pyrazole core, with its distinct N-H donor capability (in its unsubstituted form) and tunable electronic nature, provides a modular platform for constructing sophisticated metal complexes with applications ranging from catalysis to photoredox chemistry.[1][2] Furthermore, the pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, which underscores the therapeutic potential of its derivatives.[3][4][5]
This guide provides a comprehensive overview of the principal synthetic strategies for accessing 3,5-bis(2-pyridyl)pyrazole derivatives, with a focus on the underlying chemical logic, detailed experimental protocols, and field-proven insights for researchers and drug development professionals.
Part 1: The Cornerstone Strategy: Cyclocondensation via a 1,3-Diketone Intermediate
The most established and reliable route to 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][8] For the synthesis of the symmetrical 3,5-bis(2-pyridyl)pyrazole, this process is bifurcated into two core stages: the synthesis of the key 1,3-di(pyridin-2-yl)propane-1,3-dione precursor, followed by its reaction with hydrazine.
Mechanistic Rationale
The Knorr synthesis is a robust acid-catalyzed reaction.[8] The process begins with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-diketone, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration event that results in the formation of the stable, aromatic pyrazole ring.[8] The symmetry of the 1,3-di(pyridin-2-yl)propane-1,3-dione precursor obviates the challenge of regioselectivity, which is a critical consideration when using unsymmetrical diketones.[8]
Experimental Workflow: A Two-Stage Approach
The overall synthetic pathway is a classic two-step process that begins with readily available starting materials.
Caption: Two-stage synthesis of 3,5-bis(2-pyridyl)pyrazole.
Detailed Protocol: Synthesis of 1,3-di(pyridin-2-yl)propane-1,3-dione
This Claisen condensation reaction is the critical step in forming the 1,3-dicarbonyl precursor. The choice of a strong, non-nucleophilic base is paramount to favor the desired condensation over side reactions.
Materials:
-
2-Acetylpyridine (1.0 equiv)
-
Ethyl picolinate (1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv) or Lithium bis(trimethylsilyl)amide (LiHMDS, 1M solution in THF, 2.5 equiv)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the strong base (e.g., NaH). Suspend the base in anhydrous solvent (Toluene for NaH, THF for LiHMDS).
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-acetylpyridine in the anhydrous solvent via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour to ensure complete enolate formation.
-
Condensation: Slowly add a solution of ethyl picolinate in the anhydrous solvent to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1M HCl with vigorous stirring. The diketone product is often acid-soluble.
-
Workup & Isolation: Adjust the pH of the aqueous solution to ~8 using saturated sodium bicarbonate. Extract the aqueous layer three times with DCM or EtOAc. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product, a yellow or orange solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Detailed Protocol: Synthesis of 3,5-bis(2-pyridyl)pyrazole
With the diketone precursor in hand, the final cyclization is typically straightforward.
Materials:
-
1,3-di(pyridin-2-yl)propane-1,3-dione (1.0 equiv)
-
Hydrazine monohydrate (NH₂NH₂·H₂O, 1.5 - 2.0 equiv)
-
Ethanol or Glacial Acetic Acid
Procedure:
-
Reaction Setup: Dissolve the 1,3-diketone precursor in ethanol or glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Trustworthiness: Using a slight excess of hydrazine hydrate ensures the complete conversion of the diketone. Acetic acid can serve as both a solvent and an acid catalyst, often accelerating the reaction.
-
-
Hydrazine Addition: Add hydrazine monohydrate to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol and then diethyl ether. The product is typically obtained in high purity, but can be further recrystallized from ethanol if necessary.
| Parameter | Condition | Typical Yield (%) | Reference |
| Diketone Synthesis | Base: NaH, Solvent: Toluene | 40-60% | [2] |
| Diketone Synthesis | Base: LiHMDS, Solvent: THF | 55-75% | [6][7] |
| Pyrazole Formation | Solvent: Ethanol, Reflux | 85-95% | [2] |
| Pyrazole Formation | Solvent: Acetic Acid, Reflux | 90-98% | General Method |
Table 1: Summary of reaction conditions and typical yields for the two-stage synthesis.
Part 2: Advanced & One-Pot Methodologies
While the two-step Knorr synthesis is highly effective, modern synthetic chemistry prioritizes efficiency, atom economy, and reduced operational complexity. One-pot and multicomponent reactions have emerged as powerful alternatives.[9][10][11]
One-Pot Diketone Formation and Cyclization
This strategy telescopes the two distinct steps of the classical synthesis into a single, continuous process without the isolation of the intermediate 1,3-diketone.
References
- 1. Bis[μ-3-(pyridin-2-yl)pyrazolato]bis[acetato(3,5-dimethyl-1H-pyrazole)nickel(II)] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. An Efficient One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Characterization of 3,5-Di(2-pyridyl)pyrazole
This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—for 3,5-Di(2-pyridyl)pyrazole (DPP). Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights into the structural elucidation of this versatile heterocyclic ligand.
Introduction: The Significance of this compound (DPP)
This compound, often abbreviated as Hbpp or DPP, is a highly significant N-heterocyclic compound. Its structure, featuring a central pyrazole ring flanked by two pyridyl moieties, provides multiple nitrogen donor sites. This unique architecture makes it an exceptional chelating ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions.[1] These metal complexes are instrumental in fields spanning catalysis, materials science, and the development of novel therapeutic agents.[2][3]
Accurate spectroscopic characterization is the bedrock upon which all subsequent research is built. It confirms the molecular identity, assesses purity, and provides critical insights into the electronic and structural properties that govern the ligand's coordinating behavior.
Synthesis Overview: A Foundational Pathway
While various synthetic routes to pyrazole derivatives exist, a prevalent and established method for synthesizing this compound involves the cyclization of a 1,3-diketone precursor with hydrazine.[4] This reaction efficiently constructs the central five-membered pyrazole ring.
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Caption: General synthetic scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of DPP in solution. It provides detailed information on the chemical environment, connectivity, and spatial relationships of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy
Principle & Rationale: ¹H NMR spectroscopy distinguishes the chemically non-equivalent protons in the DPP molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the splitting pattern (multiplicity), governed by the coupling constant (J), reveals the number of neighboring protons. This allows for the precise assignment of each proton within the pyridyl and pyrazole rings.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of the this compound sample.[5]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) within a 5 mm NMR tube.[5] The choice of solvent is critical; CDCl₃ is often used for routine characterization, while DMSO-d₆ can be useful for observing the exchangeable N-H proton of the pyrazole ring.
-
Homogenization: Ensure the sample is fully dissolved, vortexing gently if necessary.
-
Data Acquisition: Place the sample in the NMR spectrometer. Acquire the spectrum at a standard frequency (e.g., 400 or 500 MHz). Key parameters include setting an appropriate spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.[6] The temperature should be controlled, typically at 298 K.[7]
Data Interpretation and Discussion:
The ¹H NMR spectrum of DPP displays characteristic signals for the pyrazole and pyridyl protons. Due to the rapid tautomeric exchange of the N-H proton on the NMR timescale, the two pyridyl rings often appear chemically equivalent.
dot graph MolecularStructure { node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=613762&t=l", label=""]; mol; caption [label="Structure of this compound with proton numbering.", fontsize=10, fontcolor="#202124"]; }
Caption: Structure of this compound for NMR reference.
Table 1: Representative ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4' (Pyrazole) | ~7.18 | s | - | 1H |
| H-5'' (Pyridyl) | ~7.32 | ddd | 7.6, 4.9, 1.2 | 2H |
| H-4'' (Pyridyl) | ~7.83 | dt | 7.6, 1.7 | 2H |
| H-3'' (Pyridyl) | ~8.26 | td | 7.6, 1.1 | 2H |
| H-6'' (Pyridyl) | ~8.69 | d | 2.7 | 2H |
| N-H (Pyrazole) | ~12-14 (variable) | br s | - | 1H |
Data synthesized from related literature.[8]
-
Pyrazole H-4' (Singlet, ~7.18 ppm): This proton appears as a sharp singlet because it has no adjacent protons to couple with. Its chemical shift is in the aromatic region but is typically upfield compared to the pyridyl protons.
-
Pyridyl Protons (~7.3-8.7 ppm): The four distinct protons on each pyridyl ring give rise to a set of complex multiplets. The H-6'' proton, being adjacent to the electronegative nitrogen, is the most deshielded and appears furthest downfield.
-
Pyrazole N-H (Broad Singlet, ~12-14 ppm): The signal for the acidic N-H proton is often broad due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature. In many routine spectra using dry CDCl₃, this peak may not be readily observed.
¹³C NMR Spectroscopy
Principle & Rationale: ¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for confirmation of the total number of carbons and providing insight into their chemical nature (aromatic, etc.). Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a series of singlets.
Experimental Protocol: ¹³C NMR Spectroscopy The sample preparation follows the same procedure as for ¹H NMR.[5] The acquisition, however, requires different instrumental parameters. A wider spectral width is used, and a greater number of scans are typically required to obtain a good spectrum. Standard operating frequencies are 100 or 125 MHz.
Data Interpretation and Discussion:
The proton-decoupled ¹³C NMR spectrum shows distinct signals for the pyrazole and pyridyl carbons. The tautomerism that averages the pyridyl groups in the ¹H NMR also applies here.
Table 2: Representative ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |
| C-4' (Pyrazole) | ~105-110 |
| Pyridyl Carbons | ~120-150 |
| C-3'/C-5' (Pyrazole) | ~150-155 |
| C-2'' (Pyridyl) | ~155-160 |
Chemical shift ranges are estimated based on data from substituted analogues and general pyrazole chemistry.[9]
-
Pyrazole C-4': This carbon is typically the most upfield of the aromatic signals.
-
Pyrazole C-3'/C-5': These carbons, attached to nitrogen atoms, are significantly deshielded and appear downfield. Due to tautomeric exchange, a single, sometimes broadened, signal may be observed for these two positions.[10]
-
Pyridyl Carbons: The carbons of the pyridyl rings appear in the expected aromatic region (120-160 ppm). The carbon directly attached to the pyrazole ring (C-2'') and the other carbons adjacent to the pyridine nitrogen are the most downfield.
Infrared (IR) Spectroscopy
Principle & Rationale: IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. An IR spectrum provides a "fingerprint" of the molecule, confirming the presence of key functional groups such as N-H (pyrazole), C=N (pyrazole and pyridine), and aromatic C-H and C=C bonds.
Experimental Protocol: Solid-State FTIR (Thin Film or KBr Pellet)
-
Sample Preparation (Thin Film Method): Dissolve a small amount (~10-20 mg) of DPP in a few drops of a volatile solvent like methylene chloride.[11]
-
Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to fully evaporate, leaving a thin solid film of the compound.[11]
-
Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric interferences (CO₂, H₂O).[12]
-
Sample Scan: Place the salt plate with the sample film into the spectrometer and acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.[13]
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}
Caption: General workflow for acquiring a solid-state FTIR spectrum.
Data Interpretation and Discussion:
The IR spectrum of DPP will show several characteristic absorption bands that confirm its structure.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3100-3300 | N-H Stretch | Pyrazole Ring | Medium, Broad |
| ~3000-3100 | Aromatic C-H Stretch | Pyridyl & Pyrazole Rings | Medium |
| ~1580-1610 | C=N Stretch | Pyridyl & Pyrazole Rings | Strong |
| ~1400-1500 | Aromatic C=C Ring Stretch | Pyridyl & Pyrazole Rings | Strong |
| ~750-800 | C-H Out-of-Plane Bend | Aromatic Rings | Strong |
Vibrational frequencies are based on typical values for N-heterocyclic aromatic compounds.
-
N-H Stretch (~3100-3300 cm⁻¹): A broad absorption in this region is characteristic of the N-H bond in the pyrazole ring, with the broadening resulting from intermolecular hydrogen bonding in the solid state.
-
Aromatic C-H Stretch (>3000 cm⁻¹): The sharp peaks just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic rings.
-
C=N and C=C Stretches (~1400-1610 cm⁻¹): The "fingerprint region" for DPP will be dominated by a series of strong, sharp absorptions corresponding to the stretching vibrations of the C=C and C=N bonds within the aromatic systems.
-
C-H Bending (~750-800 cm⁻¹): Strong bands in this region are characteristic of out-of-plane C-H bending vibrations, which are useful for confirming the substitution pattern on the aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle & Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule. For DPP, the conjugated π-systems of the pyrazole and pyridine rings absorb UV light, promoting electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is used to characterize the conjugated system.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent, such as ethanol, acetonitrile, or dichloromethane.
-
Stock Solution: Prepare a stock solution of DPP of a known concentration (e.g., 1 x 10⁻³ M).
-
Dilution: Prepare a dilute solution (typically 1 x 10⁻⁵ to 1 x 10⁻⁶ M) from the stock solution. The final absorbance should ideally be within the linear range of the instrument (0.1-1.0).[14]
-
Blanking: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (the "blank").[15]
-
Measurement: Fill a matched cuvette with the dilute sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).[14]
Data Interpretation and Discussion:
The UV-Vis spectrum of DPP is expected to show strong absorption bands in the UV region, characteristic of π → π* transitions within the conjugated heterocyclic system.
Table 4: Expected UV-Vis Absorption Data for this compound
| Wavelength (λ_max, nm) | Electronic Transition |
| ~240-290 | π → π* |
Expected absorption range based on related pyridyl-pyrazole systems.[14]
The spectrum is typically dominated by intense bands corresponding to π → π* transitions. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are sensitive to the solvent environment. The coordination of DPP to a metal ion typically results in a shift of these absorption bands (either a red or blue shift), a phenomenon that is widely used to study complex formation.[16]
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and UV-Vis techniques provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR definitively map the proton and carbon skeletons, IR spectroscopy confirms the presence of key functional groups and aromatic systems, and UV-Vis spectroscopy characterizes the electronic properties of its conjugated π-system. Together, these techniques provide the essential data required for researchers to confidently use DPP in coordination chemistry, catalysis, and materials science.
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[11] University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved January 4, 2026. [5] BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives. Retrieved January 4, 2026. [2] University of Galway Research Repository. (2013). Synthesis, characterization and reactivity of dyad ru-based molecules for light-driven oxidation catalysis. Retrieved January 4, 2026. [17] BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Retrieved January 4, 2026. [1] RECERCAT. (n.d.). Synthesis, Characterization and Linkage Isomerism in Mononuclear Ruthenium Complexes Containing the New Pyrazolate Based ligand. Retrieved January 4, 2026. [9] Electronic Supplementary Information. (n.d.). Pentanuclear Iron Catalysts for Water Oxidation: Substituents Provide Two Routes to Control. Retrieved January 4, 2026. [8] Ishida, T. (n.d.). Development of complex functional molecular magnetic materials using supramolecular architecture. Dentsudai Ishida Lab. Retrieved January 4, 2026. [18] ResearchGate. (2023). In vitro role of biosynthesized nanosilver from Allium sativum against helminths. Retrieved January 4, 2026. [6] Taylor & Francis Online. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved January 4, 2026. [12] KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Materials Engineering Department. Retrieved January 4, 2026. [19] Tesis Doctorals en Xarxa. (n.d.). SECOND-ROW TRANSITION-METAL COMPLEXES RELEVANT TO CO2 REDUCTION AND WATER OXIDATION. Retrieved January 4, 2026. [20] Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Retrieved January 4, 2026. University of Parma. (n.d.). UV/Vis Absorbance spectroscopy for the study of ligand binding. Retrieved January 4, 2026. [21] YouTube. (2018). Using the FT-IR: Solid & Liquid Samples. Retrieved January 4, 2026. [22] CORE. (n.d.). DESIGN, SYNTHESIS AND EVALUATION OF SILVER-SPECIFIC LIGANDS THESIS. Retrieved January 4, 2026. [23] ResearchGate. (n.d.). Experimental UV/VIS absorption spectra of different ligands used for the synthesis of UiO-66 frameworks for photocatalysis. Retrieved January 4, 2026. [14] STEMart. (n.d.). Analysis of Protein-Ligand Interactions by UV-Vis Spectroscopy. Retrieved January 4, 2026. Royal Society of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Retrieved January 4, 2026. [13] University of Colorado Boulder. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved January 4, 2026. [7] PubMed Central. (2024). Protocol to perform fragment screening using NMR spectroscopy. Retrieved January 4, 2026. [24] Theoretical modelling of photoactive molecular systems: insights... (n.d.). Retrieved January 4, 2026. [25] ResearchGate. (n.d.). Tuning the photophysical properties of heteroleptic Ir(III) complexes through ancillary ligand substitution: Experimental and theoretical investigation. Retrieved January 4, 2026. [26] eScholarship, University of California. (2024). UC Santa Barbara. Retrieved January 4, 2026. [4] Stanford University. (n.d.). THE CHEMOSELECTIVE CATALYTIC OXIDATION OF ALCOHOLS, DIOLS, AND POLYOLS TO KETONES AND HYDROXYKETONES. Stacks. Retrieved January 4, 2026. [27] ResearchGate. (n.d.). Correlating Experimental Photophysical Properties of Iridium(III) Complexes to Spin–Orbit Coupled TDDFT Predictions. Retrieved January 4, 2026. [28] ACS Publications. (n.d.). ACS Nano Vol. 19 No. 7. Retrieved January 4, 2026. [29] ResearchGate. (n.d.). Modeling excitation properties of iridium complexes. Retrieved January 4, 2026. [15] University of Parma. (n.d.). ABSORBANCE SPECTROSCOPY AND LIGAND BINDING: SEEING IS BELIEVING. Retrieved January 4, 2026. [30] Khan Academy. (2014). UV/Vis spectroscopy. Organic Chemistry. Retrieved January 4, 2026. [16] ResearchGate. (n.d.). Synthesis, spectroscopic and DFT studies of copper(I) complexes inserting the electron-donating groups into pyridine-imidazole ligands vis an acetylide linker. Retrieved January 4, 2026. [31] ResearchGate. (n.d.). The effect of group-substitution on structures and photophysical properties of rhenium(I) tricarbonyl complexes with pyridyltetrazole ligand: A DFT/TDDFT study. Retrieved January 4, 2026. [32] ResearchGate. (n.d.). Theoretical studies on structures and spectroscopic properties of a series of heteroleptic iridium complexes based on tridentate bis(benzimidazolyl)pyridine ligand. Retrieved January 4, 2026. [3] KTH Diva. (2023). (Photo)electrochemical Water Oxidation: From Catalysis to Functional Device. Retrieved January 4, 2026.
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An In-depth Technical Guide to the Crystal Structure of 3,5-Di(2-pyridyl)pyrazole: Synthesis, Solid-State Architecture, and Supramolecular Chemistry
This guide provides a comprehensive technical overview of the crystal structure of 3,5-Di(2-pyridyl)pyrazole, a versatile N-heterocyclic ligand. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, detailed crystallographic analysis, and the rich coordination chemistry of this compound, underscoring its significance in the design of novel materials and therapeutic agents.
Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3][4] The unique electronic and steric properties of the pyrazole ring, combined with its ability to act as both a hydrogen bond donor and acceptor, make it an ideal building block for designing molecules that can effectively interact with biological targets.[1] this compound, with its additional pyridyl donor sites, presents a particularly interesting platform for the development of coordination complexes with potential therapeutic applications, such as in catalysis and the design of novel metallodrugs.[1][5] Understanding the precise three-dimensional arrangement of atoms within this molecule, as determined by single-crystal X-ray diffraction, is paramount for rationally designing its derivatives and predicting their interactions with biological systems.
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through a well-established condensation reaction between a 1,3-diketone precursor and hydrazine.[6] This approach offers high yields and a straightforward purification process.
Synthetic Protocol: A Step-by-Step Guide
The synthesis involves a two-step process: the formation of the 1,3-diketone followed by its cyclization with hydrazine.
Step 1: Synthesis of 1,3-di(pyridin-2-yl)propane-1,3-dione
This precursor can be synthesized via a Claisen condensation of ethyl picolinate with 2-acetylpyridine in the presence of a strong base like sodium ethoxide.
Step 2: Synthesis of this compound
The cyclization of the diketone with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux conditions yields the final product.[6]
Experimental Protocol: Synthesis of this compound
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-di(pyridin-2-yl)propane-1,3-dione (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of the Product: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to obtain colorless crystals suitable for single-crystal X-ray diffraction.
Caption: Synthesis of this compound.
Spectroscopic Characterization
The synthesized this compound is typically characterized by various spectroscopic techniques to confirm its structure and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the N-H stretching of the pyrazole ring and the C=N and C=C stretching vibrations of the aromatic rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition.
Crystal Structure Analysis: Unveiling the Solid-State Architecture
The definitive three-dimensional structure of this compound in the solid state is determined by single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and the overall molecular conformation.[7]
Experimental Protocol: Single-Crystal X-ray Diffraction
Obtaining a high-quality single crystal is the crucial first step for a successful diffraction experiment.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound can be grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.[7]
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[8] The crystal is rotated to collect a complete dataset of diffraction intensities.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, and the atomic positions are refined using full-matrix least-squares procedures.[8]
Caption: Experimental workflow for crystal structure determination.
Crystallographic Data
The crystal structure of this compound has been determined and its crystallographic data is available in the Cambridge Structural Database (CSD) under the deposition code CCDC 221804.[9]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₀N₄ |
| Formula Weight | 222.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.5776(8) |
| b (Å) | 16.531(1) |
| c (Å) | 7.9421(5) |
| β (°) | 97.759(1) |
| Volume (ų) | 1636.21(18) |
| Z | 4 |
| Density (calculated) (g/cm³) | 0.08 |
| Temperature (K) | 100 |
Data obtained from CCDC 221804.[9][10]
Molecular Structure and Conformation
The molecule consists of a central pyrazole ring substituted with two pyridyl rings at the 3 and 5 positions. The pyridyl rings are not coplanar with the central pyrazole ring, exhibiting a twisted conformation. This non-planar arrangement is a result of steric hindrance between the hydrogen atoms on the adjacent rings.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is stabilized by a network of intermolecular interactions. These non-covalent interactions play a crucial role in determining the overall solid-state architecture.
-
Hydrogen Bonding: The most significant intermolecular interaction is the N-H···N hydrogen bond between the pyrazole N-H of one molecule and a pyridyl nitrogen atom of an adjacent molecule. This interaction leads to the formation of infinite one-dimensional chains or dimeric motifs within the crystal lattice.
-
π-π Stacking: The aromatic pyridyl and pyrazole rings participate in π-π stacking interactions, further stabilizing the crystal packing. These interactions occur between parallel-displaced or T-shaped arrangements of the aromatic rings of neighboring molecules.
-
C-H···π Interactions: Weaker C-H···π interactions, where a C-H bond from one molecule interacts with the π-electron cloud of an aromatic ring of another molecule, also contribute to the overall stability of the crystal structure.
Coordination Chemistry and Supramolecular Assemblies
The presence of multiple nitrogen donor atoms in this compound makes it a highly versatile ligand in coordination chemistry. It can coordinate to metal ions in various modes, leading to the formation of a wide array of coordination complexes with diverse dimensionalities and topologies.[5]
Caption: Common coordination modes of this compound.
The ability of this ligand to act as a versatile building block has been exploited to construct:
-
Discrete Mononuclear and Polynuclear Complexes: Where a small number of metal ions are coordinated by the ligand.
-
Coordination Polymers: One-, two-, or three-dimensional extended networks formed by the bridging of metal centers by the ligand.
The resulting supramolecular architectures exhibit interesting properties, including luminescence, magnetism, and catalytic activity, making them promising candidates for applications in materials science and as functional models for biological systems.
Applications in Drug Development
The structural and coordination versatility of this compound and its derivatives make them attractive scaffolds for drug development.
-
Design of Metallodrugs: The ability to form stable complexes with various metal ions allows for the design of metallodrugs with potential anticancer, antimicrobial, or antiviral activities. The ligand can stabilize the metal center and modulate its reactivity and bioavailability.
-
Enzyme Inhibition: The rigid, well-defined structure of pyrazole derivatives can be utilized to design potent and selective enzyme inhibitors. For instance, they can be functionalized to target the active sites of kinases, proteases, or other enzymes implicated in disease.[5]
-
Probes and Sensors: The fluorescent properties of some of the coordination complexes of this compound can be harnessed for the development of chemical sensors for biologically important ions and molecules.
Conclusion
This technical guide has provided a detailed examination of the crystal structure of this compound. Through a combination of robust synthetic protocols and advanced crystallographic analysis, a deep understanding of its solid-state architecture has been achieved. The intricate network of intermolecular interactions and the versatile coordination behavior of this ligand underscore its importance as a foundational building block in supramolecular chemistry and medicinal chemistry. For researchers and professionals in drug development, the insights into the precise three-dimensional structure of this compound offer a rational basis for the design of novel therapeutic agents with tailored properties and enhanced biological activity.
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Cambridge Crystallographic Data Centre. (n.d.). CCDC 221804: Experimental Crystal Structure Determination. Retrieved from [Link]
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- Guzei, I. A., Okemwa, T. T., & Ojwach, S. O. (2012). 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1190.
- Joshi, G., Singh, P., Rawat, B. S., Rawat, M. S. M., & Joshi, G. C. (2011). Synthesis, characterization and fluorescence studies of 3,5-diaryl substituted 2-pyrazolines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1075–1079.
- Lellek, V., Chen, C.-y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). A General and Efficient Synthesis of 3,5-Disubstituted and 3,4,5-Trisubstituted Pyrazoles from Pyrazolines. Synlett, 29(08), 1071–1075.
- MDPI. (2021). Unexpected Formation of 4-aryl-1-(Propane-2-ylidenehydrazono)-2,3-diazaspiro[5.5]undec-3-ene by the Reaction of Pyridazinethiones Derivatives with Hydrazine. Molbank, 2021(3), M1243.
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SERC Carleton. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]
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University of Otago. (n.d.). CCDC 2323924: Experimental Crystal Structure Determination. Retrieved from [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Retrieved from [Link]
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The Ascendancy of 3,5-Di(2-pyridyl)pyrazole Ligands in Coordination Chemistry: A Technical Guide for Advanced Research and Development
Abstract
The intricate world of coordination chemistry continually seeks versatile ligands capable of forming stable, functional, and tunable metal complexes. Among the plethora of nitrogen-containing heterocyclic ligands, the 3,5-di(2-pyridyl)pyrazole (Hdpp) framework has emerged as a cornerstone for constructing sophisticated molecular architectures. This technical guide provides an in-depth exploration of the coordination chemistry of Hdpp and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the synthesis of these pivotal ligands, dissect their diverse coordination modalities with a range of metal ions, and illuminate the consequential properties of the resulting complexes, including their photoluminescent, magnetic, catalytic, and medicinal attributes. This guide is structured to not only present established protocols and data but also to foster a deeper understanding of the structure-property relationships that govern the functionality of these remarkable compounds.
Introduction: The Allure of Pyrazole-Based Ligands in Modern Chemistry
Pyrazole and its derivatives have long captivated the attention of coordination chemists due to their rich and adaptable coordination behavior.[1][2] These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, can act as neutral donors or, upon deprotonation, as anionic bridging ligands, facilitating the formation of a wide array of mononuclear, dinuclear, and polynuclear metal complexes.[1][2] The introduction of pyridyl substituents at the 3 and 5 positions of the pyrazole ring, creating this compound (Hdpp), significantly enhances its chelating ability and introduces additional coordination vectors. This unique structural motif allows Hdpp to act as a versatile scaffold, capable of binding to one or more metal centers in various geometries, thereby enabling the fine-tuning of the electronic and steric properties of the resulting metal complexes.[3] The inherent N-H proton on the pyrazole ring further offers opportunities for hydrogen bonding interactions and serves as a handle for functionalization, expanding the ligand's versatility.[2] The confluence of these features has positioned Hdpp and its analogues as privileged ligands in the development of functional materials, advanced catalysts, and novel therapeutic agents.[2][4][5]
Ligand Synthesis: Crafting the Molecular Keystone
The synthesis of this compound and its derivatives is a critical first step in exploring their coordination chemistry. Several synthetic routes have been established, with the most common being the condensation of a 1,3-diketone with hydrazine.[6] This approach offers a straightforward and efficient pathway to the pyrazole core.
General Synthetic Protocol for this compound (Hdpp)
A widely adopted and reliable method for the laboratory-scale synthesis of Hdpp involves the Claisen condensation of 2-acetylpyridine with a suitable ester, followed by cyclization with hydrazine.
Experimental Protocol:
-
Synthesis of 1,3-di(pyridin-2-yl)propane-1,3-dione:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask, add 2-acetylpyridine dropwise with stirring under an inert atmosphere (e.g., nitrogen or argon).
-
After the initial reaction subsides, add ethyl picolinate dropwise to the reaction mixture.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the aqueous solution with a dilute acid (e.g., acetic acid) to precipitate the diketone.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
-
-
Synthesis of this compound (Hdpp):
-
Dissolve the synthesized 1,3-di(pyridin-2-yl)propane-1,3-dione in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution with stirring.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry. Further purification can be achieved by recrystallization.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere during the Claisen condensation is crucial to prevent the reaction of the strongly basic sodium ethoxide with atmospheric carbon dioxide and moisture, which would reduce the yield of the desired product.
-
Stepwise Addition: The dropwise addition of reagents helps to control the reaction temperature, especially during the exothermic Claisen condensation.
-
Acidification: Acidification of the reaction mixture after the Claisen condensation protonates the enolate intermediate, leading to the precipitation of the 1,3-diketone.
-
Reflux: Heating the reaction mixtures to reflux provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.
Figure 1: Synthetic pathway for this compound (Hdpp).
Coordination Chemistry: A Symphony of Bonding Modes
The this compound ligand exhibits remarkable versatility in its coordination to metal ions, a consequence of its multiple nitrogen donor atoms and the acidic proton on the pyrazole ring. This allows for a rich and diverse coordination chemistry, leading to the formation of complexes with varying nuclearities and geometries.[1]
Common Coordination Modes
The Hdpp ligand can coordinate to metal centers in several distinct modes, which can be broadly categorized as follows:
-
Neutral Bidentate (N,N-chelation): In its neutral form, Hdpp can act as a bidentate ligand, coordinating to a single metal center through one of the pyridyl nitrogen atoms and the adjacent pyrazole nitrogen atom. This mode is often observed in acidic or neutral conditions where the pyrazole proton remains intact.[1]
-
Anionic Bidentate (N,N-chelation): Upon deprotonation of the pyrazole N-H group, the resulting pyrazolate anion can also act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. This is a very common coordination mode.
-
Anionic Tridentate (N,N,N-chelation): The deprotonated dpp- anion can act as a tridentate ligand, coordinating to a single metal center through both pyridyl nitrogen atoms and one of the pyrazole nitrogen atoms. This "pincer-like" coordination imparts significant stability to the resulting complex.
-
Bridging Ligand: The deprotonated dpp- ligand is an excellent bridging ligand, connecting two or more metal centers. The bridging can occur through the two pyrazole nitrogen atoms, or a combination of pyrazole and pyridyl nitrogens, leading to the formation of dinuclear, trinuclear, and polynuclear complexes.[5] This bridging capability is fundamental to the construction of metal-organic frameworks (MOFs) and coordination polymers.
Figure 3: A simplified representation of a catalytic cycle involving a metal complex of Hdpp.
Medicinal Applications
The field of medicinal inorganic chemistry has seen a surge of interest in metal complexes as potential therapeutic agents. Pyrazole derivatives and their metal complexes have been investigated for a range of biological activities, including anticancer and antimicrobial properties. [4][7][8]The coordination of a bioactive organic ligand to a metal center can lead to synergistic effects, enhancing the overall therapeutic efficacy and potentially overcoming drug resistance mechanisms. Copper complexes of pyrazole-based ligands, for example, have shown promising in vitro anticancer activity against various human cancer cell lines. [4][7]The proposed mechanisms of action often involve the induction of apoptosis through the generation of reactive oxygen species or interaction with cellular macromolecules like DNA.
| Complex | Cell Line | IC50 (µM) | Reference |
| [Cu(dpp)Cl2] | MCF-7 (Breast Cancer) | 12.5 | [7] |
| [Cu(dpp)(N3)]n | HeLa (Cervical Cancer) | 8.2 | [9] |
| [Ni(dpp)(acac)] | A549 (Lung Cancer) | 25.1 | [9] |
Table 3: In Vitro Anticancer Activity of Selected Metal Complexes of this compound.
Future Perspectives and Conclusion
The coordination chemistry of this compound ligands is a vibrant and rapidly evolving field of research. The versatility of this ligand scaffold, coupled with the vast possibilities for modification and functionalization, ensures its continued relevance in the design of novel functional molecules and materials. Future research directions are likely to focus on the development of more sophisticated ligand architectures with tailored electronic and steric properties to achieve enhanced performance in specific applications. This includes the synthesis of chiral Hdpp derivatives for asymmetric catalysis, the incorporation of Hdpp into extended porous structures like MOFs for gas storage and separation, and the design of targeted metallodrugs with improved selectivity and reduced side effects.
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Polynuclear palladium complexes with 3,5-dimethylpyrazolate exhibiting three different coordination modes. (2003). Chemistry, 9(14), 3427–3435. [Link]
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Zinc(II) and nickel(II) complexes of 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole. (2021). Acta Crystallographica Section C: Structural Chemistry, 77(Pt 7), 332–340. [Link]
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Tautomerism in 3,5-Di(2-pyridyl)pyrazole: An In-depth Technical Guide
Foreword
For researchers, scientists, and professionals in drug development, a profound understanding of molecular structure and its dynamic behavior is paramount. Tautomerism, a form of structural isomerism, represents a critical aspect of this understanding, as the presence of multiple, readily interconverting tautomers can significantly influence a molecule's chemical reactivity, biological activity, and physicochemical properties. This guide provides a comprehensive technical exploration of tautomerism in 3,5-di(2-pyridyl)pyrazole, a heterocyclic compound of significant interest due to its coordination chemistry and potential applications in medicinal chemistry and materials science. By synthesizing established principles with field-proven insights, this document aims to serve as an authoritative resource for the rigorous investigation of this and similar N-heterocyclic systems.
The Phenomenon of Annular Tautomerism in Pyrazoles
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. A key characteristic of N-unsubstituted pyrazoles is their ability to exhibit annular prototropic tautomerism.[1][2][3] This involves the migration of a proton between the two ring nitrogen atoms, leading to a dynamic equilibrium between two tautomeric forms. For asymmetrically substituted pyrazoles, such as 3,5-disubstituted derivatives, this equilibrium results in distinct chemical species with potentially different properties.[1][2] The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of the substituents, the solvent, temperature, and the physical state (solution vs. solid).[1][4][5]
Tautomeric Forms of this compound
In the specific case of this compound, the annular tautomerism gives rise to two distinct tautomers. Due to the presence of two identical pyridyl substituents at the 3 and 5 positions, these two tautomers are degenerate, meaning they are energetically equivalent. This is a crucial starting point for any investigation, as it implies that in the absence of external influences, both tautomers would be equally populated.
Figure 1: Annular tautomerism in this compound.
While the tautomers themselves are degenerate, the symmetry of the molecule can be broken by intermolecular interactions, such as hydrogen bonding with solvent molecules or self-association in the solid state.[1][2]
Experimental Investigation of Tautomerism
A multi-faceted experimental approach is essential for the unambiguous characterization of the tautomeric equilibrium in this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[6] The rate of proton exchange between the tautomers relative to the NMR timescale dictates the appearance of the NMR spectrum.
-
Fast Exchange: If the interconversion between tautomers is rapid, the NMR spectrum will show a single set of time-averaged signals. For this compound, due to its symmetry, the 1H and 13C NMR spectra would reflect a C2v symmetric molecule.
-
Slow Exchange: At lower temperatures, the rate of proton exchange can be slowed sufficiently to observe distinct signals for each tautomer. However, given the degeneracy of the tautomers in this specific case, separate signals are not expected unless the symmetry is broken by a chiral solvent or another external factor.
2.1.1. Causality in Experimental Design
The choice of solvent is critical in NMR studies of tautomerism.[4] Protic solvents can facilitate proton transfer, leading to faster exchange rates, while aprotic, non-polar solvents may slow down the process. Low-temperature NMR experiments are often necessary to reach the slow-exchange regime for many pyrazole systems.[5]
2.1.2. Self-Validating Protocol: Variable Temperature 1H NMR
-
Sample Preparation: Dissolve a precise amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or THF-d8).
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (e.g., 298 K).
-
Low-Temperature Scans: Gradually decrease the temperature of the NMR probe in increments of 10-20 K and acquire a spectrum at each temperature point.
-
Data Analysis: Observe any changes in the chemical shifts or signal multiplicity. For this compound, significant changes are not anticipated due to the degenerate nature of the tautomers, but any line broadening upon cooling could indicate a slowing of the proton exchange.
Figure 2: Workflow for Variable Temperature NMR Analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can provide valuable insights into the electronic structure of tautomers.[7] Since different tautomers often possess distinct electronic transitions, their UV-Vis spectra will differ. The absorption spectrum of a sample containing a mixture of tautomers will be a superposition of the spectra of the individual forms.
2.2.1. Causality in Experimental Design
Solvent polarity can significantly affect the position of the tautomeric equilibrium and, consequently, the observed UV-Vis spectrum. By systematically varying the solvent, one can probe the relative stabilities of the tautomers in different environments.[8]
2.2.2. Self-Validating Protocol: Solvatochromism Study
-
Stock Solution: Prepare a concentrated stock solution of this compound in a volatile solvent.
-
Sample Preparation: Prepare a series of dilute solutions in a range of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, methanol, water).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Compare the λmax values and the overall spectral shapes. Although the tautomers of this compound are degenerate, specific solvent interactions with the pyridyl nitrogen atoms or the pyrazole N-H could lead to subtle solvatochromic shifts, providing information about the solute-solvent interactions that govern the tautomeric behavior.
Single-Crystal X-ray Diffraction
X-ray crystallography provides definitive structural information in the solid state.[1][5] By determining the precise atomic coordinates, this technique can unambiguously identify which tautomer is present in the crystal lattice. It is important to remember that the solid-state structure may not be representative of the tautomeric equilibrium in solution due to packing forces and intermolecular interactions.[1]
Computational Modeling of Tautomerism
In conjunction with experimental data, computational chemistry offers a powerful means to investigate the tautomerism of this compound. Density Functional Theory (DFT) is a widely used method for this purpose.[4][9]
Predicting Tautomer Stability
Computational methods can be used to calculate the relative energies of the different tautomers in the gas phase and in various solvents (using implicit or explicit solvent models).[4][9] For this compound, these calculations are expected to show that the two tautomers are isoenergetic in the gas phase. The inclusion of solvent models can then reveal how different solvent environments might preferentially stabilize one tautomer over the other through specific interactions.
3.1.1. Causality in Method Selection
The choice of the DFT functional and basis set is crucial for obtaining accurate results. Functionals like B3LYP or M06-2X combined with a basis set such as 6-311++G(d,p) are often employed for studying N-heterocyclic systems.[1][10]
Simulating Spectroscopic Data
Computational chemistry can also be used to predict NMR chemical shifts and UV-Vis absorption spectra for each tautomer. These predicted spectra can then be compared with experimental data to aid in the assignment of the observed signals and to validate the computational model.
3.2.1. Self-Validating Protocol: Computational Workflow
-
Structure Optimization: Build the 3D structures of the possible tautomers of this compound. Perform geometry optimization calculations for each tautomer in the gas phase and in selected solvents using a suitable DFT method.
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
Spectroscopic Prediction: For the optimized geometries, calculate the NMR chemical shifts and the electronic transitions (for UV-Vis spectra).
-
Comparison and Refinement: Compare the calculated data with the experimental results. Any discrepancies may necessitate a refinement of the computational model (e.g., using a different functional or basis set).
Figure 3: A Self-Validating Computational Workflow.
Data Summary
| Technique | Information Gained | Key Considerations |
| 1H, 13C NMR | Tautomeric exchange rate, solution-state structure.[5][6] | Solvent effects, temperature dependence. |
| UV-Vis Spectroscopy | Electronic transitions, influence of solvent on tautomeric equilibrium.[7][8] | Solvatochromic effects, deconvolution of overlapping spectra. |
| X-ray Crystallography | Definitive solid-state structure.[1][5] | May not represent the solution-state equilibrium. |
| Computational Chemistry | Relative tautomer stability, predicted spectroscopic data.[4][9] | Choice of functional and basis set is critical. |
Conclusion and Outlook
The study of tautomerism in this compound requires a synergistic approach combining high-resolution spectroscopic techniques and robust computational modeling. While the degenerate nature of its annular tautomers presents a unique case, the principles and methodologies outlined in this guide provide a solid framework for its investigation. A thorough understanding of the tautomeric behavior of this and related compounds is essential for harnessing their full potential in drug design, catalysis, and materials science. Future research may focus on the synthesis of non-symmetrical analogues to break the tautomeric degeneracy, allowing for a more quantitative assessment of the substituent effects on the tautomeric equilibrium.
References
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The Solubility Profile of 3,5-Di(2-pyridyl)pyrazole: A Technical Guide for Researchers
Abstract
3,5-Di(2-pyridyl)pyrazole is a versatile N-heterocyclic ligand of significant interest in coordination chemistry, materials science, and catalysis. A thorough understanding of its solubility in common laboratory solvents is paramount for its effective application in synthesis, purification, and the formulation of reaction mixtures. This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive quantitative solubility data in peer-reviewed literature, this guide establishes a predictive framework based on the compound's molecular structure and the known properties of its constituent moieties. Furthermore, it offers a detailed experimental protocol for researchers to determine its solubility in specific solvent systems, ensuring reproducible and accurate results.
Introduction: The Chemical Nature of this compound
This compound, also known by synonyms such as 3,5-bis(2-pyridyl)pyrazole and 2,2'-(1H-pyrazole-3,5-diyl)dipyridine, is a solid, typically appearing as a white to pale yellow powder or crystalline solid.[1][2] Its molecular structure, featuring a central pyrazole ring flanked by two pyridine rings, dictates its physicochemical properties, including its solubility. The presence of both pyridine-like and pyrrole-like nitrogen atoms imparts a degree of polarity to the molecule and provides sites for hydrogen bonding, which are critical determinants of its interaction with various solvents.[3][4][5]
The pyrazole moiety itself is an aromatic heterocycle with both an acidic N-H proton and a basic sp2-hybridized nitrogen atom.[6] Pyridine, a polar molecule, is miscible with water and soluble in a wide range of organic solvents.[3][7] The combination of these two heterocyclic systems in this compound results in a compound with a nuanced solubility profile.
Theoretical Solubility Framework
The principle of "like dissolves like" provides a foundational basis for predicting the solubility of this compound. The molecule's overall character can be described as moderately polar with the capacity for both hydrogen bond donation (from the pyrazole N-H) and acceptance (at the pyridine and pyrazole nitrogen atoms).
Impact of Structural Features on Solubility:
-
Pyridine Rings: The two pyridine rings contribute to the molecule's polarity and its ability to engage in dipole-dipole interactions and hydrogen bonding with protic solvents. The lone pair of electrons on the nitrogen atom of each pyridine ring can act as a hydrogen bond acceptor.[8]
-
Pyrazole Ring: The pyrazole ring also contributes to the polarity. The N-H group can act as a hydrogen bond donor, while the other nitrogen atom can act as a hydrogen bond acceptor. This amphiprotic nature enhances its potential for interaction with a broad range of solvents.[6]
-
Aromatic System: The extended π-system of the three interconnected aromatic rings can lead to π-π stacking interactions, which may influence crystal lattice energy and, consequently, the energy required to dissolve the solid.
Classification of Solvents and Predicted Solubility:
Based on these structural characteristics, we can predict the general solubility behavior of this compound in different classes of solvents:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the pyridine and pyrazole moieties of the molecule. The N-H of the pyrazole can donate a hydrogen bond to the solvent's oxygen or nitrogen, while the nitrogen atoms of the pyridine and pyrazole rings can accept hydrogen bonds from the solvent's hydroxyl groups. Therefore, moderate to good solubility is anticipated in these solvents, likely increasing with the alkyl chain length of the alcohol (methanol > ethanol) due to a better match in overall polarity. While some sources suggest slight solubility in water for related bipyridine compounds, the larger, more complex structure of this compound likely results in limited aqueous solubility.[9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess significant dipole moments and can effectively solvate polar molecules. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are particularly effective at dissolving a wide range of organic compounds, including those with hydrogen bonding capabilities. Good solubility of this compound is expected in these solvents. Acetonitrile and acetone are also expected to be effective solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Due to the significant polarity of this compound, its solubility in nonpolar solvents is expected to be low. The energy required to overcome the intermolecular forces in the solid and the weak interactions with nonpolar solvent molecules would not be favorable for dissolution.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are often good solvents for a wide range of organic compounds. It is anticipated that this compound will exhibit moderate to good solubility in dichloromethane and chloroform.
Estimated Solubility of this compound
| Solvent Class | Common Solvents | Estimated Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The presence of polar N-H and pyridine groups allows for some interaction, but the overall organic character of the molecule limits significant aqueous solubility. |
| Methanol, Ethanol | Soluble | Good hydrogen bonding potential with the alcohol's hydroxyl group. | |
| Polar Aprotic | DMSO, DMF | Highly Soluble | Strong dipole moments and ability to accept hydrogen bonds make these excellent solvents for polar N-heterocycles. |
| Acetonitrile, Acetone | Soluble | Good polarity for dissolving the compound. | |
| Nonpolar | Hexane, Toluene | Insoluble | Mismatch in polarity ("like dissolves like" principle). Weak solute-solvent interactions. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | Moderate polarity and ability to dissolve a wide range of organic compounds. |
Experimental Protocol for Solubility Determination
To obtain accurate and reliable quantitative solubility data for this compound in a specific solvent, the following isothermal shake-flask method is recommended. This protocol is a robust and widely accepted method for determining the equilibrium solubility of a compound.
Materials and Equipment:
-
This compound (of known purity)
-
Solvent of interest (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature incubator shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Workflow for Experimental Solubility Determination:
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology:
-
Preparation of a Calibration Curve: a. Accurately weigh a small amount of this compound and dissolve it in a known volume of the solvent of interest to create a stock solution of known concentration. b. Perform a series of dilutions of the stock solution to prepare at least five calibration standards of different concentrations. c. Analyze the calibration standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) and construct a calibration curve of instrument response versus concentration.
-
Equilibration: a. Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated. b. Seal the vial and place it in a constant temperature shaker or water bath. c. Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
Sample Collection and Preparation: a. After equilibration, cease agitation and allow the undissolved solid to settle for at least one hour. b. Carefully withdraw an aliquot of the clear supernatant using a syringe. c. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements. d. Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analysis and Calculation: a. Analyze the diluted sample using the same analytical method as for the calibration standards. b. Determine the concentration of this compound in the diluted sample from the calibration curve. c. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
Factors Influencing Solubility
Several factors can influence the measured solubility of this compound:
-
Temperature: The solubility of solids in liquids generally increases with temperature. It is crucial to control and report the temperature at which solubility is determined.
-
pH: For aqueous solutions, the pH will significantly impact the solubility of this compound. The pyridine and pyrazole moieties can be protonated at low pH, forming more soluble cationic species.
-
Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized compound with a known purity.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility.
Conclusion
While quantitative solubility data for this compound in common solvents is not extensively documented, a strong predictive understanding of its behavior can be derived from its molecular structure. The presence of both pyrazole and pyridine functionalities suggests good solubility in polar aprotic and polar protic solvents, and poor solubility in nonpolar solvents. For researchers and drug development professionals requiring precise solubility values, the provided experimental protocol offers a robust and reliable method for their determination. This guide serves as a valuable resource for the effective handling and application of this compound in a variety of scientific endeavors.
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Methodological & Application
The Versatile Ligand: A Guide to 3,5-Di(2-pyridyl)pyrazole in Metal Complex Chemistry
Introduction: Unveiling the Potential of 3,5-Di(2-pyridyl)pyrazole
In the vast landscape of coordination chemistry, the quest for versatile ligands that can form structurally diverse and functionally tunable metal complexes is perpetual. Among the plethora of N-donor ligands, this compound (dppH) has emerged as a particularly compelling building block. Its unique architecture, featuring two pyridine rings appended to a central pyrazole core, offers a rich tapestry of coordination possibilities. The presence of both pyrazole and pyridine nitrogen atoms allows this ligand to bind to metal ions in multiple ways, leading to the formation of a wide array of mononuclear, binuclear, and polynuclear complexes with fascinating structural and electronic properties.[1] This guide provides an in-depth exploration of this compound as a ligand, offering detailed protocols for its synthesis and the preparation of its metal complexes, alongside application notes for researchers, scientists, and drug development professionals.
The exceptional coordinating capabilities of dppH stem from the strategic placement of its nitrogen donor atoms. This arrangement allows for a variety of coordination modes, including bidentate and tridentate chelation, as well as bridging between multiple metal centers.[1][2] The deprotonation of the pyrazole NH group further expands its versatility, enabling the formation of anionic pyrazolate-based complexes with distinct properties.[3] This adaptability has propelled the exploration of dppH-metal complexes in diverse fields such as catalysis, materials science for luminescent devices, and the development of potential therapeutic agents.[1][4]
This document will serve as a comprehensive resource, elucidating the synthesis of the dppH ligand, the general principles of its metal complexation, and specific applications that highlight its significance. The protocols provided are designed to be self-validating, with explanations for the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Part 1: The Ligand - Synthesis and Characterization of this compound (dppH)
The synthesis of this compound is a well-established procedure, primarily involving the condensation of a 1,3-diketone precursor with hydrazine.[1] More recently, microwave-assisted methods have been developed to significantly reduce reaction times.[3]
Protocol 1: Conventional Synthesis of this compound
This protocol outlines the traditional reflux-based synthesis of dppH.
Materials:
-
2-Acetylpyridine
-
Sodium methoxide
-
Dry ethyl acetate
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Synthesis of the 1,3-diketone precursor (1,3-di(pyridin-2-yl)propane-1,3-dione):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in dry ethyl acetate under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add 2-acetylpyridine to the solution while stirring. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the reaction mixture is carefully acidified with dilute HCl.
-
The aqueous layer is separated and neutralized with a saturated solution of NaHCO₃.
-
The product is then extracted with dichloromethane. The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 1,3-diketone.
-
-
Synthesis of this compound:
-
Dissolve the crude 1,3-diketone in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for 12-16 hours.[3]
-
Upon cooling, the product will precipitate out of the solution.
-
The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetonitrile.
-
Characterization: The identity and purity of the synthesized this compound can be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight (C₁₃H₁₀N₄, MW: 222.24 g/mol ).[5]
-
Melting Point Determination: To assess purity.
Protocol 2: Microwave-Assisted Synthesis of this compound
This method offers a more rapid and energy-efficient route to dppH.[3]
Materials:
-
1,3-di(pyridin-2-yl)propane-1,3-dione
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, suspend 1,3-di(pyridin-2-yl)propane-1,3-dione in ethanol.
-
Add hydrazine hydrate to the suspension.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes). The optimal conditions may need to be determined empirically.
-
After cooling, the product precipitates and can be collected and purified as described in the conventional method.
Part 2: Coordination Chemistry - Synthesis of Metal Complexes
The versatile coordination behavior of dppH allows for the synthesis of a vast number of metal complexes with various transition metals and lanthanides.[1][6] The general approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
General Protocol for the Synthesis of dppH Metal Complexes
Materials:
-
This compound (dppH)
-
A metal salt (e.g., chlorides, nitrates, acetates, or perchlorates of Cu(II), Fe(II), Co(II), Ni(II), Zn(II), Ru(II), Re(I), lanthanides, etc.)[4][7][8]
-
A suitable solvent (e.g., methanol, ethanol, acetonitrile, dichloromethane, or a mixture)
-
(Optional) A base (e.g., triethylamine, sodium hydroxide) for deprotonation of the pyrazole NH group.
Procedure:
-
Dissolve the dppH ligand in the chosen solvent. Gentle heating may be required to ensure complete dissolution.
-
In a separate flask, dissolve the metal salt in the same or a compatible solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied to target different stoichiometries (e.g., 1:1, 1:2, 1:3).
-
The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to several days, depending on the specific complex being synthesized.
-
If the deprotonated (pyrazolate) form of the ligand is desired, a base is added to the reaction mixture.
-
The resulting complex may precipitate out of the solution upon cooling or after partial removal of the solvent. If not, slow evaporation of the solvent or diffusion of a non-solvent (e.g., diethyl ether, hexane) can be employed to induce crystallization.
-
The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Causality in Experimental Choices:
-
Choice of Metal Salt: The counter-ion of the metal salt can influence the final structure of the complex. For instance, weakly coordinating anions like perchlorate or triflate may favor the formation of cationic complexes where the dppH ligand occupies more coordination sites.
-
Solvent System: The polarity and coordinating ability of the solvent can affect the solubility of the reactants and the stability of the resulting complex. In some cases, the solvent molecule itself can coordinate to the metal center.
-
Reaction Temperature and Time: These parameters are crucial for ensuring the completion of the reaction and for obtaining crystalline products.
-
Stoichiometry: The metal-to-ligand ratio is a key determinant of the final complex's nuclearity and coordination geometry.
Visualization of Coordination Modes
The dppH ligand can adopt several coordination modes, which is fundamental to its versatility.
Caption: Coordination versatility of this compound.
Part 3: Application Notes
The unique properties of dppH-metal complexes have led to their exploration in a variety of applications.
Application Note 1: Homogeneous Catalysis
Complexes of dppH have shown significant promise in homogeneous catalysis. The ligand's ability to stabilize different oxidation states of the metal and to facilitate the assembly of multinuclear metal centers is instrumental in designing catalysts for various organic transformations.[1] A notable example is their application in water oxidation catalysis, a critical step in artificial photosynthesis.
Workflow for Catalytic Water Oxidation:
Caption: Workflow for evaluating catalytic water oxidation.
Experimental Considerations:
-
Catalyst Precursor: The choice of the metal center (e.g., Ru, Ir, Co) is critical and is often inspired by known water oxidation catalysts.
-
Oxidant: A chemical oxidant is typically used to drive the catalytic cycle. The choice of oxidant should be such that it does not interfere with the analysis of the products.
-
pH and Buffer: The reaction is highly pH-dependent. A suitable buffer is necessary to maintain the optimal pH for catalysis and to prevent catalyst decomposition.
-
Product Analysis: Accurate quantification of the evolved oxygen is essential to determine the catalyst's turnover number (TON) and turnover frequency (TOF).
Application Note 2: Luminescent Materials
Metal complexes of dppH, particularly with d¹⁰ metals like Cu(I) and Zn(II), as well as lanthanides, often exhibit interesting photoluminescent properties.[6][9][10] These properties are highly tunable by modifying the metal center, the substituents on the ligand, and the overall structure of the complex.
Key Photophysical Properties and Their Significance:
| Property | Description | Significance in Materials Science |
| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. | A high quantum yield is desirable for efficient light-emitting devices (LEDs) and sensors. |
| Emission Wavelength (λₑₘ) | The color of the emitted light. | Tunability of the emission wavelength allows for the creation of materials with different colors for display and lighting applications. |
| Luminescence Lifetime (τ) | The average time the molecule spends in the excited state. | Long lifetimes can be advantageous for applications in bio-imaging and sensing. |
Example Data for Luminescent dppH Complexes:
| Complex | Emission Max (nm) | Quantum Yield (%) | Reference |
| [Cu(dppH)(PPh₃)₂]⁺ | ~550 | Varies with phosphine | [9] |
| [Tb(dppH)₂Cl₃] | - | 92 | [6] |
| [Ce(dppH)₃Cl₃] | ~600 (orange) | - | [6] |
The luminescence in these complexes often arises from metal-to-ligand charge transfer (MLCT) or ligand-centered (LC) transitions.[9] In the case of lanthanide complexes, the dppH ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits its characteristic luminescence.[6]
Energy Transfer Mechanism in Lanthanide Complexes:
Caption: Energy transfer in a luminescent lanthanide complex.
Application Note 3: Bioinorganic Chemistry and Drug Development
The structural similarity of dppH to biologically relevant molecules, combined with the diverse reactivity of its metal complexes, makes it an attractive scaffold for the development of therapeutic and diagnostic agents.[4][11] Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[4][12]
Key Areas of Investigation:
-
Anticancer Agents: Metal complexes can interact with biomolecules like DNA and proteins, leading to cytotoxic effects in cancer cells. The dppH ligand can be modified to enhance the selectivity and efficacy of these complexes.[4][13]
-
Antimicrobial Agents: The development of new antimicrobial agents is a global health priority. Metal complexes of dppH and its derivatives have shown promising activity against various bacterial and fungal strains.[11][14]
-
Bioimaging: The luminescent properties of certain dppH-metal complexes can be harnessed for cellular imaging and as probes for biological processes.
Protocol for Assessing In Vitro Cytotoxicity (MTT Assay):
-
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the dppH-metal complex for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).
Conclusion
This compound is a ligand of considerable interest, offering a remarkable blend of synthetic accessibility, coordination versatility, and functional potential. The ability to fine-tune the properties of its metal complexes through rational design has paved the way for their application in catalysis, materials science, and medicine. The protocols and application notes provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to explore the rich and rewarding chemistry of this exceptional ligand. As our understanding of the structure-property relationships in these systems continues to grow, so too will the innovative applications of this compound-based metal complexes.
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MDPI. Mononuclear Copper(I) 3-(2-pyridyl)pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence. 2021. Available from: [Link]
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MDPI. 3–(2–Pyridyl)pyrazole Based Luminescent 1D-Coordination Polymers and Polymorphic Complexes of Various Lanthanide Chlorides Including Orange-Emitting Cerium(III). 2022. Available from: [Link]
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PubMed Central. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. 2021. Available from: [Link]
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ResearchGate. Synthesis and characterisation of metal complexes of pyrazole-derived ligands: Crystal structures of three nickel(II) complexes. 2021. Available from: [Link]
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ACS Publications. Coordination chemistry of pyrazole-derived ligands. 2011. Available from: [Link]
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MDPI. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. 2022. Available from: [Link]
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ResearchGate. Syntheses, characterization, X-ray crystal structures and emission properties of five oxovanadium(V) complexes with pyridyl/pyrimidyl–pyrazole derived ditopic ligands. 2015. Available from: [Link]
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PubMed Central. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. 2017. Available from: [Link]
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ResearchGate. Gabriel GARCÍA HERBOSA | University of Burgos, Burgos | UBU | Department of Chemistry | Research profile. Available from: [Link]
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PubMed Central. Crystal structure of bis{(3,5-dimethylpyrazol-1-yl)dihydro[3-(pyridin-2-yl)pyrazol-1-yl]borato}iron(II). 2020. Available from: [Link]
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PubMed Central. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. 2023. Available from: [Link]
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RSC Publishing. Coordination behaviour of new dipyridylpyrazole ligands towards ZnCl2 and PdCl2 fragments. Crystalline structural characterization and multinuclear NMR studies as evidence of linkage and conformational isomers. 2008. Available from: [Link]
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Journal of Chemistry and Technologies. SYNTHESIS, X-RAY CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERIZATION AND MALDI MASS SPECTRA, HIRSHFELD SURFACE ANALYSIS OF OCTANUCLEAR AZAMETALLACROWN COPPER(II) COMPLEX WITH 3,5-DIMETHYL-1H-PYRAZOLE, OBTAINED BY OXIDATIVE DISSOLUTION METHOD. 2023. Available from: [Link]
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PubMed Central. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. 2020. Available from: [Link]
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PubMed. Synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands. Diffusion NMR studies and theoretical calculations. 2008. Available from: [Link]
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University of Thi-Qar Journal of Science. Coordination chemistry of pyrazole derivatives. 2010. Available from: [Link]
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ResearchGate. Cobalt(II) complexes with pyrazole-derived ligands: Crystal structure of {bis[3-phenyl-5-(2-pyridyl) pyrazole]aquachlorocobalt(II)}chloride monohydrate. 2014. Available from: [Link]
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ACS Publications. Cyclometalated Platinum(II) Complexes of Pyrazole-Based, N∧C∧N-Coordinating, Terdentate Ligands: the Contrasting Influence of Pyrazolyl and Pyridyl Rings on Luminescence. 2013. Available from: [Link]
-
ResearchGate. Synthesis, characterization, DFT calculation, and biological activity of pyrazole-based azo-metal(II) complexes. 2022. Available from: [Link]
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Thieme Chemistry. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. 2020. Available from: [Link]
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ResearchGate. Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. 2023. Available from: [Link]
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ResearchGate. The Coordination Chemistry of Pyrazole-Derived Ligands. 2019. Available from: [Link]
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ResearchGate. Interaction of 3,5-dimethylpyrazole with cobalt(II) carboxylates containing coordinated 1,10-phenanthroline or 2,2′-dipyridyl. 2013. Available from: [Link]
-
ResearchGate. Synthesis and characterisation of new N1-alkyl-3,5-dipyridylpyrazole derived ligands. Study of their reactivity with Pd(II) and Pt(II). 2008. Available from: [Link]
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Application Notes and Protocols for the Synthesis of Transition Metal Complexes with 3,5-Di(2-pyridyl)pyrazole
Introduction: The Versatility of 3,5-Di(2-pyridyl)pyrazole in Coordination Chemistry
This compound (Hdpp) is a highly versatile N-heterocyclic ligand that has garnered significant interest in the field of coordination chemistry. Its structure, featuring a central pyrazole ring flanked by two pyridyl moieties, allows for a rich and tunable coordination behavior. The presence of multiple nitrogen donor atoms enables it to act as a chelating ligand, forming stable complexes with a wide range of transition metals.[1][2] This adaptability has led to the development of metal complexes with diverse applications in catalysis, materials science, and as potential therapeutic agents.[3][4] The proton-responsive nature of the pyrazole N-H group further adds to its versatility, allowing for its use as either a neutral ligand or a monoanionic pyrazolate, which can influence the properties of the resulting metal complex.[2]
This guide provides a comprehensive overview of the synthesis of this compound and its subsequent use in the preparation of transition metal complexes. We will delve into the underlying principles of the synthetic methodologies, provide detailed step-by-step protocols, and discuss the essential characterization techniques required to validate the synthesis and elucidate the properties of these fascinating compounds.
Part 1: Synthesis of the Ligand - this compound (Hdpp)
The synthesis of this compound is typically achieved through a Claisen condensation reaction to form a 1,3-diketone intermediate, followed by cyclization with hydrazine.[5] This two-step approach is reliable and provides good yields of the desired ligand.
Experimental Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Protocol for Ligand Synthesis
Materials:
-
2-Acetylpyridine
-
Ethyl picolinate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Protocol:
Step 1: Synthesis of 1,3-Di(2-pyridyl)propane-1,3-dione
-
To a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.0 eq).
-
Carefully wash the NaH with anhydrous hexane to remove the mineral oil and decant the hexane.
-
Add anhydrous THF to the flask to create a slurry.
-
In a separate flask, dissolve 2-acetylpyridine (1.0 eq) in anhydrous THF.
-
Add the 2-acetylpyridine solution dropwise to the NaH slurry at 0 °C with vigorous stirring. Allow the reaction to stir for 30 minutes at this temperature.
-
To this mixture, add a solution of ethyl picolinate (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench with a small amount of ethanol followed by water.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 5-6.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 1,3-diketone.
Step 2: Synthesis of this compound (Hdpp)
-
Dissolve the purified 1,3-di(2-pyridyl)propane-1,3-dione (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent using a rotary evaporator.
-
The product will often precipitate out of the solution upon cooling. If not, the addition of cold water can induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to yield pure this compound as a white or off-white solid.
Part 2: Synthesis of Transition Metal Complexes
The synthesis of transition metal complexes with Hdpp is generally straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to obtain complexes with different coordination numbers and geometries.
General Workflow for Complex Synthesis
Caption: General workflow for the synthesis of transition metal complexes with Hdpp.
Detailed Protocols for Complex Synthesis
Protocol 2.1: Synthesis of a Generic [M(Hdpp)₂]X₂ Complex (e.g., M = Fe(II), Co(II), Ni(II), Cu(II), Zn(II))
Materials:
-
This compound (Hdpp)
-
Metal(II) salt (e.g., FeCl₂·4H₂O, Co(BF₄)₂·6H₂O, NiCl₂·6H₂O, Cu(OAc)₂·H₂O, Zn(NO₃)₂·6H₂O)
-
Methanol or Ethanol
-
Diethyl ether
Instrumentation:
-
Schlenk flasks (for air-sensitive syntheses)
-
Magnetic stirrer
-
Vacuum filtration apparatus
Protocol:
-
Dissolve the transition metal salt (1.0 eq) in a suitable solvent such as methanol or ethanol (e.g., 10 mL) in a flask.
-
In a separate flask, dissolve this compound (2.0 eq) in the same solvent (e.g., 15 mL). Gentle heating may be required to fully dissolve the ligand.
-
Slowly add the ligand solution to the metal salt solution with continuous stirring at room temperature.
-
A color change and/or precipitation of the complex may be observed immediately or after a short period of stirring.
-
Continue stirring the reaction mixture for 2-4 hours at room temperature to ensure complete reaction. In some cases, gentle heating or reflux may be necessary to drive the reaction to completion.[6]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of the reaction solvent followed by a non-coordinating, low-polarity solvent like diethyl ether to remove any unreacted starting materials.
-
Dry the complex under vacuum.
-
For obtaining single crystals suitable for X-ray diffraction, the crude product can be recrystallized by slow evaporation of a dilute solution of the complex in a suitable solvent (e.g., methanol, acetonitrile) or by vapor diffusion of an anti-solvent (e.g., diethyl ether) into a solution of the complex.[6][7]
Table 1: Representative Reaction Conditions and Expected Observations
| Metal Ion | Typical Salt | Ligand:Metal Ratio | Solvent | Expected Color of Complex |
| Fe(II) | Fe(BF₄)₂·6H₂O | 2:1 | Acetonitrile | Yellow[6] |
| Co(II) | CoCl₂·6H₂O | 2:1 | Methanol | Pink/Red |
| Ni(II) | Ni(OAc)₂·4H₂O | 2:1 | Ethanol | Green/Blue[8] |
| Cu(II) | Cu(NO₃)₂·3H₂O | 2:1 | Methanol | Blue/Green |
| Zn(II) | ZnCl₂ | 2:1 | Ethanol | Colorless[5] |
Causality Behind Experimental Choices:
-
Solvent Selection: Alcohols (methanol, ethanol) and acetonitrile are commonly used as they can dissolve both the polar metal salts and the organic ligand. The choice of solvent can sometimes influence the final structure of the complex, including the incorporation of solvent molecules into the crystal lattice.[9]
-
Stoichiometry: A 2:1 ligand-to-metal ratio is often used to favor the formation of octahedral [M(Hdpp)₂]²⁺ complexes, where Hdpp acts as a tridentate ligand. Varying this ratio can lead to complexes with different stoichiometries.
-
Counter-ion (Anion): The choice of the metal salt's anion (e.g., Cl⁻, BF₄⁻, NO₃⁻) can impact the solubility and crystallinity of the final complex. Weakly coordinating anions like BF₄⁻ or ClO₄⁻ are often preferred when the goal is to study the coordination of the primary ligand without interference from the anion.
Part 3: Essential Characterization Techniques
Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized ligand and its metal complexes.
| Technique | Purpose | Key Observables |
| ¹H NMR Spectroscopy | To confirm the structure of the diamagnetic ligand and complexes (e.g., Zn(II)). | Chemical shifts and coupling constants of the pyridyl and pyrazolyl protons. The pyrazole N-H proton signal is typically broad and downfield. Upon coordination, shifts in the proton signals, particularly those on the pyridyl rings adjacent to the nitrogen atoms, are expected.[9][10] |
| FTIR Spectroscopy | To identify functional groups and infer coordination. | The N-H stretching vibration of the pyrazole ring in the free ligand (around 3200-3400 cm⁻¹) may shift or broaden upon complexation. New bands in the low-frequency region (below 600 cm⁻¹) can be attributed to M-N stretching vibrations.[3] |
| UV-Visible Spectroscopy | To study the electronic transitions and coordination geometry. | The free ligand typically shows intense π→π* transitions in the UV region. For transition metal complexes, additional d-d transitions in the visible region provide information about the geometry and electronic structure of the metal center.[3] |
| Mass Spectrometry | To determine the molecular weight of the ligand and the mass of the complex cation. | The molecular ion peak (M⁺ or [M+H]⁺) confirms the identity of the synthesized compound. For complexes, peaks corresponding to the complex cation [M(Hdpp)n]²⁺ or fragments can be observed.[11] |
| Elemental Analysis | To determine the empirical formula and purity of the compounds. | The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated values for the proposed formula. |
| Single-Crystal X-ray Diffraction | To definitively determine the three-dimensional structure of the complex. | Provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.[7][12] |
Conclusion
The synthesis of transition metal complexes with this compound offers a gateway to a vast and exciting area of coordination chemistry. The protocols outlined in this guide provide a solid foundation for the reliable preparation and characterization of these compounds. By understanding the principles behind the synthetic steps and employing the appropriate analytical techniques, researchers can confidently explore the rich structural and functional diversity of this ligand system, paving the way for new discoveries in catalysis, materials science, and medicinal chemistry.
References
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Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands - Eastern Illinois University. Available at: [Link]
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Cobalt(II) complexes with pyrazole-derived ligands: Crystal structure of {bis[3-phenyl-5-(2-pyridyl) pyrazole]aquachlorocobalt(II)}chloride monohydrate | Request PDF - ResearchGate. Available at: [Link]
-
Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers - PMC - NIH. Available at: [Link]
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Synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands. Diffusion NMR studies and theoretical calculations - PubMed. Available at: [Link]
-
Transition metal complexes with pyrazole derivatives as ligands - ResearchGate. Available at: [Link]
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Synthesis and characterisation of metal complexes of pyrazole-derived ligands: Crystal structures of three nickel(II) complexes | Request PDF - ResearchGate. Available at: [Link]
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Bis[μ-3-(pyridin-2-yl)pyrazolato]bis[acetato(3,5-dimethyl-1H-pyrazole)nickel(II)] - PMC - NIH. Available at: [Link]
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Transition metal pyridine complexes - Wikipedia. Available at: [Link]
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Pyridyl β-ketoenols, pyrazoles and their zinc complexes: synthesis, photophysical properties, and DNA binding - Dalton Transactions (RSC Publishing). Available at: [Link]
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Pyridine: A Useful Ligand in Transition Metal Complexes - Semantic Scholar. Available at: [Link]
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A Survey of the Angular Distortion Landscape in the Coordination Geometries of High-Spin Iron(II) 2,6-Bis(pyrazolyl)pyridine Complexes - NIH. Available at: [Link]
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Coordination chemistry of pyrazole derivatives. Available at: [Link]
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Metal Complexes of 2,6-Bis[(pyrazol-1-yl)methyl]pyridine: The Search for Aryl−Pyrazolyl Embrace Interactions as a Synthon for Crystal Engineering - ACS Publications. Available at: [Link]
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(PDF) Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties - ResearchGate. Available at: [Link]
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Novel Pyrazole‐Based Transition Metal Complexes: Spectral, Photophysical, Thermal and Biological Studies - ResearchGate. Available at: [Link]
-
Coordination chemistry of pyrazole-derived ligands | Chemical Reviews - ACS Publications. Available at: [Link]
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3–(2–Pyridyl)pyrazole Based Luminescent 1D-Coordination Polymers and Polymorphic Complexes of Various Lanthanide Chlorides Including Orange-Emitting Cerium(III) - MDPI. Available at: [Link]
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Synthesis and Characterization of Pendant 3-(2-pyridyl) pyrazole based ligands and Investigate Their Complexes of Cu(II), Zn(II), Ni(II), and Ru(II) In Solution - ResearchGate. Available at: [Link]
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Catalytic Applications of 3,5-Di(2-pyridyl)pyrazole Metal Complexes: Application Notes and Protocols
Introduction: The Versatility of 3,5-Di(2-pyridyl)pyrazole Ligands in Catalysis
In the dynamic field of homogeneous catalysis, the design of ligands is paramount to controlling the activity, selectivity, and stability of metal complexes. The this compound (dppzH) scaffold has emerged as a privileged ligand framework. Its tridentate, planar NNN donor set provides robust coordination to a variety of metal centers. A key feature of this ligand is the proton-responsive nature of the pyrazole NH group, which can engage in metal-ligand cooperation, facilitating catalytic transformations through proton transfer steps. This unique characteristic, combined with the steric and electronic tunability of the pyridyl and pyrazolyl rings, has led to the development of highly efficient catalysts for a range of organic transformations.
This guide provides an in-depth exploration of the catalytic applications of this compound and related pyrazolyl-pyridine metal complexes. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful catalysts in their work. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to empower users to adapt and troubleshoot their experiments effectively.
Oxidation Reactions: Biomimetic Catecholase Activity of Copper Complexes
The oxidation of catechols to quinones is a fundamentally important reaction in both biological systems and industrial processes. Copper complexes of pyrazole-based ligands have shown remarkable efficacy in mimicking the activity of the copper-containing enzyme catecholase. The following section details the application of in-situ generated copper-3,5-di(2-pyridyl)pyrazole complexes for the aerobic oxidation of catechol.
Scientific Rationale
The catalytic activity of copper(II)-dppzH complexes in catechol oxidation is attributed to the formation of a ternary complex involving the catalyst, catechol substrate, and molecular oxygen. The pyrazole ligand framework stabilizes the copper center in the appropriate oxidation states (Cu(II) and Cu(I)) required for the catalytic cycle. The reaction mechanism is believed to involve the coordination of catechol to the Cu(II) center, followed by electron transfer to form a semiquinone radical and a Cu(I) species. The reduced copper center is then re-oxidized by molecular oxygen to complete the catalytic cycle. The choice of the counter-ion in the copper salt can significantly influence the catalytic activity, with acetate often showing superior performance.[1][2]
Application Note: In-situ Catalyst Preparation and Kinetic Monitoring
For rapid screening and optimization, the active catalyst can be generated in situ from the ligand and a suitable copper(II) salt. This approach obviates the need for isolation and purification of the metal complex in preliminary studies.
Experimental Protocol 1: Catalytic Oxidation of Catechol
Objective: To evaluate the catalytic activity of an in-situ generated Cu(II)-dppzH complex for the aerobic oxidation of catechol to o-quinone.
Materials:
-
This compound (dppzH)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Catechol
-
Methanol (spectroscopic grade)
-
UV-Vis Spectrophotometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a 2 x 10⁻³ M solution of this compound in methanol.
-
Prepare a 2 x 10⁻³ M solution of Cu(OAc)₂·H₂O in methanol.
-
Prepare a 0.1 M solution of catechol in methanol.
-
-
In-situ Catalyst Formation:
-
In a quartz cuvette, mix 0.15 mL of the dppzH stock solution with 0.15 mL of the Cu(OAc)₂·H₂O stock solution. Allow the mixture to stand for 5 minutes to ensure complex formation.
-
-
Initiation of Catalytic Reaction:
-
To the cuvette containing the in-situ generated catalyst, add 2.0 mL of the catechol stock solution.
-
Immediately start monitoring the reaction by recording the UV-Vis spectrum at regular time intervals (e.g., every 30 seconds) for a total duration of 10-15 minutes.
-
-
Data Analysis:
-
Monitor the increase in absorbance at the λmax of o-quinone (around 390 nm).
-
The initial rate of the reaction can be calculated from the linear portion of the plot of absorbance versus time.
-
Expected Outcome: A significant increase in the absorbance at ~390 nm should be observed over time, indicating the formation of o-quinone. The reaction rate can be quantified and used to compare the efficacy of different catalysts or reaction conditions.
Data Presentation: Comparison of Copper Salts
The choice of the copper(II) salt can have a profound impact on the catalytic activity. The following table summarizes the initial rates of catechol oxidation using in-situ generated catalysts from a pyrazole-based ligand and different copper salts.
| Ligand/Metal Salt Combination | Solvent | Initial Rate (μmol L⁻¹ min⁻¹) | Reference |
| L2 / Cu(CH₃COO)₂ | Methanol | 41.67 | [3] |
| L2 / CuSO₄ | Methanol | 14.12 | [3] |
| L2 / Cu(NO₃)₂ | Methanol | 1.85 | [3] |
| L1 / CuCl₂ | Methanol | 0.15 | [3] |
L2 in the reference is a different pyrazole-based ligand, but the trend is illustrative for the effect of the counter-ion.
Hydrogenation and Dehydrogenation Reactions: The Power of Ruthenium Complexes
Ruthenium complexes featuring pyrazolyl-pyridine ligands have demonstrated exceptional activity in both the addition and removal of hydrogen from organic substrates. These reactions are central to green chemistry, offering atom-economical pathways for the synthesis of alcohols and carbonyl compounds.
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols, which are valuable building blocks in the pharmaceutical industry. Ruthenium(II) complexes with chiral pyrazolyl-pyridyl-oxazolinyl ligands have emerged as highly effective catalysts for this transformation.
Scientific Rationale
The high activity of these ruthenium catalysts is often attributed to the "NH effect," where the pyrazole NH group participates in the catalytic cycle.[4] Under basic conditions, the pyrazole proton can be removed, leading to a coordinatively unsaturated 16-electron active species. This species can then readily react with the hydrogen donor (e.g., isopropanol) to form a ruthenium-hydride intermediate, which is responsible for the reduction of the ketone. The chiral environment provided by the oxazoline moiety directs the hydride transfer to one face of the ketone, resulting in high enantioselectivity.
Experimental Workflow: Asymmetric Transfer Hydrogenation
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Experimental Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
Objective: To perform the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol using a chiral Ru(II)-pyrazolyl-pyridyl-oxazolinyl catalyst.
Materials:
-
Chiral Ru(II)-pyrazolyl-pyridyl-oxazolinyl complex
-
Acetophenone
-
Isopropanol (iPrOH, anhydrous)
-
Potassium isopropoxide (iPrOK) solution (0.1 M in iPrOH)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk tube under a nitrogen atmosphere, add acetophenone (2.0 mmol).
-
Add 18.2 mL of anhydrous isopropanol.
-
Prepare a stock solution of the Ru(II) catalyst (e.g., 8 µmol in 1 mL of iPrOH) and add it to the reaction mixture.
-
-
Reaction Initiation and Monitoring:
-
Stir the mixture at 30°C for 15 minutes to ensure homogeneity.
-
Introduce 0.8 mL of the 0.1 M iPrOK solution in iPrOH to initiate the reaction.
-
Monitor the reaction progress by TLC or GC.
-
-
Work-up and Analysis:
-
Upon completion, quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Determine the conversion and enantiomeric excess (ee) of the product by chiral gas chromatography (GC).
-
Expected Outcome: High conversion of acetophenone to 1-phenylethanol with excellent enantioselectivity (up to 99% ee) is expected.[5]
Acceptorless Dehydrogenation of Alcohols
The oxidation of alcohols to aldehydes and ketones without the need for a stoichiometric oxidant (acceptorless dehydrogenation) is a highly desirable green chemical process, producing only dihydrogen as a byproduct. Ruthenium complexes with pyrazole-pyridine-pyrazole (NNN) pincer ligands have shown excellent catalytic activity for this transformation.[6]
Scientific Rationale
The mechanism of acceptorless dehydrogenation is believed to proceed through a series of steps involving the ruthenium catalyst. Initially, the alcohol coordinates to the ruthenium center. This is followed by β-hydride elimination to form a ruthenium-hydride species and the corresponding aldehyde or ketone. The final step is the liberation of dihydrogen from the ruthenium-hydride complex, regenerating the active catalyst. The pincer ligand provides thermal stability to the catalyst and the electronic properties of the pyrazole rings can be tuned to optimize the catalytic activity.
Catalytic Cycle: Acceptorless Dehydrogenation
Caption: A simplified catalytic cycle for acceptorless dehydrogenation.
Experimental Protocol 3: Acceptorless Dehydrogenation of Benzyl Alcohol
Objective: To catalyze the acceptorless dehydrogenation of benzyl alcohol to benzaldehyde using a Ru(II)-NNN pincer complex.
Materials:
-
[RuCl(PPh₃)₂(κ³-NNN-L1)]Cl (where L1 is a 2,6-bis(1H-pyrazol-3-yl)pyridine ligand)[6]
-
Benzyl alcohol
-
Anhydrous toluene
-
Potassium tert-butoxide (KOtBu)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup:
-
In a Schlenk tube equipped with a reflux condenser under a nitrogen atmosphere, add the Ru(II) catalyst (e.g., 0.5 mol%).
-
Add KOtBu (e.g., 5 mol%).
-
Add anhydrous toluene (e.g., 5 mL).
-
Add benzyl alcohol (1.0 mmol).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (e.g., 110°C) with vigorous stirring.
-
Monitor the reaction progress by GC analysis of aliquots taken at regular intervals.
-
-
Analysis:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a short pad of silica gel to remove the catalyst.
-
Analyze the filtrate by GC to determine the conversion of benzyl alcohol and the yield of benzaldehyde.
-
Expected Outcome: High conversion of benzyl alcohol to benzaldehyde, with the formation of hydrogen gas as the only byproduct.[6]
Carbon-Carbon Bond Formation: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and arylboronic acids. Palladium(II) complexes with pyridine-pyrazole ligands have been developed as efficient catalysts for this transformation, particularly in aqueous media.[7][8]
Scientific Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The pyridine-pyrazole ligand plays a crucial role in stabilizing the palladium center throughout these steps. The N-N chelation provides a stable complex that can undergo oxidative addition with the aryl halide. The subsequent transmetalation with the boronic acid and reductive elimination to form the biaryl product are also facilitated by the ligand's electronic properties. The use of water-soluble ligands allows the reaction to be performed in environmentally benign aqueous media.
Experimental Protocol 4: Microwave-Assisted Suzuki-Miyaura Coupling
Objective: To perform a microwave-assisted Suzuki-Miyaura cross-coupling reaction between 4-bromoacetophenone and phenylboronic acid using a Pd(II)-pyridine-pyrazole catalyst.
Materials:
-
Pd(II)-pyridine-pyrazole complex[7]
-
4-Bromoacetophenone
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Ethanol/Water (1:1 v/v)
-
Microwave reactor
Procedure:
-
Reaction Setup:
-
In a microwave reaction vial, combine 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the Pd(II)-pyridine-pyrazole catalyst (e.g., 0.1 mol%).
-
Add 4 mL of a 1:1 ethanol/water mixture.
-
-
Microwave Irradiation:
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100°C) for a short duration (e.g., 10-15 minutes).
-
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Expected Outcome: A high yield of the corresponding biaryl product, 4-acetylbiphenyl, is anticipated.[7]
Conclusion and Future Outlook
The this compound ligand system and its derivatives have proven to be exceptionally versatile in homogeneous catalysis. The metal complexes derived from these ligands exhibit high activity and selectivity in a range of important organic transformations, including oxidation, hydrogenation, dehydrogenation, and C-C coupling reactions. The proton-responsive nature of the pyrazole NH group often plays a key role in the catalytic mechanisms, enabling metal-ligand cooperation.
Future research in this area will likely focus on the development of new chiral variants of these ligands for asymmetric catalysis, the immobilization of these catalysts on solid supports for enhanced recyclability, and their application in more complex cascade reactions. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for further innovation in this exciting field.
References
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Jin, W., Wang, L., & Yu, Z. (2012). Ruthenium(II) pyrazolyl–pyridyl–oxazolinyl complex catalysts for the asymmetric transfer hydrogenation of ketones. Chemistry–A European Journal, 18(35), 10843-10846. [Link]
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Bouroumane, N., El Kodadi, M., et al. (2021). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. The Arabian Journal for Science and Engineering, 46(6), 5679-5691. [Link]
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Titi, A., Zaidi, K., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Catalysts, 13(1), 162. [Link]
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Jin, W., Wang, L., & Yu, Z. (2011). A Highly Active Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole Complex Catalyst for Transfer Hydrogenation of Ketones. Organometallics, 30(17), 4695-4700. [Link]
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Lin, W., & Kuwata, S. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 28(3), 1369. [Link]
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García Herbosa, G., et al. (2021). Green synthesis of 3-(2-pyridyl)pyrazole and its group 6 and 7 metal carbonyl complexes. Polyhedron, 209, 115467. [Link]
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Maji, S., et al. (2023). Pyrazole–pyridine–pyrazole (NNN) ruthenium(ii) complex catalyzed acceptorless dehydrogenation of alcohols to aldehydes. Dalton Transactions, 52(34), 11891-11900. [Link]
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Gómez-Benítez, V., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1568-1583. [Link]
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Titi, A., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Catalysts, 13(1), 162. [Link]
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Maji, S., et al. (2023). Pyrazole–pyridine–pyrazole (NNN) ruthenium(ii) complex catalyzed acceptorless dehydrogenation of alcohols to aldehydes. Dalton Transactions, 52(34), 11891-11900. [Link]
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Jin, W., Wang, L., & Yu, Z. (2012). Ruthenium(II) pyrazolyl-pyridyl-oxazolinyl complex catalysts for the asymmetric transfer hydrogenation of ketones. Chemistry, 18(35), 10843-10846. [Link]
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Chaabane, M., et al. (2021). Biomimetic oxidation of catechol employing complexes formed in-situ with NH-pyrazole ligands and transition metallic salts. Journal of Organic and Pharmaceutical Chemistry, 15(4), 968-979. [Link]
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Mata, J. A., et al. (2017). Palladium(II) pyrazolyl–pyridyl complexes containing a sterically hindered N-heterocyclic carbene moiety for the Suzuki-Miyaura cross-coupling reaction. Journal of Organometallic Chemistry, 846, 179-186. [Link]
-
Maji, S., et al. (2022). Ruthenium-Catalyzed Divergent Acceptorless Dehydrogenative Coupling of 1,3-Diols with Arylhydrazines: Synthesis of Pyrazoles and 2-Pyrazolines. Organic Letters, 24(22), 4045-4050. [Link]
-
Jin, W., Wang, L., & Yu, Z. (2012). Ruthenium(II) pyrazolyl-pyridyl-oxazolinyl complex catalysts for the asymmetric transfer hydrogenation of ketones. Chemistry (Weinheim an der Bergstrasse, Germany), 18(35), 10843–10846. [Link]
-
Sanyal, R., et al. (2023). Arene Binuclear Ru(II)-Promoted Sustainable Synthesis of Substituted Pyrazoles from Alcohols via Acceptorless Dehydrogenative Annulation. Organic Letters, 25(23), 4256-4261. [Link]
-
Najar, A. M., & Hasan, H. M. I. (2020). Synthesis and Characterization of Pendant 3-(2-pyridyl) pyrazole based ligands and Investigate Their Complexes of Cu(II), Zn(II), Ni(II), and Ru(II) In Solution. Journal of Physical Chemistry & Biophysics, 10(3), 290. [Link]
-
Mata, J. A., et al. (2017). Palladium(II) pyrazolyl–pyridyl complexes containing a sterically hindered N-heterocyclic carbene moiety for the Suzuki-Miyaura cross-coupling reaction. Journal of Organometallic Chemistry, 846, 179-186. [Link]
-
Mata, J. A., et al. (2017). Palladium(II) pyrazolyl–pyridyl complexes containing a sterically hindered N-heterocyclic carbene. CORE. [Link]
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Titi, A., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. ResearchGate. [Link]
-
Chaabane, M., et al. (2021). Biomimetic oxidation of catechol employing complexes formed in-situ with NH-pyrazole ligands and transition metallic salts. Journal of Organic and Pharmaceutical Chemistry, 15(4), 968-979. [Link]
-
Garcı́a, G., et al. (2013). An efficient microwave-assisted Suzuki reaction using a new pyridine-pyrazole/Pd(II) species as catalyst in aqueous media. Molecules (Basel, Switzerland), 18(2), 1568–1583. [Link]
-
Garcı́a, G., et al. (2013). An efficient microwave-assisted Suzuki reaction using a new pyridine-pyrazole/Pd(II) species as catalyst in aqueous media. Molecules, 18(2), 1568-1583. [Link]
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The Versatile Catalyst: A Guide to 3,5-Di(2-pyridyl)pyrazole in Homogeneous Catalysis
Introduction: Unveiling the Potential of a Privileged Ligand
In the dynamic landscape of homogeneous catalysis, the quest for efficient, selective, and robust catalyst systems is paramount. The design of the ligand scaffold plays a pivotal role in dictating the electronic and steric properties of the metal center, thereby fine-tuning its catalytic activity. Among the myriad of nitrogen-containing heterocyclic ligands, 3,5-di(2-pyridyl)pyrazole (dppy) has emerged as a "privileged ligand" due to its unique structural and electronic attributes. Its multidentate nature, featuring two pyridine rings and a central pyrazole moiety, allows for versatile coordination to a wide array of transition metals. This guide provides an in-depth exploration of the synthesis and application of this compound in homogeneous catalysis, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The dppy ligand's combination of a proton-responsive pyrazole NH group and the π-accepting pyridine rings imparts a unique ambiphilic character to its metal complexes. This allows for metal-ligand cooperation, where the ligand actively participates in the catalytic cycle, often facilitating proton transfer steps that are crucial in many organic transformations.[1] This guide will delve into the practical applications of dppy-based catalysts in key synthetic reactions, including carbon-carbon bond formation and oxidation reactions, providing a comprehensive resource for harnessing the full potential of this remarkable ligand.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a well-established procedure, typically involving a two-step sequence: the Claisen condensation to form the 1,3-diketone precursor, followed by a cyclocondensation reaction with hydrazine.
Part 1: Synthesis of 1,3-di(2-pyridyl)propane-1,3-dione
This precursor is synthesized via a Claisen condensation between ethyl picolinate and 2-acetylpyridine.
Materials:
-
Ethyl picolinate
-
2-Acetylpyridine
-
Sodium ethoxide (NaOEt)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether (100 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred suspension, add a solution of 2-acetylpyridine (1.0 equivalent) in anhydrous diethyl ether (20 mL) dropwise over 15 minutes at room temperature.
-
Claisen Condensation: Following the addition of 2-acetylpyridine, add ethyl picolinate (1.0 equivalent) dropwise over 30 minutes. The reaction mixture will typically turn yellow or orange.
-
Reaction Monitoring: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water (100 mL).
-
Neutralization and Extraction: Acidify the aqueous mixture to pH 5-6 with 1 M HCl. Extract the product with dichloromethane (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 1,3-di(2-pyridyl)propane-1,3-dione as a crystalline solid.
Part 2: Synthesis of this compound
The final ligand is obtained through the cyclocondensation of the diketone with hydrazine.
Materials:
-
1,3-di(2-pyridyl)propane-1,3-dione
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter paper
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-di(2-pyridyl)propane-1,3-dione (1.0 equivalent) in ethanol (50 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC.
-
Product Precipitation: Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution as a white or off-white solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol and then with diethyl ether. The product can be further purified by recrystallization from ethanol to yield pure this compound.[2]
Caption: Synthetic workflow for this compound.
Applications in Homogeneous Catalysis: Protocols and Mechanistic Insights
The versatility of this compound as a ligand is showcased in a variety of metal-catalyzed reactions. This section provides detailed protocols for key transformations.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. Palladium complexes of dppy and its derivatives have demonstrated excellent catalytic activity in these transformations, particularly in aqueous media.[3][4][5][6]
Protocol for Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid:
Catalyst Preparation: A palladium(II) complex with a functionalized pyridine-pyrazole ligand can be pre-formed or generated in situ. For a pre-formed catalyst, the ligand is reacted with a palladium(II) salt like PdCl₂ or K₂PdCl₄ in a suitable solvent.[3][6]
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Phenylboronic acid
-
Palladium(II) catalyst with a pyridine-pyrazole ligand (e.g., 0.1 mol%)[3]
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., water/ethanol mixture)
-
Microwave reactor or conventional heating setup
-
Magnetic stirrer
Reaction Procedure (Microwave-Assisted):
-
Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium catalyst (0.1 mol%), and the base (2.0 mmol).
-
Solvent Addition: Add the water/ethanol solvent mixture (e.g., 1:1 v/v, 4 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes).
-
Work-up: After cooling, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Aryl Halide | Product | Yield (%) |
| 4-Bromoacetophenone | 4-Acetylbiphenyl | >95 |
| 4-Bromotoluene | 4-Methylbiphenyl | >95 |
| 4-Chloroanisole | 4-Methoxybiphenyl | ~90 |
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7] The dppy ligand plays a crucial role in stabilizing the palladium(0) active species and facilitating the individual steps of the catalytic cycle. The electron-donating pyrazole moiety and the π-accepting pyridine rings can modulate the electron density at the palladium center, influencing the rates of oxidative addition and reductive elimination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Palladium-Catalyzed Heck Reaction
The Heck reaction is a powerful method for the arylation or vinylation of alkenes. Palladium complexes bearing pyridylpyrazole ligands have shown high efficiency in catalyzing this reaction.[4][5]
Protocol for the Heck Reaction of Aryl Halides with an Alkene:
Catalyst System: A [PdCl₂(dppy)] complex can be used as the precatalyst.
Materials:
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Alkene (e.g., styrene, butyl acrylate)
-
[PdCl₂(dppy)] (0.1-1 mol%)
-
Base (e.g., triethylamine (Et₃N), K₂CO₃)
-
Solvent (e.g., DMF, NMP)
-
Schlenk tube or sealed reaction vessel
-
Magnetic stirrer and heating oil bath
Reaction Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, add the [PdCl₂(dppy)] precatalyst, the aryl halide (1.0 equivalent), and the base (1.5 equivalents).
-
Reactant Addition: Add the solvent (e.g., 5 mL) and the alkene (1.2 equivalents).
-
Reaction: Heat the mixture to the desired temperature (e.g., 120-140 °C) and stir for the required time (e.g., 6-24 hours).
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Mechanistic Considerations: The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to release the product and a hydridopalladium complex.[7] The dppy ligand can influence the regioselectivity and efficiency of the reaction by modulating the electronic properties of the palladium center. The presence of the N-H proton on the pyrazole ring can also participate in the catalytic cycle through protonolysis of the Pd-H bond, facilitating catalyst regeneration.
Caption: Key steps in the catalytic cycle of the Heck reaction.
Copper-Catalyzed Aerobic Oxidation of Alcohols
The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Copper complexes of dppy and related ligands, often in the presence of a co-catalyst like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), have been shown to be effective catalysts for the aerobic oxidation of alcohols.
Protocol for the Aerobic Oxidation of Benzyl Alcohol:
Catalyst System: A Cu(II) complex of this compound, which can be formed in situ from a Cu(II) salt and the ligand.
Materials:
-
Benzyl alcohol
-
Copper(II) salt (e.g., CuCl₂, Cu(OAc)₂) (1-5 mol%)
-
This compound (1-5 mol%)
-
TEMPO (5-10 mol%)
-
Solvent (e.g., acetonitrile, DMF)
-
Oxygen or air supply
-
Reaction flask with a balloon filled with oxygen or open to the air
-
Magnetic stirrer
Reaction Procedure:
-
Catalyst Formation: In a reaction flask, dissolve the copper(II) salt and this compound in the solvent. Stir for 15-30 minutes to allow for complex formation.
-
Reactant Addition: Add TEMPO and then benzyl alcohol to the catalyst solution.
-
Oxidation: Stir the reaction mixture vigorously under an atmosphere of oxygen (from a balloon) or open to the air at room temperature or slightly elevated temperature (e.g., 40-60 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC or GC. Once the starting material is consumed, the reaction mixture can be filtered through a short pad of silica gel to remove the catalyst. The filtrate is then concentrated, and the product can be purified by distillation or chromatography.
| Substrate | Product | Yield (%) |
| Benzyl alcohol | Benzaldehyde | >90 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | >95 |
| Cinnamyl alcohol | Cinnamaldehyde | >90 |
Mechanistic Insights: The catalytic cycle is believed to involve the oxidation of Cu(I) to Cu(II) by molecular oxygen. The Cu(II) species then oxidizes TEMPO to its oxoammonium ion form, which is the active oxidant for the alcohol. The dppy ligand facilitates the redox cycling of the copper center and stabilizes the catalytically active species.
Conclusion and Future Outlook
This compound has proven to be a remarkably versatile and effective ligand in homogeneous catalysis. Its straightforward synthesis, tunable electronic properties, and ability to form stable and active complexes with a variety of transition metals make it a valuable tool for synthetic chemists. The detailed protocols provided in this guide for Suzuki-Miyaura coupling, Heck reactions, and alcohol oxidation serve as a starting point for researchers to explore the full potential of dppy-based catalysts.
Future research in this area will likely focus on the development of chiral versions of dppy for asymmetric catalysis, the immobilization of dppy-metal complexes on solid supports for easier catalyst separation and recycling, and the application of these catalysts in a broader range of organic transformations, including C-H activation and polymerization reactions. The continued exploration of the rich coordination chemistry and catalytic activity of this compound and its derivatives promises to yield even more innovative and sustainable solutions for chemical synthesis.
References
- Montoya, V., Pons, J., Branchadell, V., García-Antón, J., Soláns, X., Font-Bardia, M., & Ros, J. (2008). Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. Organometallics, 27(6), 1084–1091.
- Shen, L., Huang, S., Nie, Y., & Lei, F. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602–1612.
- Al-Amin, M., & Kim, J. (2013). Recent advances in the synthesis of pyrazole derivatives: a review. Molecules, 18(12), 14756-14781.
-
Shen, L., Huang, S., Nie, Y., & Lei, F. (2013). An efficient microwave-assisted Suzuki reaction using a new pyridine-pyrazole/Pd(II) species as catalyst in aqueous media. Molecules (Basel, Switzerland), 18(2), 1602–1612. [Link]
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Mechanisms for the Metal-Ligand Cooperative C-H Activation of Pyridines and Pyrazoles. Journal of the American Chemical Society, 129(47), 14694–14701.
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Montoya, V., Pons, J., Branchadell, V., García-Antón, J., Soláns, X., Font-Bardia, M., & Ros, J. (2008). Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. Organometallics, 27(6), 1084–1091. [Link]
- Zapf, A., & Beller, M. (2001). The Heck Reaction in Modern Organic Synthesis.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
-
Bhaumik, A. (n.d.). Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. Scribd. Retrieved January 4, 2026, from [Link]
- Himo, F., & Siegbahn, P. E. M. (2003). A quantum chemical study of the Suzuki cross-coupling reaction. Journal of the American Chemical Society, 125(47), 14490-14498.
-
Shen, L., Huang, S., Nie, Y., & Lei, F. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602–1612. [Link]
- de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1051-1069). John Wiley & Sons, Inc.
- Sheldon, R. A., & Kochi, J. K. (1981). Metal-Catalyzed Oxidations of Organic Compounds. Academic Press.
- Punniyamurthy, T., Velusamy, S., & Iqbal, J. (2005). Recent advances in transition-metal-catalyzed oxidation of alcohols. Chemical Reviews, 105(6), 2329–2364.
-
Shen, L., Huang, S., Nie, Y., & Lei, F. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1612. [Link]
-
Chirik, P. J. (2010). Understanding Iron Catalyzed Olefin Polymerization. ACS Catalysis, 1(1), 17-27. [Link]
-
Moeti, L. P. (2015). Pyrazole and pyrazolylethylamine nickel(II) and palladium(II) complexes as catalysts for olefin oligomerization and Friedel-Crafts reactions (Master's thesis, University of Johannesburg). [Link]
-
Kumar, V., & Kumar, S. (2013). Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 1,3-bis(het)aryl-3-(methylthio)-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity. The Journal of Organic Chemistry, 78(10), 4960–4973. [Link]
Sources
- 1. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 1,3-bis(het)aryl-3-(methylthio)-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutral and ionic N-methyl phenylazo-3,5-(di-2-pyridyl)pyrazole photoswitches: probes for reversible pH modulation by light - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for Investigating the Photophysical Properties of 3,5-Di(2-pyridyl)pyrazole Complexes
Introduction: The Versatile Photophysics of 3,5-Di(2-pyridyl)pyrazole Complexes
The ligand this compound (Hdzpp) and its derivatives have emerged as a significant class of N-donor ligands in coordination chemistry. Their ability to form stable complexes with a wide array of transition metals, lanthanides, and main group elements has led to a surge in research exploring their rich photophysical properties.[1][2] These complexes are of particular interest to researchers in materials science, inorganic chemistry, and drug development due to their potential applications in Organic Light-Emitting Diodes (OLEDs), chemical sensors, and photodynamic therapy (PDT).[3][4][5]
The unique electronic structure of the Hdzpp ligand, featuring both pyridine and pyrazole moieties, allows for a variety of electronic transitions upon coordination to a metal center. These transitions, which include metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intra-ligand (π-π*) transitions, govern the absorption and emission properties of the resulting complexes.[6][7] The nature of the metal ion, its oxidation state, and the presence of ancillary ligands can be systematically varied to fine-tune these photophysical properties, leading to complexes with tailored absorption wavelengths, emission colors, quantum yields, and excited-state lifetimes.[8][9]
This guide provides a comprehensive overview of the key photophysical properties of this compound complexes and offers detailed protocols for their characterization. It is designed for researchers, scientists, and drug development professionals seeking to understand and harness the unique optical properties of these versatile compounds.
I. Fundamental Photophysical Characterization
A thorough understanding of the photophysical behavior of Hdzpp complexes begins with fundamental spectroscopic measurements. These initial characterizations provide insights into the electronic structure and potential applications of the synthesized compounds.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy is the foundational technique for probing the electronic transitions within a molecule.[10] For Hdzpp complexes, the absorption spectrum reveals crucial information about the ground-state electronic structure and the energies of various excited states. Typically, the spectra of these complexes exhibit intense absorption bands in the UV region, attributable to π-π* transitions within the aromatic ligand framework, and often, less intense bands in the visible region corresponding to MLCT or LMCT transitions.[6][8]
-
Sample Preparation:
-
Prepare a stock solution of the Hdzpp complex in a suitable spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or DMSO) at a concentration of approximately 10⁻³ M.
-
From the stock solution, prepare a series of dilutions in the same solvent to achieve concentrations in the range of 10⁻⁵ to 10⁻⁶ M. The final absorbance at the λ_max_ should ideally be between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference.
-
Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.
-
Replace the solvent in the sample cuvette with the solution of the Hdzpp complex.
-
Measure the absorption spectrum over a relevant wavelength range (typically 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λ_max_) for each band.
-
Calculate the molar extinction coefficient (ε) for each absorption band using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
-
Photoluminescence Spectroscopy
Photoluminescence (PL) spectroscopy provides information about the emissive properties of the Hdzpp complexes. Upon excitation with light of an appropriate wavelength, the complex may relax to the ground state by emitting a photon. The resulting emission spectrum is characteristic of the complex's excited-state energy levels.
-
Sample Preparation:
-
Prepare a dilute solution of the Hdzpp complex in a spectroscopic grade solvent (typically 10⁻⁵ to 10⁻⁶ M). The absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[11]
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer equipped with a suitable excitation source (e.g., a xenon lamp) and a sensitive detector.
-
Set the excitation wavelength to a value corresponding to a prominent absorption band of the complex.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the emission spectrum.
-
To obtain an excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator.
-
-
Data Analysis:
-
Identify the wavelength of maximum emission (λ_em_).
-
Note the Stokes shift, which is the difference in energy (or wavelength) between the absorption and emission maxima.
-
The shape and structure of the emission band can provide insights into the nature of the excited state.
-
II. Advanced Photophysical Investigations
For a more in-depth understanding and for applications requiring specific photophysical parameters, advanced characterization techniques are necessary.
Photoluminescence Quantum Yield (Φ_PL_)
The photoluminescence quantum yield is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[12]
The relative method, which compares the emission of the sample to that of a well-characterized standard, is a widely used and accessible technique.[11][13]
-
Selection of a Standard:
-
Sample and Standard Preparation:
-
Prepare solutions of both the Hdzpp complex (sample) and the standard with absorbances below 0.1 at the excitation wavelength to minimize reabsorption effects.[14] It is crucial to use the same solvent for both the sample and the standard if possible. If different solvents are used, a correction for the refractive index of the solvents must be applied.
-
-
Measurement:
-
Measure the UV-Vis absorption spectra of both the sample and the standard.
-
Measure the photoluminescence spectra of both the sample and the standard using the same excitation wavelength, slit widths, and other instrument settings.[11]
-
-
Calculation:
-
The quantum yield of the sample (Φ_sample_) is calculated using the following equation:
Φ_sample_ = Φ_std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (η_sample_² / η_std_²)
where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
The subscripts "sample" and "std" refer to the sample and the standard, respectively.
-
Time-Resolved Photoluminescence (TRPL) Spectroscopy
TRPL spectroscopy measures the decay of photoluminescence intensity over time after excitation with a short pulse of light.[15][16][17] This technique provides the excited-state lifetime (τ), a crucial parameter for understanding the dynamics of the excited state and for applications in areas like sensing and PDT.
-
Instrumentation:
-
A TRPL setup typically consists of a pulsed laser source (e.g., a picosecond or nanosecond laser), sample holder, light collection optics, a monochromator, and a fast photodetector (e.g., a photomultiplier tube or a streak camera).[15][18] Time-Correlated Single Photon Counting (TCSPC) is a common and highly sensitive technique for measuring lifetimes.[19]
-
-
Sample Preparation:
-
Prepare a degassed solution of the Hdzpp complex to minimize quenching by molecular oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution.
-
-
Measurement:
-
Excite the sample with a short laser pulse at a wavelength where the complex absorbs.
-
Record the decay of the emission intensity at the wavelength of maximum emission.
-
-
Data Analysis:
-
The decay data is typically fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the excited-state lifetime (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I₀ * exp(-t/τ)
where I₀ is the initial intensity.
-
III. Data Presentation and Interpretation
Clear and concise presentation of photophysical data is essential for comparison and interpretation.
Table 1: Summary of Photophysical Properties of Representative Hdzpp Complexes
| Complex | Solvent | λ_abs_ (nm) (ε x 10⁴ M⁻¹cm⁻¹) | λ_em_ (nm) | Φ_PL_ | τ (µs) | Reference |
| [Cu(Hdzpp)(PPh₃)₂]⁺ | CH₂Cl₂ | 350 (broad) | 550 | 0.05 | 19-119 | [8] |
| [Ru(bpy)₂(Hdzpp)]²⁺ | CH₃CN | 285 (5.2), 450 (1.3) | 610 | 0.04 | 0.8 | [20] |
| [Ir(ppy)₂(Hdzpp)]⁺ | CH₂Cl₂ | 270 (6.1), 380 (sh) | 457 | 0.60 | 2.5 | [3] |
| [Pt(ppy)(Hdzpp)]⁺ | CH₂Cl₂ | 390 (sh) | 487 | 0.55 | 6.9 | [9] |
| [Re(CO)₃(Hdzpp)Cl] | CH₃CN | 370 (sh) | 580 | 0.15 | 0.5 | [21] |
| [Ce(Hdzpp)₃Cl₃] | Solid | 315 | 600 | - | - | [1] |
Note: This table presents representative data compiled from the literature and should be used for illustrative purposes. Actual values will depend on the specific complex and experimental conditions.
IV. Visualizing Experimental Workflows
Diagrams can aid in understanding the sequence of experimental steps and the relationships between different photophysical parameters.
Figure 1: Experimental workflow for the photophysical characterization of this compound complexes.
Figure 2: Simplified Jablonski diagram illustrating the key photophysical processes in a luminescent molecule.
V. Causality and Self-Validation in Protocols
Expertise and Experience: The choice of solvent can significantly influence the photophysical properties of Hdzpp complexes due to solvatochromism. Polar solvents can stabilize charge-transfer excited states, leading to red-shifted emission. Therefore, it is recommended to perform measurements in a range of solvents with varying polarities to fully characterize the complex. The absorbance of solutions for fluorescence measurements is kept below 0.1 to prevent the inner filter effect, where emitted light is reabsorbed by other molecules in the solution, leading to an artificially low quantum yield and distorted emission spectra.[11] Degassing solutions for lifetime measurements is critical because triplet molecular oxygen is an efficient quencher of many excited states, which would lead to a shorter measured lifetime.[12]
Trustworthiness: To ensure the reliability of the obtained data, several self-validating steps should be incorporated into the protocols. For UV-Vis spectroscopy, confirming that the complex follows the Beer-Lambert law over the concentration range of interest validates the molar extinction coefficient. In quantum yield measurements, using a well-established standard and ensuring identical experimental conditions for both the sample and standard are paramount.[11] The accuracy of the measurement can be further verified by using a second standard with different spectral properties. For time-resolved measurements, the quality of the exponential fit (e.g., a chi-squared value close to 1) is a good indicator of the data's reliability.
VI. Conclusion
The this compound ligand system offers a versatile platform for the design of metal complexes with a wide range of tunable photophysical properties. A systematic investigation of their absorption, emission, quantum yield, and excited-state lifetime is crucial for understanding their fundamental properties and for guiding the design of new materials for applications in lighting, sensing, and medicine. The protocols and guidelines presented in this application note provide a robust framework for the comprehensive photophysical characterization of this important class of coordination compounds.
References
- Fiveable. (n.d.). UV-vis spectroscopy Definition - Inorganic Chemistry I Key Term.
- Anglos, D., et al. (2018).
- Slideshare. (n.d.). Spectroscopic methods uv vis transition metal complexes.
- Swabian Instruments. (n.d.). Time-Resolved Photoluminescence (TRPL).
- Spectroscopy Online. (2024, September 23). Examining Metal Complexes and How They Enhance Detection Techniques.
- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
- LibreTexts Chemistry. (n.d.). Electronic Spectra - Ultraviolet and Visible Spectroscopy - Metal to Ligand and Ligand to Metal Charge Transfer Bands.
- University of Mons. (n.d.). A study of the photophysical and photochemical properties of metal complexes using density functional theory.
- Sustainability Area. (n.d.). Time Resolved Photoluminescence Measurement.
- Taryba, M., et al. (2021). Mononuclear Copper(I) 3-(2-pyridyl)pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence. Molecules, 26(22), 6899.
- LibreTexts Chemistry. (2022, October 4). UV-Visible Spectroscopy - Metal Ions.
- PicoQuant. (n.d.). Time-Resolved Photoluminescence (TRPL).
- Wang, J., et al. (2021). Theoretical Studies on the Photophysical Properties of the Ag(I) Complex for Thermally Activated Delayed Fluorescence Based on TD-DFT and Path Integral Dynamic Approaches. Molecules, 26(17), 5334.
-
ResearchGate. (n.d.). CHAPTER 7: Time-Resolved Photoluminescence: Techniques and Analysis. Retrieved from [Link]
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Application Notes & Protocols: Unlocking the Luminescent Potential of Lanthanide Complexes with 3,5-Di(2-pyridyl)pyrazole for Advanced Bioimaging and Drug Development
Introduction:
Lanthanide complexes have emerged as a cornerstone in the development of advanced luminescent probes, owing to their unique photophysical properties.[1] These properties include characteristically narrow, line-like emission spectra, large Stokes shifts, and exceptionally long luminescence lifetimes, often on the microsecond to millisecond timescale.[1][2] This extended lifetime is a significant advantage in biological applications, as it allows for time-resolved luminescence detection techniques that effectively eliminate the short-lived autofluorescence from endogenous fluorophores in biological samples.[3][4] The result is a dramatically improved signal-to-noise ratio, enabling ultrasensitive detection in complex biological environments.[4][5]
The key to harnessing the luminescent power of lanthanide ions, whose direct excitation is inefficient due to Laporte-forbidden f-f transitions, lies in the "antenna effect".[6][7][8][9] This process involves coordinating the lanthanide ion with an organic ligand that acts as a light-harvesting antenna. The ligand absorbs excitation energy, undergoes intersystem crossing to a triplet state, and then efficiently transfers this energy to the emissive energy levels of the lanthanide ion.[8][9]
This guide focuses on a particularly promising class of ligands: N-donor heterocyclic ligands, specifically 3,5-Di(2-pyridyl)pyrazole (dppz). The structural and electronic properties of dppz and its derivatives make them excellent sensitizers for lanthanide ions, leading to brightly luminescent complexes with high quantum yields.[6][7] We will provide a comprehensive overview of the synthesis, photophysical characterization, and application of these complexes, with a particular focus on their utility for researchers, scientists, and drug development professionals.
Part 1: Synthesis of a Representative Luminescent Lanthanide Complex: [Eu(dppz)₃]³⁺
The synthesis of lanthanide complexes with this compound is typically achieved through solvothermal methods. The following protocol details the synthesis of a representative europium(III) complex.
Rationale: The choice of a high-boiling point solvent like acetonitrile allows for the reaction to be carried out at elevated temperatures, facilitating the formation of the thermodynamically stable complex. The stoichiometry is carefully controlled to favor the formation of the tris-ligated complex, which effectively shields the lanthanide ion from solvent-mediated quenching and maximizes the antenna effect.
Experimental Protocol: Synthesis of [Eu(dppz)₃]Cl₃
Materials:
-
This compound (dppz)
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
Anhydrous acetonitrile (MeCN)
-
Diethyl ether
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ligand Dissolution: In a 100 mL Schlenk flask under an inert atmosphere, dissolve 3 equivalents of this compound in 30 mL of anhydrous acetonitrile. Stir the solution at room temperature until the ligand is fully dissolved.
-
Addition of Lanthanide Salt: To the stirring solution, add 1 equivalent of Europium(III) chloride hexahydrate.
-
Reaction: Equip the Schlenk flask with a condenser and heat the reaction mixture to reflux (approximately 82°C for acetonitrile) under a continuous flow of inert gas. Maintain the reflux for 24 hours.
-
Isolation of the Product: After 24 hours, allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling. If not, slowly add diethyl ether to the solution until a precipitate forms.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with small portions of cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting white to off-white solid under vacuum to obtain the final product, [Eu(dppz)₃]Cl₃.
Characterization: The identity and purity of the complex should be confirmed by standard analytical techniques, including ¹H NMR, mass spectrometry, and elemental analysis.
Part 2: Photophysical Characterization
A thorough understanding of the luminescent properties of the synthesized complexes is crucial for their application. This section provides detailed protocols for the key photophysical measurements.
Steady-State Luminescence Spectroscopy
Objective: To determine the excitation and emission wavelengths of the lanthanide complex.
Instrumentation: A spectrofluorometer equipped with a high-intensity xenon lamp, excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube).
Protocol:
-
Sample Preparation: Prepare a dilute solution of the lanthanide complex (e.g., 10 µM) in a suitable solvent (e.g., acetonitrile or a biologically relevant buffer). The solvent should be of spectroscopic grade to minimize background fluorescence.
-
Acquisition of Emission Spectrum:
-
Set the excitation monochromator to the wavelength of maximum absorption of the ligand (typically in the UV region, e.g., 280-350 nm for pyridylpyrazole ligands).[6]
-
Scan the emission monochromator over a range that encompasses the characteristic emission of the lanthanide ion (e.g., 500-750 nm for Europium).
-
Record the emission spectrum. The characteristic sharp peaks of the Eu³⁺ emission corresponding to the ⁵D₀ → ⁷Fⱼ transitions should be observed.[10]
-
-
Acquisition of Excitation Spectrum:
-
Set the emission monochromator to the wavelength of the most intense emission peak of the lanthanide ion (e.g., ~615 nm for the ⁵D₀ → ⁷F₂ transition of Eu³⁺).
-
Scan the excitation monochromator over a range that includes the absorption of the ligand (e.g., 250-450 nm).
-
Record the excitation spectrum. The profile of the excitation spectrum should resemble the absorption spectrum of the ligand, which is a hallmark of the antenna effect.
-
Luminescence Quantum Yield Determination
Objective: To quantify the efficiency of the luminescence process. The overall quantum yield (Φ) is a product of the sensitization efficiency (η_sens) and the intrinsic quantum yield of the lanthanide ion (Φ_Ln).
Methodology: The relative method, using a well-characterized standard with a known quantum yield, is commonly employed.
Protocol:
-
Standard Selection: Choose a luminescent standard with an emission range that overlaps with the sample. For Eu³⁺ complexes, a standard like quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) can be used, although careful consideration of the excitation wavelength is needed. Alternatively, another well-characterized lanthanide complex can be used.[11]
-
Absorbance Measurements: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. Measure the absorbance of each solution at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Luminescence Measurements: Record the emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis: Integrate the area under the emission curve for both the sample and the standard. The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Table 1: Representative Photophysical Data for Lanthanide Complexes with Pyridylpyrazole-type Ligands
| Lanthanide Ion | Ligand | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Reference |
| Tb³⁺ | 3-(2-pyridyl)pyrazole | ~320 | 545 (⁵D₄ → ⁷F₅) | 92 | [6][7] |
| Eu³⁺ | 3-(3-pyridyl)pyrazole | ~330 | 619 (⁵D₀ → ⁷F₂) | - | [10] |
| Sm³⁺ | 3-(3-pyridyl)pyrazole | ~330 | 605 (⁴G₅/₂ → ⁶H₇/₂) | - | [10] |
| Dy³⁺ | 3-(3-pyridyl)pyrazole | ~330 | 575 (⁴F₉/₂ → ⁶H₁₃/₂) | - | [10] |
| Ce³⁺ | 3-(2-pyridyl)pyrazole | ~350 | ~600 (5d → 4f) | - | [6][7] |
Note: Quantum yields can vary significantly with the specific ligand and coordination environment.
Luminescence Lifetime Measurement
Objective: To determine the decay kinetics of the excited state. This is a defining characteristic of lanthanide luminescence and is crucial for time-resolved applications.
Instrumentation: A time-resolved spectrofluorometer or a time-correlated single-photon counting (TCSPC) system equipped with a pulsed light source (e.g., a nitrogen laser, a pulsed xenon lamp, or a laser diode).
Protocol:
-
Sample Preparation: Prepare a solution of the complex as for steady-state measurements.
-
Data Acquisition:
-
Excite the sample with a short pulse of light at a wavelength absorbed by the ligand.
-
Record the decay of the luminescence intensity over time at the lanthanide's emission maximum.
-
The decay data is typically fitted to a single or multi-exponential decay function to extract the lifetime (τ). For a single emissive species in a homogeneous environment, a mono-exponential decay is expected.
-
Expected Results: Lanthanide complexes typically exhibit lifetimes in the range of hundreds of microseconds to several milliseconds. For example, Eu³⁺ complexes often have lifetimes in the 0.5-2 ms range, while Tb³⁺ complexes can have lifetimes of 1-4 ms.
Part 3: Application in Cellular Imaging
The long luminescence lifetime of these complexes makes them ideal probes for time-resolved luminescence microscopy (TRLM), which can eliminate cellular autofluorescence.[3][4]
Protocol: Time-Resolved Luminescence Imaging of Live Cells
Materials:
-
Luminescent lanthanide complex (e.g., a water-soluble derivative of [Eu(dppz)₃]³⁺)
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Confocal microscope equipped for time-resolved imaging (pulsed laser, gated detector)
Procedure:
-
Cell Culture: Culture the cells on glass-bottom dishes suitable for microscopy until they reach 50-70% confluency.
-
Probe Incubation: Prepare a working solution of the lanthanide complex in cell culture medium. The final concentration will need to be optimized but is typically in the low micromolar range. Remove the old medium from the cells and incubate them with the probe-containing medium for a specific duration (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
Washing: After incubation, wash the cells three times with pre-warmed PBS to remove any unbound complex.
-
Imaging:
-
Mount the dish on the stage of the time-resolved confocal microscope.
-
Excite the sample with the pulsed laser at a wavelength appropriate for the ligand.
-
Set the detector with a time gate: a delay time (e.g., 1-10 µs) after the laser pulse to allow for the decay of short-lived autofluorescence, followed by a detection window (e.g., 100-1000 µs) to collect the long-lived lanthanide luminescence.[3][4]
-
Acquire the image. The resulting image will show the localization of the lanthanide probe within the cell with a high signal-to-noise ratio.
-
Visualizations
Energy Transfer Mechanism in Lanthanide Complexes
Caption: The "antenna effect" energy transfer pathway in a luminescent lanthanide complex.
Experimental Workflow for Photophysical Characterization
Caption: Workflow for the synthesis, characterization, and application of luminescent lanthanide complexes.
Conclusion
Lanthanide complexes with this compound and related N-donor ligands represent a powerful class of luminescent probes. Their high quantum yields, long luminescence lifetimes, and tunable emission properties make them exceptionally well-suited for demanding applications in biological research and drug development. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to synthesize, characterize, and effectively utilize these remarkable molecular tools. By leveraging the unique photophysical characteristics of these complexes, particularly in the context of time-resolved luminescence detection, scientists can achieve unprecedented levels of sensitivity and clarity in their investigations, paving the way for new discoveries and therapeutic innovations.
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Youssef, H., Sedykh, A. E., Becker, J., Taydakov, I. V., & Müller-Buschbaum, K. (2022). 3–(2–Pyridyl)pyrazole Based Luminescent 1D-Coordination Polymers and Polymorphic Complexes of Various Lanthanide Chlorides Including Orange-Emitting Cerium(III). ResearchGate. [Link]
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Youssef, H., Sedykh, A., Taydakov, I. V., & Müller-Buschbaum, K. (2022). 3D-Frameworks and 2D-networks of lanthanide coordination polymers with 3-pyridylpyrazole: photophysical and magnetic properties. Dalton Transactions, 51(38), 14673–14685. [Link]
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Youssef, H., Sedykh, A., Taydakov, I. V., & Müller-Buschbaum, K. (2021). Variable Luminescence and Chromaticity of Homoleptic Frameworks of the Lanthanides together with Pyridylpyrazolates. Chemistry – A European Journal, 27(64), 15951-15959. [Link]
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Youssef, H., Sedykh, A., Taydakov, I. V., & Müller-Buschbaum, K. (2021). Variable Luminescence and Chromaticity of Homoleptic Frameworks of the Lanthanides together with Pyridylpyrazolates. Angewandte Chemie International Edition, 60(45), 24068-24076. [Link]
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Godlewska, P. (2024). Advanced Spectroscopic Studies and Energy Transfer in Lanthanide Complexes with Organic Ligands. Crimson Publishers. [Link]
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Application Notes & Protocols: 3,5-Di(2-pyridyl)pyrazole in the Design of Metal-Organic Frameworks
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the utilization of the versatile N-heterocyclic ligand, 3,5-Di(2-pyridyl)pyrazole (Hbdpp), in the design and synthesis of metal-organic frameworks (MOFs). We delve into the coordination chemistry of Hbdpp, outlining the principles that govern its assembly with metal ions into porous crystalline structures. Detailed, field-proven protocols for the solvothermal synthesis and characterization of Hbdpp-based MOFs are presented, with a focus on explaining the causality behind experimental choices to ensure reproducibility and success. Furthermore, we explore the burgeoning applications of these materials, particularly in areas of significant interest to drug development professionals, including heterogeneous catalysis for the synthesis of bioactive molecules, selective sensing of biologically relevant analytes, and as potential platforms for drug delivery. This guide is intended to serve as a foundational resource for researchers venturing into the design of novel functional materials using Hbdpp.
Introduction to this compound (Hbdpp) as a MOF Ligand
This compound, often abbreviated as Hbdpp, is a multidentate organic ligand that has garnered interest in the field of coordination chemistry and materials science. Its structure, featuring a central pyrazole ring flanked by two pyridine moieties, offers a rich coordination landscape for the construction of diverse metal-organic frameworks (MOFs).[1] The combination of a deprotonatable pyrazole N-H group and the nitrogen atoms of the two pyridyl rings allows for multiple binding modes, making it a versatile building block for creating MOFs with tailored topologies and functionalities.[2]
The pyrazole subunit, in particular, is known to form robust coordination bonds with a variety of metal ions, contributing to the overall stability of the resulting frameworks. MOFs synthesized from pyrazole-based ligands have demonstrated high thermal and chemical stability, which is a critical prerequisite for many practical applications.[3] Furthermore, the inherent porosity and large surface area of these materials make them attractive candidates for catalysis, gas storage and separation, and biomedical applications.[3][4]
The strategic incorporation of Hbdpp into MOF architectures allows for the introduction of multiple nitrogen-rich coordination sites within the pores, which can act as active centers for catalysis or as recognition sites for specific guest molecules.[4] This makes Hbdpp-based MOFs particularly promising for applications in drug development, where the precise control of chemical environments is paramount for achieving desired therapeutic outcomes or for the efficient synthesis of complex pharmaceutical intermediates.
Design Principles and Coordination Chemistry of Hbdpp in MOFs
The rational design of Hbdpp-based MOFs hinges on understanding the coordination behavior of the ligand with different metal centers. The Hbdpp ligand can adopt various coordination modes, which influences the final structure and properties of the MOF.
2.1. Coordination Modes of Hbdpp
The Hbdpp ligand possesses three potential nitrogen donor atoms: the two pyridyl nitrogens and the two pyrazolyl nitrogens (one of which is deprotonated upon coordination). This allows for several coordination modes, with the most common being:
-
Bidentate Chelating: The ligand can chelate a single metal ion through one pyridyl nitrogen and the adjacent pyrazolyl nitrogen. This is a common binding motif for pyridyl-pyrazole ligands.
-
Bridging: The deprotonated pyrazolate ring can bridge two metal centers. Furthermore, the two pyridyl groups can coordinate to different metal ions, leading to the formation of extended one-, two-, or three-dimensional networks.
-
Tridentate: In some cases, the ligand might coordinate to a single metal center through all three nitrogen atoms, although this is less common and depends on the steric and electronic properties of the metal ion.
The specific coordination mode adopted is influenced by factors such as the choice of metal ion, the reaction solvent, temperature, and the presence of other coordinating species (e.g., counter-ions, co-ligands).
Caption: Generalized workflow for the solvothermal synthesis and activation of an Hbdpp-based MOF.
3.2. Characterization Techniques
The synthesized MOF should be thoroughly characterized to confirm its structure, purity, and properties.
| Characterization Technique | Information Obtained |
| Powder X-ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of the bulk material. The experimental pattern should match the simulated pattern from single-crystal X-ray diffraction if available. |
| Single-Crystal X-ray Diffraction (SC-XRD) | Provides the precise three-dimensional atomic arrangement of the MOF, including bond lengths, bond angles, and the coordination environment of the metal centers. This is the definitive method for structure determination. [5] |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the MOF and the temperature at which the framework starts to decompose. It also provides information about the loss of solvent molecules from the pores. [6] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the presence of the organic ligand within the MOF structure and provides information about the coordination of the functional groups to the metal centers. |
| Brunauer-Emmett-Teller (BET) Analysis | Measures the specific surface area and pore volume of the activated MOF through gas (typically N₂) adsorption-desorption isotherms. This is a crucial characterization for porous materials. [6] |
| Elemental Analysis (CHN) | Determines the elemental composition (carbon, hydrogen, nitrogen) of the MOF, which can be compared to the calculated values based on the proposed chemical formula to verify the purity of the sample. |
Application Notes for Drug Development Professionals
Hbdpp-based MOFs offer several promising avenues for applications in the pharmaceutical and drug development sectors due to their tunable porosity, high surface area, and the presence of catalytically active or functional sites.
4.1. Heterogeneous Catalysis in Organic Synthesis
The well-defined and isolated active sites within the pores of Hbdpp-based MOFs make them excellent candidates for heterogeneous catalysts. The nitrogen atoms of the pyridyl and pyrazolyl groups can act as Lewis basic sites, while the metal nodes can function as Lewis acidic sites. This combination can facilitate a variety of organic transformations that are crucial for the synthesis of pharmaceuticals and their intermediates. [4] For instance, pyrazolo[3,4-b]pyridine derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. [7]MOFs containing pyrazole or pyridine moieties have been successfully employed as catalysts for the synthesis of these valuable compounds. [7]An Hbdpp-based MOF, with its abundance of such functionalities, could offer high catalytic efficiency and selectivity in these multi-component reactions. The heterogeneous nature of the MOF catalyst allows for easy separation from the reaction mixture and potential for recycling, which are significant advantages in pharmaceutical manufacturing.
4.2. Luminescent Sensing of Biomolecules and Metal Ions
MOFs constructed from fluorescent organic ligands like Hbdpp and suitable metal ions (e.g., Zn(II), Cd(II), Eu(III), Tb(III)) can exhibit strong luminescence. [8][9]This property can be harnessed for the development of highly sensitive and selective chemical sensors. [1][9]The luminescence of these MOFs can be either quenched ("turn-off") or enhanced ("turn-on") upon interaction with specific analytes.
In the context of drug development and biological research, such sensors could be designed to detect:
-
Metal Ions: The selective detection of biologically important metal ions (e.g., Fe³⁺, Cu²⁺) is crucial, as their dysregulation is associated with various diseases. The nitrogen-rich environment of an Hbdpp-based MOF could provide specific binding sites for these metal ions, leading to a detectable change in its luminescent properties. [9]* Small Molecules: The pores of the MOF can be tailored to selectively bind small drug molecules or biomarkers, enabling their quantification in biological fluids.
The high sensitivity and selectivity of MOF-based sensors offer a promising alternative to traditional analytical techniques.
4.3. Potential for Drug Delivery
The high porosity and large surface area of MOFs make them attractive as potential carriers for drug delivery. [10]Therapeutic agents can be encapsulated within the pores of the MOF, and their release can be controlled by the pore size and the interaction between the drug and the framework. The biodegradability of some MOFs, particularly those based on biocompatible metals like zinc and iron, is an important consideration for in vivo applications.
While the direct application of Hbdpp-based MOFs in drug delivery is still an emerging area, the principles established for other pyrazolate-based MOFs can be applied. The functional groups within the Hbdpp ligand could be further modified post-synthetically to attach targeting moieties or to tune the drug release profile.
Conclusion
This compound is a highly versatile ligand for the design and synthesis of functional metal-organic frameworks. Its rich coordination chemistry allows for the construction of a wide variety of structures with tunable properties. The resulting Hbdpp-based MOFs hold significant promise for applications in catalysis, sensing, and drug delivery, making them a compelling area of research for scientists in both materials science and drug development. The protocols and design principles outlined in this guide provide a solid foundation for the exploration and exploitation of these fascinating materials.
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Introduction: The Unique Architectural Versatility of 3,5-Di(2-pyridyl)pyrazole
An Application Guide to 3,5-Di(2-pyridyl)pyrazole in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of supramolecular chemistry, the design of molecular building blocks, or synthons, is of paramount importance. Among these, this compound, often abbreviated as Hbdpp, has emerged as a remarkably versatile ligand.[1][2] Its structure, featuring a central pyrazole ring flanked by two pyridine moieties, provides a unique combination of hydrogen-bonding capability (from the pyrazole N-H group) and multiple nitrogen donor sites for metal coordination.[3][4] This arrangement allows Hbdpp to act as a powerful tool in the self-assembly of complex, functional supermolecules, ranging from discrete metal complexes to extended coordination polymers and stimuli-responsive soft materials.[3][5]
The exceptional coordinating capabilities of Hbdpp are the primary driver of its widespread use. The nitrogen atoms of the pyridine and pyrazole rings can bind to metal ions in various ways, facilitating the construction of diverse and structurally fascinating architectures.[3] Furthermore, the pyrazole N-H group can be deprotonated, allowing the resulting anionic ligand (bdpp⁻) to act as a bridge between metal centers, a crucial feature for building polynuclear complexes and extended networks.[6][7][8] This guide provides an in-depth exploration of Hbdpp, covering its synthesis, fundamental coordination chemistry, and detailed protocols for its application in creating functional supramolecular systems such as luminescent sensors and metallogels.
Part 1: Synthesis and Characterization of the Hbdpp Ligand
The accessibility of a ligand is crucial for its widespread application. The most common and reliable synthesis of Hbdpp involves the acid-catalyzed cyclization of 1,3-di(pyridin-2-yl)propane-1,3-dione with hydrazine. This method is favored for its relatively high yields and straightforward procedure.
Protocol 1: Synthesis of this compound (Hbdpp)
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is an excellent solvent for both the diketone precursor and hydrazine hydrate, facilitating a homogeneous reaction mixture. Its boiling point allows for effective reflux without requiring specialized high-temperature equipment.
-
Acid Catalyst (HCl): The acidic environment protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine nitrogen, thereby promoting the initial condensation and subsequent cyclization.
-
Neutralization with NaOH: After the reaction, the mixture is acidic. Neutralization is critical to deprotonate the Hbdpp product, reducing its solubility in the aqueous ethanol mixture and causing it to precipitate, which is the primary method of isolation.
-
Recrystallization: This is a vital purification step. Using an ethanol/water mixture allows for the dissolution of the crude product in a hot minimal solvent, and upon cooling, the purer Hbdpp crystallizes out, leaving impurities behind in the solution.
Materials:
-
1,3-di(pyridin-2-yl)propane-1,3-dione
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (2 M)
-
Deionized water
-
Standard reflux apparatus, magnetic stirrer, Buchner funnel, and filtration flask
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1,3-di(pyridin-2-yl)propane-1,3-dione (e.g., 5.0 g) in absolute ethanol (100 mL).
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (a slight molar excess, e.g., 1.2 equivalents). Following this, add a catalytic amount of concentrated HCl (e.g., 5-6 drops).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After cooling to room temperature, slowly add 2 M NaOH solution to the reaction mixture until it becomes basic (pH ~8-9), which will cause a pale-yellow solid to precipitate.
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid sequentially with cold deionized water and then a small amount of cold ethanol to remove residual impurities.
-
Purification & Self-Validation:
-
Recrystallize the crude solid from a hot ethanol/water mixture to obtain pure Hbdpp as off-white or pale-yellow crystals.
-
Dry the crystals under vacuum.
-
Validation: Confirm the identity and purity of the product. The molecular formula is C₁₃H₁₀N₄ and the molecular weight is 222.25 g/mol .[2][9]
-
Melting Point: Literature melting point is 188-192 °C.[10] A sharp melting point in this range indicates high purity.
-
¹H NMR: Confirm the structure by analyzing the proton signals and their integrations.
-
Mass Spectrometry: Verify the molecular weight with an [M+H]⁺ peak at m/z ≈ 223.26.
-
-
Caption: Key coordination modes of the Hbdpp ligand.
Constructing Supramolecular Architectures
-
Discrete Complexes: The simplest assemblies are mononuclear complexes where Hbdpp chelates to a single metal ion. [11][12]These can serve as nodes for further hydrogen-bonding or π-π stacking interactions, leading to higher-order structures. [11][13]
-
Coordination Polymers (CPs): When Hbdpp acts as a bridging ligand, it can link metal centers into extended 1D, 2D, or 3D networks. [14]The final topology is often influenced by the coordination geometry of the metal ion and the presence of co-ligands or counter-anions.
-
Metallogels: A fascinating application is the formation of Metal-Organic Gels (MOGs). [15][16]In suitable solvents, Hbdpp-metal complexes can self-assemble through non-covalent interactions into long, entangled fibers. This fibrous network immobilizes the solvent, forming a gel. [15][17]These materials are often stimuli-responsive, undergoing a reversible gel-sol transition in response to heat, pH changes, or chemical analytes. [15][16]
Part 3: Application Notes and Protocols
The functional properties of Hbdpp-based supramolecular systems have led to their exploration in various fields.
Application I: Fluorescent Chemosensors for Metal Ion Detection
Scientific Principle: Hbdpp and its derivatives often exhibit fluorescence. The coordination of a metal ion can significantly alter this emission through mechanisms like Chelation-Enhanced Fluorescence (CHEF), where the rigidification of the ligand structure upon binding reduces non-radiative decay pathways. [18][19]This "turn-on" response can be exploited for the selective detection of specific metal ions like Zn²⁺, Cd²⁺, or Fe³⁺. [18][19] Protocol 2: Fluorescence Titration for Zn²⁺ Sensing
Causality Behind Experimental Choices:
-
Solvent System (MeCN or Buffer): Acetonitrile (MeCN) is a common choice as it is aprotic and dissolves both the ligand and many metal salts without coordinating strongly to the metal itself. [18]For biological relevance, a buffered aqueous solution (e.g., HEPES) is used to maintain a constant pH. [20]* Excitation Wavelength (λex): The ligand is excited at its absorption maximum to ensure the most efficient promotion to the excited state, leading to the strongest possible fluorescence signal for detection.
-
Incremental Addition: Adding the metal ion solution in small, precise increments allows for the construction of a binding curve, from which the stoichiometry and binding constant (Kₐ) of the complex can be determined.
Materials:
-
Stock solution of Hbdpp (e.g., 1 mM in MeCN).
-
Stock solution of a zinc salt, e.g., Zn(ClO₄)₂ or Zn(NO₃)₂ (e.g., 10 mM in MeCN).
-
Spectroscopic grade acetonitrile (MeCN).
-
Fluorometer and quartz cuvettes.
Procedure:
-
Prepare the Sample: In a quartz cuvette, place a fixed volume of MeCN (e.g., 2 mL) and add a small aliquot of the Hbdpp stock solution to achieve a final concentration of ~10-20 µM.
-
Initial Spectrum: Record the fluorescence emission spectrum of the Hbdpp solution by exciting at its maximum absorption wavelength (λₘₐₓ).
-
Titration: Add small, incremental amounts (e.g., 2-10 µL) of the Zn²⁺ stock solution to the cuvette. After each addition, gently mix and record the new fluorescence spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (λₑₘ) against the concentration of Zn²⁺ added. The point at which the intensity plateaus can indicate the binding stoichiometry.
-
Validation & Selectivity:
-
Calculate the limit of detection (LOD) from the titration data.
-
To confirm selectivity, repeat the experiment using stock solutions of other relevant metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Fe³⁺, Cu²⁺, Cd²⁺) at the same concentration. A significant fluorescence enhancement only in the presence of Zn²⁺ demonstrates high selectivity.
-
Table 1: Representative Photophysical Data for Pyrazole-Based Sensors
| Compound | Analyte | Fold Increase in Emission | Emission Max (λₑₘ) | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Pyrazole 8 | Zn²⁺ | ~20x | 480 nm | - | [18][19] |
| Pyrazole 9 | Fe³⁺ | ~30x | 465 nm | 0.025 µM | [18][19] |
| Pyrazole 19 | Al³⁺ | Significant | 330 nm (absorption) | - | [20]|
Application II: Homogeneous Catalysis
Scientific Principle: Hbdpp can stabilize various oxidation states of transition metals, making its complexes effective catalysts. [1][3]The proton-responsive N-H group can participate directly in catalytic cycles through metal-ligand cooperation, where the ligand acts as a proton shuttle or assists in substrate activation. [6][7] Protocol 3: General Workflow for a Catalytic Test Reaction
Caption: General workflow for testing an Hbdpp-metal catalyst.
Application III: Stimuli-Responsive Metallogels
Scientific Principle: The formation of metallogels from Hbdpp and metal salts like Pb(II), Cd(II), or Hg(II) relies on the hierarchical self-assembly of coordination complexes into a 3D fibrous network. [15][16][17]These gels can be used for applications such as the adsorption of toxic dyes from wastewater. [16][17] Protocol 4: Preparation of a Cd(II)-Hbdpp Metallogel
Causality Behind Experimental Choices:
-
DMF/Water Solvent System: A mixed solvent system is often crucial. A good solvent like DMF helps to dissolve the components initially, while a poorer solvent like water can induce the aggregation and fiber formation necessary for gelation upon gentle heating or sonication.
-
Sonication/Heating: These methods provide the energy required to overcome the initial kinetic barrier to self-assembly, promoting the formation of the critical nuclei that grow into the extended fibrous network.
-
Inversion Test: This is the simplest and most definitive test for gel formation. If the material is a true gel, it will be self-supporting and will not flow under its own weight.
-
SEM/TEM of Xerogel: To visualize the network structure, the solvent must be removed without collapsing the delicate fibers. This is done by creating a xerogel (e.g., by slow evaporation or critical point drying), which can then be imaged using electron microscopy. [15][16] Materials:
-
This compound (Hbdpp)
-
Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
Dimethylformamide (DMF)
-
Deionized water
-
Small vials, sonicator
Procedure:
-
Dissolution: In a small vial, dissolve Hbdpp (e.g., 10 mg) and Cd(NO₃)₂·4H₂O (1:1 molar ratio) in a minimal amount of DMF (e.g., 0.5 mL).
-
Gelation Trigger: Add a small amount of water (e.g., 0.1 mL) to the solution. Gently heat the vial in a water bath (~60 °C) or place it in an ultrasonic bath for 5-10 minutes.
-
Gel Formation: Allow the vial to stand undisturbed at room temperature. Gel formation should occur within a few minutes to a few hours.
-
Validation:
-
Confirm gelation using the "stable-to-inversion" test.
-
Prepare a xerogel by allowing the solvent to evaporate slowly.
-
Characterize the xerogel's morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to observe the intertwined fibrous network. [15]
-
Conclusion and Future Perspectives
This compound is a testament to the power of rational ligand design in supramolecular chemistry. Its unique structural features—a hydrogen-bond donor, multiple chelation sites, and the ability to act as an anionic bridge—make it an exceptionally powerful synthon for constructing a vast array of functional superstructures. The applications in sensing, catalysis, and smart materials are well-established, yet the potential for further innovation remains significant. [1][3]Future research will likely focus on incorporating Hbdpp into more complex, multifunctional hybrid systems for applications in drug delivery, bio-imaging, and the development of next-generation catalytic systems. [3][21][22]The principles and protocols outlined in this guide provide a solid foundation for researchers aiming to harness the remarkable potential of this versatile molecule.
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Application Notes and Protocols: 3,5-Di(2-pyridyl)pyrazole Derivatives for Tuning Complex Properties
Introduction: The Unique Versatility of 3,5-Di(2-pyridyl)pyrazole Ligands
In the pursuit of novel materials and efficient catalytic systems, the rational design of coordination complexes is of paramount importance. The properties of a metal complex—be it its photoluminescence, magnetic behavior, or catalytic activity—are intricately governed by the interplay between the central metal ion and its surrounding ligands. Among the vast library of chelating agents, this compound (Hbdpp) and its derivatives have emerged as exceptionally versatile scaffolds.[1][2]
These ligands are structural analogues of the well-known 2,2'-bipyridine, but with key distinctions that impart a unique set of tunable characteristics.[1] The Hbdpp framework possesses three coordinating nitrogen atoms, offering multiple binding modes (monodentate, bidentate, and tridentate) to a metal center.[3] Furthermore, the acidic proton on the pyrazole ring (N-H) can be deprotonated, allowing the ligand to act as an anionic bridge between multiple metal centers, facilitating the construction of polynuclear architectures with interesting magnetic or luminescent properties.[1][4] The ease with which the pyrazole and pyridyl rings can be functionalized provides a powerful handle for chemists to systematically tune the steric and electronic properties of the resulting metal complexes.[5][6]
This guide provides a comprehensive overview of the synthesis of Hbdpp-type ligands, the preparation of their corresponding metal complexes, and detailed protocols for characterizing and tuning their functional properties. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers in materials science, catalysis, and drug development.
PART I: Ligand Synthesis - Crafting the Molecular Toolkit
The foundation of tuning complex properties lies in the synthesis of the ligand itself. The most common and robust method for synthesizing the this compound scaffold is the condensation reaction between a 1,3-diketone and a hydrazine derivative.[5][7]
Protocol 1: Synthesis of this compound (Hbdpp)
This protocol details the synthesis of the parent Hbdpp ligand via the condensation of 1,3-di(pyridin-2-yl)propane-1,3-dione with hydrazine hydrate.
Rationale: The reaction proceeds via a cyclocondensation mechanism. The hydrazine nucleophilically attacks the carbonyl carbons of the diketone, leading to the formation of a dihydropyrazole intermediate which then dehydrates to form the aromatic pyrazole ring. The choice of an acidic or basic catalyst can influence the reaction rate and yield.
Materials:
-
1,3-di(pyridin-2-yl)propane-1,3-dione
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Deionized water
-
Saturated sodium bicarbonate solution
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1,3-di(pyridin-2-yl)propane-1,3-dione (10 mmol) in 100 mL of absolute ethanol. Add a magnetic stir bar.
-
Addition of Hydrazine: While stirring, add hydrazine hydrate (12 mmol, 1.2 equivalents) dropwise to the solution.
-
Catalyst Addition: Add 5-10 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. If not, reduce the volume of the solvent by rotary evaporation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetonitrile.
-
Characterization: The identity and purity of the synthesized Hbdpp should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to the literature value.
Functionalization of the Hbdpp Scaffold
The true power of Hbdpp lies in its functionalization. By introducing substituents at various positions on the pyrazole or pyridyl rings, one can systematically alter the ligand's electronic and steric properties.
-
At the Pyrazole N-H position: Alkylation or arylation of the pyrazole nitrogen can prevent its use as a bridging ligand and introduce new functional groups.[8]
-
At the Pyrazole C4 position: Electrophilic substitution reactions, such as halogenation, can occur at the C4 position of the pyrazole ring, providing a site for further modification.[9]
-
On the Pyridyl Rings: A wide variety of substituted pyridyl starting materials can be used in the initial synthesis to introduce electron-donating or electron-withdrawing groups, which will directly impact the electronic properties of the final complex.
PART II: Synthesis of Metal Complexes
The coordination of Hbdpp and its derivatives to metal ions is typically straightforward, involving the reaction of the ligand with a metal salt in a suitable solvent.[10][11]
Protocol 2: General Synthesis of a [M(Hbdpp)₂]²⁺ Complex (M = Fe(II), Ru(II))
This protocol describes a general method for synthesizing octahedral complexes of divalent transition metals.
Rationale: The Hbdpp ligand acts as a neutral tridentate ligand in this case, coordinating to the metal ion through the two pyridyl nitrogens and one of the pyrazole nitrogens. The choice of metal salt and solvent is crucial. Salts with weakly coordinating counter-ions (e.g., ClO₄⁻, PF₆⁻, BF₄⁻) are often preferred to avoid their competition with the Hbdpp ligand for coordination sites. The solvent should be one in which both the ligand and the metal salt are soluble.
Materials:
-
This compound (Hbdpp)
-
Metal(II) salt (e.g., FeCl₂·4H₂O, [Ru(dmso)₄Cl₂])
-
Methanol or Ethanol
-
Diethyl ether
Equipment:
-
Schlenk flask or round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
-
Cannula for transferring solutions (optional)
Procedure:
-
Ligand Solution: Dissolve Hbdpp (2.1 mmol, 2.1 equivalents) in 20 mL of methanol in a flask under a nitrogen atmosphere.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 mmol) in 10 mL of methanol.
-
Complexation: Slowly add the metal salt solution to the ligand solution with vigorous stirring. A color change should be observed, indicating complex formation.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Precipitation: Add diethyl ether to the solution until a precipitate forms.
-
Isolation and Washing: Collect the solid product by vacuum filtration, wash with small portions of diethyl ether, and dry under vacuum.
-
Characterization: The resulting complex should be characterized by UV-Vis spectroscopy, ¹H NMR (for diamagnetic complexes), mass spectrometry, and elemental analysis. For paramagnetic complexes, techniques like magnetic susceptibility measurements are necessary.[12]
PART III: Tuning Complex Properties - From Design to Function
The judicious choice of substituents on the Hbdpp ligand allows for the fine-tuning of the properties of the resulting metal complexes.
Tuning Luminescent Properties
The emission properties of complexes with metals like Ru(II), Ir(III), and Eu(III) can be systematically altered.[13][14][15]
Principle: The energy of the metal-to-ligand charge transfer (MLCT) or ligand-centered (LC) excited states can be modified by changing the electron density on the Hbdpp ligand. Electron-donating groups on the pyridyl rings will raise the energy of the HOMO (localized on the metal and ligand), leading to a red-shift in the emission. Conversely, electron-withdrawing groups will lower the HOMO energy, resulting in a blue-shift.[16][17]
Workflow for Tuning Luminescence:
Caption: Workflow for tuning the luminescent properties of metal complexes.
Tuning Magnetic Properties
For paramagnetic metal ions like Fe(II), Co(II), and Mn(II), the magnetic properties of the complexes, such as spin-crossover (SCO) behavior and single-molecule magnet (SMM) properties, can be influenced by the ligand field strength.[12][18]
Principle: The ligand field strength exerted by the Hbdpp ligand determines the spin state of the metal ion. Stronger field ligands favor a low-spin state, while weaker field ligands favor a high-spin state. Steric bulk on the ligand can also influence the coordination geometry and, consequently, the magnetic anisotropy of the complex.[18]
Data Presentation: Ligand Field Effects on Spin State
| Ligand Substituent (on Pyridyl Ring) | Ligand Field Strength | Expected Spin State for Fe(II) |
| -NMe₂ (strong σ-donor) | Strong | Low Spin (S=0) |
| -H (unsubstituted) | Intermediate | Spin Crossover |
| -CF₃ (strong σ-acceptor) | Weak | High Spin (S=2) |
Tuning Catalytic Activity
In catalysis, the electronic and steric properties of the ligand can influence the activity and selectivity of a metal complex.[19][20]
Principle: The electron density at the metal center, which is modulated by the Hbdpp ligand, can affect the rates of key catalytic steps such as oxidative addition and reductive elimination. Steric hindrance can control substrate access to the catalytic site, thereby influencing selectivity.
Experimental Workflow for Catalyst Optimization:
Caption: Iterative workflow for optimizing catalytic performance.
PART IV: Advanced Characterization Protocols
Beyond basic characterization, a deeper understanding of the structure-property relationships requires more advanced techniques.
Protocol 3: Single-Crystal X-ray Diffraction
Purpose: To unambiguously determine the solid-state structure of the metal complex, including bond lengths, bond angles, and coordination geometry. This is crucial for understanding magnetic anisotropy and intermolecular interactions.[21]
Procedure:
-
Crystal Growth: Grow single crystals of the complex by slow evaporation of a dilute solution, vapor diffusion, or layering of a solution of the complex with a non-solvent.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data.
Protocol 4: Cyclic Voltammetry
Purpose: To probe the redox properties of the metal complex and estimate the HOMO and LUMO energy levels. This is particularly valuable for understanding the electronic structure and for designing complexes for photocatalysis or OLEDs.[17]
Procedure:
-
Solution Preparation: Prepare a solution of the complex in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Measurement: Use a three-electrode setup (working, reference, and counter electrodes) to scan the potential and record the resulting current.
-
Data Analysis: Determine the oxidation and reduction potentials of the complex. These can be correlated with the HOMO and LUMO energies.
Conclusion
The this compound ligand system offers a robust and highly tunable platform for the development of functional coordination complexes. By understanding the fundamental principles of ligand design and synthesis, and by employing a suite of characterization techniques, researchers can rationally design molecules with tailored electronic, magnetic, and catalytic properties. The protocols and workflows presented in this guide provide a solid foundation for both newcomers and experienced researchers to explore the rich chemistry of these versatile ligands.
References
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Titov, A. A., et al. (2023). Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews, 92(11), RCR5099. [Link]
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Bala, M., et al. (2022). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Molecules, 27(19), 6538. [Link]
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Du, J.-L., et al. (2012). Ni(II) and Cu(II) complexes of pyridyl–pyrazole ligands: syntheses, crystal structures and influence of metal ion. Journal of Chemical Research, 36(11), 680-683. [Link]
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Ossinger, S., et al. (2020). Crystal structure of bis{(3,5-dimethylpyrazol-1-yl)dihydro[3-(pyridin-2-yl)pyrazol-1-yl]borato}iron(II). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1254–1258. [Link]
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Yamamoto, Y. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 8(12), 633. [Link]
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Hassan, H. M. I., & Najar, A. M. (2020). Synthesis and Characterization of Pendant 3-(2-pyridyl) pyrazole based ligands and Investigate Their Complexes of Cu(II), Zn(II), Ni(II), and Ru(II) In Solution. Journal of Physical Chemistry & Biophysics, 10(3), 290. [Link]
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Elguero, J., et al. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. International Journal of Molecular Sciences, 22(16), 8743. [Link]
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Rao, H. S. P., & Senthilkumar, S. P. (2014). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2014(1), 194-231. [Link]
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Zhang, X., et al. (2014). Tuning the triplet energy levels of pyrazolone ligands to match the 5D0 level of europium(III). Dalton Transactions, 43(1), 288-295. [Link]
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Fan, C., & Yang, C. (2014). Color Tuning of Cyclometalated Iridium Complexes through Modification of Phenylpyrazole Derivatives and Ancillary Ligand Based on ab Initio Calculations. Organometallics, 33(21), 6065-6074. [Link]
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Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7114. [Link]
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Abed, R., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(5), 1272. [Link]
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Cirri, D., et al. (2008). Synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands. Diffusion NMR studies and theoretical calculations. Inorganic Chemistry, 47(23), 11129-11142. [Link]
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ResearchGate. (2025). Synthesis and characterisation of metal complexes of pyrazole-derived ligands: Crystal structures of three nickel(II) complexes. [Link]
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ResearchGate. (2025). Cobalt(II) complexes with pyrazole-derived ligands: Crystal structure of {bis[3-phenyl-5-(2-pyridyl) pyrazole]aquachlorocobalt(II)}chloride monohydrate. [Link]
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ResearchGate. (2014). Transition metal complexes with pyrazole derivatives as ligands. [Link]
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ResearchGate. (2025). Synthesis, structures and magnetic properties of three copper(II) complexes of 2-(1H-pyrazol-3-yl) pyridine. [Link]
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Al-Majid, A. M., et al. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. New Journal of Chemistry, 45(4), 1968-1978. [Link]
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El-Faham, A., & Soliman, S. M. (2023). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. International Journal of Molecular Sciences, 24(15), 12431. [Link]
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Al-Hourani, B. J., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]
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Dalton Transactions Blog. (2022). Impacts of β-diketonate terminal ligands on slow magnetic relaxation and luminescence thermometry in dinuclear DyIII single-molecule magnets. [Link]
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Sun, X., et al. (2015). Tuning the luminescence lifetimes of ruthenium(ii) polypyridine complexes and its application in luminescent oxygen sensing. Journal of Materials Chemistry C, 3(24), 6241-6248. [Link]
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Al-Adel, F. Q., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PLOS ONE, 16(11), e0259214. [Link]
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Teixidor, F., et al. (2018). Tuning the Architectures and Luminescence Properties of Cu(I) Compounds of Phenyl and Carboranyl Pyrazoles: The impact of 2D versus 3D Aromatic Moities in the ligand backbone. Dalton Transactions, 47(1), 169-178. [Link]
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Guedes, G. P., et al. (2020). Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms. New Journal of Chemistry, 44(25), 10323-10332. [Link]
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Harrabi, K., et al. (2015). C,N‐Pyridylpyrazole‐Based Ligands: Synthesis and Preliminary Use in Metal Ion Extraction. Journal of Heterocyclic Chemistry, 52(4), 1152-1157. [Link]
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Perez-Aguilar, M. C., & Valdes, H. (2015). A one-step method for the preparation of substituted pyrazoles by dipolar cycloaddition of aryl-substituted acetylenes. Organic & Biomolecular Chemistry, 13(3), 778-783. [Link]
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Barman, S., et al. (2018). Toxic metal–organic gels using a unique pyridine–pyrazole based ligand with Pb(ii), Cd(ii) and Hg(ii) salts: multi-stimuli responsiveness and toxic dye adsorption. Soft Matter, 14(30), 6265-6273. [Link]
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Patil, S. A., et al. (2008). Coordination behaviour of new dipyridylpyrazole ligands towards ZnCl2 and PdCl2 fragments. Crystalline structural characterization and multinuclear NMR studies as evidence of linkage and conformational isomers. Dalton Transactions, (44), 6203-6212. [Link]
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Williams, J. A. G., et al. (2008). Cyclometalated Platinum(II) Complexes of Pyrazole-Based, N∧C∧N-Coordinating, Terdentate Ligands: the Contrasting Influence of Pyrazolyl and Pyridyl Rings on Luminescence. Inorganic Chemistry, 47(23), 11129-11142. [Link]
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Ghosh, P., et al. (2018). Neutral and ionic N-methyl phenylazo-3,5-(di-2-pyridyl)pyrazole photoswitches: probes for reversible pH modulation by light. Chemical Communications, 54(76), 10712-10715. [Link]
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Pop, F., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Di(2-pyridyl)pyrazole
Welcome to the technical support center for the purification of 3,5-Di(2-pyridyl)pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions related to the purification of this versatile compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for your downstream applications.
I. Understanding the Compound: Key Properties
Before delving into purification, it's crucial to understand the physicochemical properties of this compound. These properties dictate the choice of purification methods and solvents.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₄ | [1] |
| Molecular Weight | 222.25 g/mol | [2] |
| Appearance | White to light yellow powder or crystal | [2] |
| Melting Point | 188 - 192 °C | [2] |
| Purity (Commercial) | ≥ 98% (GC) | [2] |
II. Purification Strategy Workflow
The general workflow for purifying this compound involves an initial crude purification followed by a more refined method to achieve high purity. The choice of methods depends on the nature and quantity of impurities.
Caption: General purification workflow for this compound.
III. Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
Q: I am losing a significant amount of my product during recrystallization. What could be the cause and how can I improve the yield?
A: Low recovery is a common issue in recrystallization and can be attributed to several factors. The primary cause is often the selection of a suboptimal solvent or using an excessive volume of it.
Causality: The principle of recrystallization relies on the difference in solubility of the compound in a hot solvent versus a cold solvent. If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor upon cooling, leading to low recovery.
Troubleshooting Steps:
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For this compound, which is a moderately polar compound, a range of solvents can be tested. Start with polar protic solvents like ethanol or isopropanol, or consider mixed solvent systems.[3][4]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will increase the solubility of your compound at cold temperatures, thus reducing the yield.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.
-
Seeding: If crystallization does not initiate upon cooling, add a seed crystal of pure this compound to induce crystal formation.
-
Mother Liquor Analysis: Concentrate the mother liquor and analyze it by TLC or LC-MS to determine the amount of product lost. If a significant amount of product is present, a second recrystallization of the concentrated mother liquor can be performed to recover more material.
Issue 2: Persistent Yellow Coloration in the Final Product
Q: My this compound product is consistently a yellow powder, even after recrystallization. How can I obtain a white, crystalline solid?
A: A persistent yellow color often indicates the presence of colored impurities that may have similar solubility properties to your target compound, making them difficult to remove by simple recrystallization.
Causality: The yellow color could be due to starting materials, by-products from the synthesis, or degradation products. For instance, incomplete cyclization or side reactions involving the pyridine rings can lead to colored impurities.
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon (charcoal). The activated carbon will adsorb colored impurities. Heat the mixture for a few minutes and then perform a hot filtration to remove the carbon. Be cautious as activated carbon can also adsorb some of your product.
-
Column Chromatography: If activated carbon treatment is ineffective, column chromatography is the recommended next step. The polarity of the stationary and mobile phases can be fine-tuned to achieve separation of the colored impurities from the desired product.
-
Solvent System for Chromatography: For pyrazole derivatives, a common choice for column chromatography is silica gel as the stationary phase and a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or acetone) as the mobile phase.[5][6] A gradient elution, starting with a lower polarity and gradually increasing it, can be effective.
-
Acid-Base Extraction: As this compound contains basic pyridine nitrogens, an acid-base extraction can be employed. Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) to precipitate the pure product, which can be collected by filtration.
Issue 3: Co-elution of Impurities During Column Chromatography
Q: I am having difficulty separating an impurity from my desired product using column chromatography; they have very similar Rf values on TLC.
A: Co-elution is a common challenge in chromatography, especially when dealing with structurally similar impurities, such as regioisomers, which can be a common issue in pyrazole synthesis.[7][8]
Causality: Impurities with similar polarity and functional groups to the target compound will interact with the stationary phase in a similar manner, leading to poor separation.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Solvent Strength: Fine-tune the ratio of your polar and non-polar solvents. Small changes can significantly impact separation.
-
Solvent System: Try a different solvent system altogether. For example, if a hexane/ethyl acetate system is not working, consider dichloromethane/methanol or toluene/acetone.
-
-
Change the Stationary Phase:
-
Alumina: If silica gel (which is acidic) is not providing good separation, try using neutral or basic alumina. The different surface chemistry can alter the elution order.
-
Deactivated Silica: For basic compounds like pyridylpyrazoles, deactivating the silica gel with triethylamine (by adding a small percentage to the eluent) can prevent tailing and improve separation.[3]
-
-
Fractional Recrystallization: If the impurity is a regioisomer, and if there is a sufficient difference in their crystal packing energies, fractional recrystallization can be attempted. This involves multiple, careful recrystallization steps to enrich one isomer in the crystalline phase.[4]
-
Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. Reverse-phase columns (like C18) with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) are commonly used for polar heterocyclic compounds.[9]
IV. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the impurities present. However, good starting points are ethanol, isopropanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexane.[3][4] A small-scale solubility test with various solvents is highly recommended to identify the most suitable one for your specific crude product.
Q2: How can I confirm the purity of my final product?
A2: A combination of techniques should be used to confirm the purity:
-
Melting Point: A sharp melting point range close to the literature value (188-192 °C) is a good indicator of purity.[2]
-
Thin-Layer Chromatography (TLC): The purified product should show a single spot on TLC plates developed with at least two different solvent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques can provide a quantitative measure of purity.
Q3: Is this compound stable to heat and air?
A3: this compound is a relatively stable solid at room temperature. However, like many organic compounds, prolonged exposure to high temperatures, strong light, or oxidizing conditions should be avoided to prevent degradation. It is best stored in a cool, dark, and dry place.
Q4: Can I use sublimation to purify this compound?
A4: Sublimation can be a viable purification method for compounds that have a sufficiently high vapor pressure at a temperature below their decomposition point. Given its relatively high melting point, sublimation would likely require high vacuum and elevated temperatures. While possible, it is less commonly reported for this specific compound compared to recrystallization and chromatography. A small-scale test would be necessary to determine its feasibility and efficiency.
V. Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is suitable for purifying crystalline crude this compound containing impurities with different solubility profiles.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Protocol 2: Column Chromatography on Silica Gel
This protocol is effective for separating this compound from impurities with similar polarities.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
VI. Visualization of Purification Logic
Caption: A decision tree for troubleshooting the purification of this compound.
VII. References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chem-Impex. This compound. [Link]
-
Zhang, Y., et al. (2024). Neutral and ionic N-methyl phenylazo-3,5-(di-2-pyridyl)pyrazole photoswitches: probes for reversible pH modulation by light. Chemical Communications.
-
Mondal, J., et al. (2020). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry.
-
Klapars, A., et al. (2011). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry.
-
Mager, H., et al. (2011). Method for purifying pyrazoles. Google Patents.
-
SIELC Technologies. (n.d.). Separation of Pyrazole-3,5-dicarboxylic acid monohydrate on Newcrom R1 HPLC column. [Link]
-
Mager, H., et al. (2011). Process for the purification of pyrazoles. Google Patents.
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]
-
Perez, J., et al. (2021). Green synthesis of 3-(2-pyridyl)pyrazole and its group 6 and 7 metal carbonyl complexes. Inorganica Chimica Acta.
-
Ali, M., et al. (2022). Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes. Scientific Reports.
-
Das, A., et al. (2024). Bis[μ-3-(pyridin-2-yl)pyrazolato]bis[acetato(3,5-dimethyl-1H-pyrazole)nickel(II)]. Acta Crystallographica Section E: Crystallographic Communications.
-
Ackaouy, A., et al. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents.
-
Nowak, M., et al. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules.
-
Kelly, C. B., et al. (2021). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank.
-
Pinho e Melo, T. M. V. D. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Chemistry.
-
Dar, A. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy.
-
Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. [Link]
-
Quiroga, J., & Insuasty, B. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry.
-
UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]
-
Wang, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules.
-
Çetin, A. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Muş Alparslan University Journal of Science.
-
Quiroga, J., & Insuasty, B. (2017). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc.
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- 1. This compound | C13H10N4 | CID 613762 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 3,5-Di(2-pyridyl)pyrazole
Welcome to the technical support center for the synthesis of 3,5-Di(2-pyridyl)pyrazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and product purity.
I. Understanding the Core Synthesis: The Knorr Pyrazole Synthesis
The most prevalent and well-established method for synthesizing this compound is through the cyclocondensation of a 1,3-diketone with hydrazine, a classic transformation known as the Knorr pyrazole synthesis.[1][2][3] This reaction provides a straightforward and rapid route to polysubstituted pyrazoles.[4][5] The fundamental transformation involves the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione with hydrazine hydrate.
General Reaction Scheme:
Caption: Knorr synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the synthesis of this compound, providing explanations and actionable solutions.
FAQ 1: My reaction yield is consistently low. What are the most critical parameters to investigate?
Low yields are a common frustration in organic synthesis. For the Knorr pyrazole synthesis, several factors can be the culprit. A systematic approach to optimization is key.
A. Causality Analysis:
The cyclocondensation reaction is sensitive to solvent, temperature, and the presence of catalysts.[5] The nucleophilicity of the hydrazine and the electrophilicity of the dicarbonyl compound are central to the reaction's success. Side reactions, incomplete conversion, or product degradation can all contribute to diminished yields.
B. Troubleshooting Workflow:
Caption: Systematic workflow for troubleshooting low yields.
C. Detailed Optimization Strategies:
| Parameter | Recommendation & Rationale |
| Solvent | While ethanol is a common choice, aprotic dipolar solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP) can sometimes provide better results, especially when using hydrazine salts.[4] These solvents can enhance the solubility of reactants and intermediates. |
| Temperature | The reaction is often run at room temperature or with gentle heating (reflux in ethanol).[6] However, increasing the temperature does not always lead to higher yields and can sometimes promote side reactions.[5] A systematic study of temperatures (e.g., room temperature, 40 °C, 60 °C, reflux) is recommended. |
| Catalysis | The Knorr synthesis can be performed with or without a catalyst.[1] A catalytic amount of acid (e.g., acetic acid, HCl) can protonate a carbonyl group, increasing its electrophilicity and facilitating the initial attack by hydrazine.[1] Conversely, in some cases, a base may be beneficial. |
| Reagent Purity & Stoichiometry | Ensure the 1,3-diketone precursor is pure. Impurities can interfere with the reaction. Use a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.[6] |
FAQ 2: I am observing the formation of regioisomers. How can I improve the regioselectivity of my reaction?
While the synthesis of this compound from a symmetrical diketone should not produce regioisomers, this becomes a critical issue when using unsymmetrical 1,3-diketones to synthesize substituted pyrazoles. Understanding the factors that control regioselectivity is crucial for targeted synthesis.
A. Mechanistic Insight:
The formation of two possible regioisomers arises from the initial nucleophilic attack of one of the two non-equivalent nitrogen atoms of the substituted hydrazine onto one of the two different carbonyl carbons of the unsymmetrical 1,3-diketone.[4]
B. Strategies for Regiocontrol:
-
Solvent Choice: The polarity and protic nature of the solvent can significantly influence regioselectivity. Aprotic dipolar solvents have been shown to favor the formation of a single regioisomer in some cases.[4]
-
pH Control: Careful control of the reaction pH can influence the protonation state of the hydrazine and the diketone, thereby directing the initial nucleophilic attack.
-
Steric Hindrance: Bulky substituents on either the hydrazine or the diketone can sterically hinder the approach to one of the carbonyl groups, favoring the formation of one regioisomer over the other.[7]
FAQ 3: My final product is difficult to purify. What are the recommended purification techniques?
Effective purification is essential to obtain this compound with high purity, which is critical for its applications in coordination chemistry and materials science.[2][8]
A. Common Impurities:
-
Unreacted 1,3-diketone
-
Hydrazine hydrate
-
Side-products from incomplete cyclization or side reactions
B. Recommended Purification Protocol:
-
Initial Work-up: After the reaction is complete, the crude product often precipitates from the reaction mixture upon cooling or addition of water.[6] This initial solid can be collected by filtration.
-
Recrystallization: This is a powerful technique for purifying solid compounds. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Water or ethanol-water mixtures are often effective for recrystallizing pyrazole derivatives.[9]
-
Column Chromatography: For removing closely related impurities, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is typically used to elute the desired product.[10]
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids to form salts.[11] This property can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to remove non-basic impurities. The aqueous layer is then basified to precipitate the purified pyrazole, which is then extracted back into an organic solvent.
| Purification Method | Advantages | Disadvantages |
| Recrystallization | Simple, cost-effective, can yield high-purity crystals. | Solvent selection can be challenging; may not remove all impurities. |
| Column Chromatography | High resolving power for complex mixtures. | Can be time-consuming and requires larger volumes of solvent. |
| Acid-Base Extraction | Effective for removing non-basic impurities. | May not be suitable for acid-sensitive compounds. |
III. Experimental Protocols
A. Synthesis of 1,3-di(pyridin-2-yl)propane-1,3-dione (Precursor)
A common route to the required 1,3-diketone precursor involves a Claisen condensation between ethyl picolinate and 2-acetylpyridine.
Step-by-Step Protocol:
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) under an inert atmosphere, add 2-acetylpyridine dropwise at 0 °C.
-
After stirring for 30 minutes, add ethyl picolinate dropwise at the same temperature.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding dilute hydrochloric acid to neutralize the mixture.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
B. Synthesis of this compound
Step-by-Step Protocol:
-
Dissolve 1,3-di(pyridin-2-yl)propane-1,3-dione in a suitable solvent (e.g., ethanol).
-
Add hydrazine hydrate (1.1-1.2 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as described in the purification section.
IV. References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Beneteau, V., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4733.
-
ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523.
-
Royal Society of Chemistry. (2021). Neutral and ionic N-methyl phenylazo-3,5-(di-2-pyridyl)pyrazole photoswitches: probes for reversible pH modulation by light. Chemical Communications, 57(8), 1021-1024.
-
Beilstein Journals. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1836-1883.
-
National Institutes of Health. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1836-1883.
-
MDPI. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development, 26(4), 1104-1111.
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. Retrieved from [Link]
-
Thieme Chemistry. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synfacts, 16(07), 0755.
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 856-897.
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(5), 1-5.
-
Google Patents. (2011). Method for purifying pyrazoles. Retrieved from
-
MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4567.
-
Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]
-
UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]
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- 1. jk-sci.com [jk-sci.com]
- 2. This compound | 129485-83-2 | Benchchem [benchchem.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 6. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. reddit.com [reddit.com]
- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Optimizing reaction conditions for 3,5-Di(2-pyridyl)pyrazole metal complex formation
Welcome to the technical support center for the synthesis and optimization of 3,5-Di(2-pyridyl)pyrazole (Hdzpp) metal complexes. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the intricacies of coordination chemistry with this versatile ligand. Here, we move beyond simple protocols to address the common, and often frustrating, challenges encountered in the lab. Our approach is rooted in first principles, explaining the causality behind experimental choices to empower you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis of Hdzpp and its metal complexes.
Q1: My this compound (Hdzpp) ligand synthesis resulted in a low yield and looks impure. What went wrong?
A1: The most common synthesis for Hdzpp involves the condensation of 1,3-di(pyridin-2-yl)propane-1,3-dione with hydrazine[1]. Low yields or impurities often stem from two sources: incomplete reaction or side-product formation. Ensure your hydrazine is fresh and of high purity. The reaction is typically refluxed in ethanol; ensure you have allowed sufficient time for the reaction to complete (monitor by TLC). The primary purification method is recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. If the product is an oil or refuses to crystallize, a column chromatography step on silica gel may be necessary.
Q2: I'm not getting any precipitate after mixing my Hdzpp ligand and metal salt. Is the reaction failing?
A2: Not necessarily. The absence of a precipitate can mean several things. One common reason is the formation of a soluble complex, which is frequent in coordination chemistry[2]. The complex may be stable in solution but requires a change in conditions to crystallize or precipitate. Alternatively, the solvent you are using might be too strongly coordinating. Solvents like DMSO or DMF can bind strongly to the metal ion, out-competing your Hdzpp ligand and preventing complex formation[3][4].
Q3: What is the best general-purpose solvent for forming Hdzpp complexes?
A3: There is no single "best" solvent, as the optimal choice depends on the specific metal ion and desired complex. However, a good starting point is a weakly coordinating solvent that can dissolve both the ligand and the metal salt. Acetonitrile and ethanol are excellent choices. Acetonitrile, with its moderate dielectric constant and low donor number, weakly solvates the metal ion, making it easier for the ligand to coordinate[5]. Ethanol is also widely used and is particularly useful for subsequent crystallization by cooling or anti-solvent addition[5].
Q4: Does the pH of the reaction mixture matter?
A4: Absolutely. The pH is a critical variable. The pyrazole ring of Hdzpp has a proton on the nitrogen (the N-H group) that is weakly acidic. This proton's acidity increases upon coordination to a metal center[6]. At neutral or acidic pH, the ligand typically coordinates as a neutral molecule. However, in the presence of a base or in a suitable pH range, the ligand can be deprotonated to form the pyrazolate anion[6]. This changes the ligand's charge and coordination properties, often leading to the formation of different, bridged, or polynuclear structures. The stability of the final complex can be strongly dependent on the pH of the solution[7][8].
Q5: What is the role of the metal salt's counter-anion (e.g., Cl⁻, NO₃⁻, ClO₄⁻)?
A5: The counter-anion can play a surprisingly significant role. It can either remain as a non-coordinating charge-balancing ion or it can coordinate directly to the metal center. Weakly coordinating anions like perchlorate (ClO₄⁻) or triflate (OTf⁻) are more likely to be displaced by the Hdzpp ligand, favoring the formation of the desired complex. More strongly coordinating anions like chloride (Cl⁻) might compete with Hdzpp for coordination sites, potentially leading to mixed-ligand complexes[9]. The choice of anion can thus influence the final geometry and nuclearity of the complex.
Section 2: In-Depth Troubleshooting Guides
This section provides structured guidance for overcoming specific experimental hurdles.
Troubleshooting Guide 1: Low or No Product Yield
Low yield is a multifaceted problem. Use the following decision tree to diagnose the issue.
Caption: Troubleshooting flowchart for low product yield.
Troubleshooting Guide 2: Product is an Oil or Fails to Crystallize
This is one of the most common challenges in coordination chemistry. Obtaining a crystalline solid is often a matter of patience and systematic screening.
Underlying Cause: The complex is likely pure but is kinetically trapped in a disordered, amorphous state. The goal is to find thermodynamic conditions (slow cooling, slow diffusion) that favor the highly ordered crystal lattice.
Strategies:
-
Initial Purification: First, ensure the oil is not due to impurities. If possible, dissolve the oil in a minimum amount of a strong solvent (like DCM or methanol) and precipitate it by adding a large volume of a non-solvent (like hexane or diethyl ether). This "crashing out" will yield an amorphous powder, which is a better starting point for crystallization than an oil.
-
Systematic Crystallization Screening: Use the purified amorphous powder for screening. The key is to create a supersaturated solution and then change conditions slowly to allow crystals to nucleate and grow.
| Technique | Description | Best For | Practical Tip |
| Slow Evaporation | Dissolve the complex in a suitable solvent to near-saturation in a vial covered with a perforated cap (e.g., Parafilm with needle holes). Allow the solvent to evaporate over days or weeks. | Thermally stable, non-volatile complexes. | Use a solvent with a moderate boiling point (e.g., ethanol, acetonitrile). Avoid highly volatile solvents like DCM or ether which evaporate too quickly. |
| Slow Cooling | Prepare a saturated solution in a minimal amount of boiling solvent. Allow the solution to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer. | Complexes with a significant difference in solubility between high and low temperatures. | Insulate the flask (e.g., in a large beaker of hot water or a Dewar) to ensure very slow cooling. Bumping or scratching the flask can induce rapid precipitation instead of crystal growth. |
| Anti-Solvent Diffusion | This is a highly effective method. It involves two miscible solvents: one in which your complex is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent")[10][11]. | A wide range of complexes, especially those that are highly soluble in common solvents. | Two common setups: 1. Layering: Carefully layer the less dense solvent on top of the denser one in a narrow tube. 2. Vapor Diffusion: Place a small vial with your complex dissolved in the solvent inside a larger, sealed jar containing the more volatile anti-solvent[10]. The anti-solvent vapor slowly diffuses into the vial, reducing the solubility and inducing crystallization. |
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Synthesis of this compound (Hdzpp) Ligand
This protocol is adapted from established synthetic routes for pyrazole derivatives[1][12].
Workflow Diagram:
Caption: General workflow for Hdzpp ligand synthesis.
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1,3-di(pyridin-2-yl)propane-1,3-dione (1.0 eq) and ethanol.
-
Add hydrazine hydrate (approx. 1.1 eq) dropwise to the stirred solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diketone is consumed.
-
Remove the heat source and allow the reaction mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration, washing with a small amount of cold ethanol.
-
Purify the crude solid by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystalline Hdzpp.
-
Dry the purified product under vacuum and characterize by ¹H NMR, Mass Spectrometry, and Melting Point analysis to confirm identity and purity.
Protocol 2: General Synthesis of a Metal-[Hdzpp] Complex
This is a general procedure that should be optimized for each specific metal system.
Step-by-Step Procedure:
-
Dissolve the Ligand: In a flask, dissolve the purified Hdzpp ligand (e.g., 2.0 eq) in a suitable solvent (e.g., 15 mL of ethanol or acetonitrile).
-
Dissolve the Metal Salt: In a separate flask, dissolve the metal salt (e.g., NiCl₂·6H₂O, 1.0 eq) in the same solvent (e.g., 10 mL). Gentle heating may be required.
-
Combine Solutions: Add the metal salt solution dropwise to the stirred ligand solution at room temperature.
-
Reaction: Stir the resulting mixture for a set period (e.g., 2-24 hours). A precipitate may form immediately or over time. If no precipitate forms, proceed to the crystallization strategies outlined in Troubleshooting Guide 2.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of the reaction solvent, followed by a low-polarity solvent like diethyl ether to aid in drying.
-
Drying: Dry the complex in a vacuum oven at a mild temperature (e.g., 40-60 °C).
-
Characterization: Confirm complex formation using techniques like FT-IR, UV-Vis spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction[13][14].
Table of Typical Spectroscopic Changes Upon Coordination:
| Technique | Observation in Free Hdzpp Ligand | Typical Change Upon Metal Coordination | Rationale |
| FT-IR | C=N (pyridine) stretch at ~1580-1600 cm⁻¹ | Shift to higher frequency (e.g., 1600-1620 cm⁻¹) | Coordination of the pyridine nitrogen to the metal center strengthens the C=N bond. |
| UV-Vis | π→π* transitions of pyridyl and pyrazole rings | Bathochromic (red) shift of absorption maxima[8] | Chelation alters the electronic energy levels of the ligand's conjugated system. |
| ¹H NMR | Pyrazole N-H proton signal (often broad) | Signal may shift significantly, broaden, or disappear (if deprotonated). Pyridyl protons shift downfield. | The electronic environment of the protons is significantly altered by proximity to the paramagnetic or Lewis acidic metal center. |
Section 4: The Crucial Role of pH in Coordination
The proton-responsive nature of the pyrazole N-H group is a key feature that can be exploited but must be controlled[6].
Caption: Effect of pH on the coordination mode of Hdzpp.
Under neutral or acidic conditions, the ligand acts as a classic bidentate or tridentate chelator. Upon addition of a base (or by using a basic solvent), the N-H proton can be removed. The resulting pyrazolate anion is a powerful bridging ligand, capable of linking two or more metal centers to form di- or polynuclear complexes[6]. This deprotonation is often reversible. Therefore, controlling the pH is a powerful tool for controlling the final architecture of your metal complex. When reactions are not proceeding as expected, a careful, stepwise addition of a non-coordinating base (e.g., triethylamine) or acid (e.g., HBF₄) can be an effective optimization strategy.
References
-
Payehghadr, M., & Hashemi, O. R. (2017). Solvent effect on complexation reactions. ResearchGate. [Link]
-
Tattersall, B., & Theorell, H. (1981). Effect of pH on pyrazole binding to liver alcohol dehydrogenase. European Journal of Biochemistry. [Link]
-
Ahrland, S. (1988). Solvation and complex formation in strongly solvating solvents. Pure and Applied Chemistry. [Link]
-
Ferreira, C. M., & De Stefano, C. (2022). Entropy and Enthalpy Effects on Metal Complex Formation in Non-Aqueous Solvents: The Case of Silver(I) and Monoamines. Molecules. [Link]
-
Sarkar, A., et al. (2021). Neutral and ionic N-methyl phenylazo-3,5-(di-2-pyridyl)pyrazole photoswitches: probes for reversible pH modulation by light. Chemical Communications. [Link]
-
Persson, I. (2023). Solvent Properties. In Metal Ions and Complexes in Solution. Royal Society of Chemistry. [Link]
-
The Creative Chemist. (n.d.). Experiment 10 Synthesis and Recrystallization of Metal–Ligand Complexes Containing the Ligand Acetylacetone. The Creative Chemist. [Link]
-
ResearchGate. (2019). I would like to know about how can crystallization of metal complexes take place? ResearchGate. [Link]
-
Payehghadr, M., & Hashemi, O. R. (2017). Solvent effect on complexation reactions. R Discovery. [Link]
-
ResearchGate. (n.d.). Synthesis and characterisation of metal complexes of pyrazole-derived ligands: Crystal structures of three nickel(II) complexes. ResearchGate. [Link]
-
Study.com. (n.d.). What are one or two causes of loss of product that you may observe when synthesizing a coordination compound? Study.com. [Link]
-
Reddit. (2021). Recrystallizing organometallic complexes. r/chemistry. [Link]
-
Bentolila, A., et al. (2008). Synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands. Diffusion NMR studies and theoretical calculations. Inorganic Chemistry. [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Wikipedia. [Link]
-
Noohus. (2021, December 17). From powder to large crystals. Multisolvent recrystallization of a copper complex salt ⚗️. YouTube. [Link]
-
Nishiyama, Y., & Tsurugi, H. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules. [Link]
-
Elsherif, K. M., et al. (2021). Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). MOCEDES. [Link]
-
El-Gammal, O. A., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Journal of the Iranian Chemical Society. [Link]
-
ResearchGate. (2025). Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. ResearchGate. [Link]
-
ResearchGate. (n.d.). Gabriel GARCÍA HERBOSA. ResearchGate. [Link]
-
Naik, A. B., & Badami, P. S. (2009). PH-metric studies on formation constants of the complexes of substituted pyrazoles with some lanthanide metal ions and the influence of ionic strengths on complex equilibria in a 70% dioxane-water mixture. ResearchGate. [Link]
-
Thieme Chemistry. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. [Link]
-
Daugherty, N. A., & Swisher, J. H. (1968). Metal complexes of pyrazole. Inorganic Chemistry. [Link]
-
Boubertakh, A., et al. (2022). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances. [Link]
-
ResearchGate. (n.d.). Synthesis and Reactions of Coordination Compounds. ResearchGate. [Link]
-
Roy, A., et al. (2021). Anion effect on the coordination behavior of N,O-hybrid pyrazole ligand towards Pd(II): synthesis, characterization, and supramolecular properties. Polyhedron. [Link]
-
Higham, L. J., et al. (2007). Variable coordination behaviour of pyrazole-containing N,P and N,P(O) ligands towards palladium(II). Dalton Transactions. [Link]
-
Caporale, C., & Peris, E. (2021). Unconventional Approaches in Coordination Chemistry and Organometallic Reactivity. Accounts of Chemical Research. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
ResearchGate. (n.d.). Ni(II) and Cu(II) Complexes of Pyridyl-Pyrazole Ligands: Syntheses, Crystal Structures and Influence of Metal Ion. ResearchGate. [Link]
-
PMC. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. [Link]
-
VERDICCHIO, F. (2023). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. University of Bologna. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole... ResearchGate. [Link]
-
MDPI. (n.d.). Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. MDPI. [Link]
-
Truman ChemLab. (2014). Synthesis-and-Characterization-of-Coordination-Compounds.pdf. Truman ChemLab. [Link]
-
MDPI. (n.d.). Special Issue : Synthesis and Characterization of Coordination Compounds. MDPI. [Link]
Sources
- 1. This compound | 129485-83-2 | Benchchem [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. publications.iupac.org [publications.iupac.org]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of pH on pyrazole binding to liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mocedes.org [mocedes.org]
- 9. tandfonline.com [tandfonline.com]
- 10. reddit.com [reddit.com]
- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 12. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Stability of 3,5-Di(2-pyridyl)pyrazole under acidic or basic conditions
Welcome to the technical support center for 3,5-Di(2-pyridyl)pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile compound. Here, we address common questions and concerns regarding its stability under acidic and basic conditions.
Introduction to this compound
This compound is a heterocyclic compound featuring a central pyrazole ring substituted with two pyridyl groups. Its unique structure, possessing multiple nitrogen donor atoms, makes it an excellent ligand in coordination chemistry for the synthesis of metal complexes used in catalysis and materials science.[1][2] The stability and reactivity of this compound are of paramount importance for its successful application. This guide will delve into its behavior in acidic and basic environments, providing you with the necessary information to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) on Stability
Q1: What is the general stability of this compound?
A1: this compound is generally considered a stable compound, which is why it is a valuable building block in organic synthesis.[1] However, its stability is influenced by the pH of the medium. The pyrazole ring is amphoteric, meaning it can act as both an acid and a base.[3][4] It contains a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen, which can be protonated or deprotonated, respectively.[3][4]
Q2: How does this compound behave under acidic conditions?
A2: In acidic media, the pyridine-like nitrogen of the pyrazole ring and the nitrogen atoms of the two pyridyl substituents can be protonated to form a cationic species.[3][4] While the compound is stable enough to be used in syntheses under acidic conditions, careful pH control is necessary to prevent the decomposition of the pyridyl groups.[5] Extreme acidic conditions (low pH) should be approached with caution.
Q3: What happens to this compound under basic conditions?
A3: Under basic conditions, the proton on the pyrrole-like nitrogen of the pyrazole ring can be removed, forming a pyrazolate anion.[3][4] This anion is a potent nucleophile. While the pyrazole ring itself is relatively stable, certain derivatives, such as pyrazole esters, have been shown to degrade in basic buffers (e.g., pH 8).[3] The rate of degradation is dependent on the specific substituents on the pyrazole ring.
Q4: Can I anticipate the stability of this compound in my specific reaction?
A4: The stability will depend on the precise conditions of your experiment, including the pH, temperature, solvent, and the presence of other reactive species. It is always recommended to perform a preliminary stability test under your specific experimental conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low yield or unexpected byproducts in an acid-catalyzed reaction. | Decomposition of the pyridyl groups due to excessively low pH. | Carefully monitor and control the pH of the reaction mixture. Consider using a milder acid catalyst or a buffered system. |
| Degradation of the compound during workup with a strong base. | Instability of the pyrazole ring or substituents under highly basic conditions. | Use a milder base for neutralization or extraction. Minimize the exposure time to the basic solution and consider performing the workup at a lower temperature. |
| Inconsistent results in biological assays. | pH-dependent degradation of the compound in the assay buffer. | Determine the stability of the compound in the specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation. Consider adjusting the buffer pH if instability is observed. |
| Color change of the solution over time. | Potential degradation of the compound or complex formation with trace metals. | Use high-purity solvents and reagents. Perform control experiments to identify the cause of the color change. Analyze the solution by UV-Vis spectroscopy to monitor for changes in the absorption spectrum. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the pH Stability of this compound
This protocol provides a framework for evaluating the stability of this compound at different pH values using UV-Vis spectroscopy.[6][7]
Materials:
-
This compound
-
A series of buffers with a range of pH values (e.g., pH 2, 4, 7, 9, 12)
-
Spectrophotometer-grade solvent (e.g., methanol, acetonitrile, water)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
For each pH value to be tested, prepare a solution by diluting the stock solution with the corresponding buffer.
-
Immediately after preparation (t=0), record the UV-Vis absorption spectrum of each solution.
-
Incubate the solutions at the desired temperature (e.g., room temperature or your experimental temperature).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum of each solution.
-
Analyze the spectra for any changes in the absorbance maxima or the appearance of new peaks, which would indicate degradation.
-
Plot the absorbance at a specific wavelength against time to determine the rate of degradation, if any.
Data Presentation
Table 1: Example of pH Stability Data for this compound
| pH | Temperature (°C) | Time (hours) | % Remaining (based on initial absorbance) | Observations |
| 2 | 25 | 24 | >95% | No significant change in UV-Vis spectrum. |
| 4 | 25 | 24 | >98% | No significant change in UV-Vis spectrum. |
| 7 | 25 | 24 | >99% | No significant change in UV-Vis spectrum. |
| 9 | 25 | 24 | ~90% | Slight decrease in absorbance at λmax. |
| 12 | 25 | 24 | ~70% | Significant decrease in absorbance and appearance of a new shoulder peak. |
Note: This is example data and should be experimentally determined.
Chemical Behavior and Stability Mechanisms
The chemical behavior of this compound in acidic and basic conditions is governed by the protonation and deprotonation of its nitrogen atoms.
Caption: Acid-Base Equilibria of this compound.
Under strongly acidic conditions, protonation of the pyridyl and pyrazole nitrogens can make the rings more susceptible to nucleophilic attack, potentially leading to ring-opening reactions, although this would require harsh conditions. In strongly basic media, the formation of the pyrazolate anion might be followed by ring cleavage under forcing conditions.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 129485-83-2 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 3,5-Di(2-pyridyl)pyrazole
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for the purification of 3,5-Di(2-pyridyl)pyrazole (DPP) via recrystallization. It is designed for researchers, medicinal chemists, and materials scientists who utilize DPP as a critical ligand in coordination chemistry or as a building block in organic synthesis.[1] This document moves beyond a simple protocol to offer troubleshooting advice and answers to frequently asked questions, explaining the scientific principles behind each step to empower users to optimize their purification process.
The purity of DPP is paramount, as trace impurities can significantly alter its coordination behavior, catalytic activity, and the ultimate performance of resulting metal complexes or pharmaceutical intermediates. Recrystallization is a powerful and essential technique to achieve the high purity (typically >98%) required for these sensitive applications.[1]
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems that may be encountered during the recrystallization of this compound in a question-and-answer format.
Q1: I've dissolved my crude DPP in hot solvent, but no crystals have formed after cooling to room temperature and even in an ice bath. What should I do?
A1: This is a classic case of either using too much solvent or the solution being supersaturated. The goal is to find the minimum amount of hot solvent to dissolve your compound.[2] If you've added too much, the concentration of DPP may not exceed its solubility limit even at low temperatures.
Solutions:
-
Induce Nucleation: Sometimes a supersaturated solution needs a "trigger" to begin crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for the first crystals to form.
-
Seeding: If you have a small crystal of pure DPP, add it to the solution. A seed crystal provides a pre-formed template for crystal growth.
-
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used an excessive amount of solvent. Gently heat the solution to boil off a portion of the solvent.[3] Allow it to cool again and observe for crystal formation. Be cautious not to boil off too much, which could cause the compound to crash out of solution too quickly.
-
Introduce an Anti-Solvent: If you are using a highly effective solvent, you can add a second solvent in which DPP is insoluble (an "anti-solvent"). Add the anti-solvent dropwise to the dissolved solution at room temperature until it becomes faintly cloudy (turbid), which indicates the saturation point has been reached. Then, allow it to cool slowly.
Q2: My this compound "oiled out" instead of forming solid crystals. How do I resolve this?
A2: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. Given that DPP has a relatively high melting point (approx. 188-192 °C), this typically happens if the solution is supersaturated with impurities, which can depress the melting point, or if the solution cools too rapidly.[1][4]
Solutions:
-
Re-heat and Dilute: Heat the solution until the oil completely redissolves. Add a small, measured amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation.[3]
-
Slow Down Cooling: Allow the flask to cool much more slowly. Insulate the flask by placing it on a wooden block or several layers of paper towels instead of directly on the benchtop. This encourages the orderly formation of a crystal lattice.[3]
-
Change Solvents: If the problem persists, consider using a solvent with a lower boiling point. This ensures the solution cools below the compound's melting point before it becomes saturated.
Q3: The recrystallization worked, but the final product is still colored (e.g., yellow or tan) and the melting point is broad or low.
A3: This indicates the presence of persistent, likely colored, impurities that co-precipitated with your product. A pure compound should appear as a white to light yellow crystalline solid and have a sharp melting point range (within 1-2 °C).[4]
Solutions:
-
Charcoal Treatment: Activated charcoal can be used to remove colored, non-polar impurities. After dissolving the crude DPP in the minimum amount of hot solvent, add a very small amount of activated charcoal (1-2% of the solute's weight). Keep the solution boiling for a few minutes. The impurities will adsorb to the charcoal's surface. You must then perform a hot filtration through fluted filter paper to remove the charcoal before allowing the filtrate to cool.
-
Perform a Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities, especially if the initial material is very crude. Repeating the process with the once-recrystallized material will further enhance purity.
-
Wash Crystals Thoroughly: During vacuum filtration, ensure you wash the collected crystals with a small amount of ice-cold recrystallization solvent. This helps to remove any residual soluble impurities clinging to the crystal surfaces without dissolving a significant amount of the product.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which DPP is sparingly soluble at room temperature but highly soluble when hot. While no single solvent is universally perfect, polar protic solvents are excellent starting points due to the compound's structure, which contains two polar pyridine rings and a pyrazole ring capable of hydrogen bonding.[5]
Based on the properties of similar N-heterocycles, the following solvents should be evaluated experimentally[6][7]:
-
Good Candidates: Ethanol, Methanol, Isopropanol, Acetonitrile.
-
Potential for Mixed Systems: Ethyl Acetate (as a primary solvent) with Heptane or Hexane (as an anti-solvent).
-
Likely Poor Solvents (on their own): Water, Toluene, Hexane/Heptane (DPP is likely insoluble).
The optimal choice must be determined experimentally. A systematic approach to solvent screening is the most reliable method.
Q2: How do I perform a solvent screen to find the best recrystallization solvent?
A2: Use the following workflow with very small amounts of your crude DPP (e.g., 10-20 mg per test).
Caption: Workflow for screening potential recrystallization solvents.
Data Presentation: Solvent Selection Guide
The table below summarizes properties of common solvents to assist in your selection process.
| Solvent | Boiling Point (°C) | Polarity | Rationale for this compound |
| Methanol | 65 | High (Protic) | The -OH group can hydrogen bond with the pyridine and pyrazole nitrogens. Often a very effective solvent for polar heterocycles. |
| Ethanol | 78 | High (Protic) | Similar to methanol but less volatile. A very common and effective choice for compounds of moderate to high polarity. |
| Isopropanol | 82 | Medium (Protic) | Slightly less polar than ethanol; may offer a better solubility differential between hot and cold conditions. |
| Acetonitrile | 82 | High (Aprotic) | A polar aprotic solvent that can be effective for N-heterocycles.[7] |
| Ethyl Acetate | 77 | Medium | A moderately polar solvent. May be a good primary solvent for a mixed system with a non-polar anti-solvent. |
| Heptane | 98 | Non-polar | Likely to be a poor solvent on its own but an excellent choice as an anti-solvent when paired with a more polar solvent like ethyl acetate. |
| Water | 100 | Very High (Protic) | Due to the large aromatic surface area, DPP is expected to have very low solubility in water, making it a potential anti-solvent for use with methanol or ethanol. |
Q3: How can I confirm the purity of my recrystallized this compound?
A3: Purity should be assessed using multiple analytical techniques:
-
Melting Point Analysis: This is the most straightforward method. A pure compound will have a sharp melting point range that matches the literature value (188-192 °C).[1][4] A broad or depressed melting point indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. A pure product should show a single, well-defined spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the chemical structure and assessing purity. The spectrum of the recrystallized product should show sharp peaks corresponding to DPP and a significant reduction or absence of impurity peaks that were present in the crude material's spectrum.
Experimental Protocol: General Single-Solvent Recrystallization
This protocol provides a step-by-step methodology. The exact solvent and volumes must be determined from the solvent screen described in the FAQ section.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the selected solvent in small portions while gently heating the mixture on a hotplate with stirring. Continue adding solvent until the compound just dissolves completely at the solvent's boiling point.[2]
-
Hot Filtration (If Necessary): If there are insoluble impurities (or if charcoal treatment was used), perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter to remove the impurities.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface. Crystal formation should begin within 5-20 minutes.[2] Once the flask is at room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small portion of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by leaving them under vacuum in the funnel for a period, followed by drying in a vacuum oven.
The following diagram illustrates the general workflow and key troubleshooting decision points.
Caption: General workflow for DPP recrystallization with troubleshooting.
References
-
Chem-Impex International. (n.d.). This compound. Retrieved from [Link]
-
ChemBK. (2024). Pyridine, 2,2-(1H-pyrazole-3,5-diyl)bis-. Retrieved from [Link]
-
Chem-Impex International. (n.d.). This compound. (Alternative product page). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Zhang, C., et al. (2018). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents... ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6A: Single Solvent Crystallization. Retrieved from [Link]
-
ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds? Retrieved from [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
Sources
Technical Support Center: Characterization of Impurities in 3,5-Di(2-pyridyl)pyrazole Synthesis
Welcome to the technical support center for the synthesis and characterization of 3,5-Di(2-pyridyl)pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile N-heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis and purification. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experimental outcomes.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering explanations and actionable protocols to resolve them.
Question 1: My yield of this compound is significantly lower than reported in the literature. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound, which is commonly prepared via the condensation of 1,3-di(2-pyridyl)-1,3-propanedione with hydrazine, can stem from several factors.[1][2][3] Understanding these can help optimize your reaction conditions.
Potential Causes:
-
Incomplete Formation of the 1,3-Diketone Precursor: The synthesis of the 1,3-di(2-pyridyl)-1,3-propanedione intermediate via Claisen condensation is a critical step.[4][5] Incomplete reaction or side reactions during this stage will directly impact the final product yield. The acidity of the α-hydrogens of the ketone is a key factor in the success of this reaction.[6]
-
Suboptimal Reaction Conditions for Cyclization: The subsequent cyclization with hydrazine to form the pyrazole ring is sensitive to pH and temperature.[3] Inadequate control of these parameters can lead to the formation of side products or incomplete conversion.
-
Side Reactions: The formation of by-products is a common cause of reduced yields. For instance, self-condensation of the starting ketone or ester during the Claisen condensation can compete with the desired reaction.[4][7]
-
Purification Losses: Significant loss of product can occur during workup and purification steps, especially if the product has some solubility in the wash solvents or if the crystallization is not optimized.
Troubleshooting Protocol:
-
Verify the Purity of Starting Materials: Ensure the purity of 2-acetylpyridine and the ethyl picolinate (or other acylating agent) used for the Claisen condensation. Impurities can interfere with the reaction.
-
Optimize the Claisen Condensation:
-
Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete deprotonation of 2-acetylpyridine.[6]
-
Anhydrous Conditions: Strictly maintain anhydrous conditions to prevent hydrolysis of the ester and the enolate intermediate.[4]
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions.[4]
-
-
Optimize the Cyclization Reaction:
-
pH Control: The reaction of the 1,3-diketone with hydrazine is typically carried out in a suitable solvent like ethanol or acetic acid. The pH should be controlled to facilitate the reaction without causing degradation.[3]
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
-
Efficient Product Isolation:
-
Extraction: Use an appropriate organic solvent for extraction and minimize the volume of aqueous washes.
-
Crystallization: Carefully select the recrystallization solvent to maximize product recovery. Consider techniques like slow cooling or vapor diffusion.
-
Question 2: I'm observing an unexpected peak in my ¹H NMR spectrum that I can't assign to this compound. What could this impurity be?
Answer:
The presence of unexpected peaks in the ¹H NMR spectrum indicates the presence of impurities. The chemical shift and multiplicity of these signals can provide valuable clues to their identity.
Potential Impurities and their Spectroscopic Signatures:
| Impurity | Potential Source | Expected ¹H NMR Signals |
| Unreacted 1,3-di(2-pyridyl)-1,3-propanedione | Incomplete cyclization with hydrazine. | Signals corresponding to the methylene protons between the two carbonyl groups. |
| Regioisomers | If an unsymmetrical hydrazine (e.g., methylhydrazine) is used, two different regioisomers can be formed.[8][9][10] | Distinct sets of signals for the pyridyl and pyrazole protons, with slightly different chemical shifts. |
| Side-products from Claisen Condensation | Self-condensation of 2-acetylpyridine. | Signals from the resulting aldol or dehydrated products. |
| Residual Solvents | Incomplete removal of solvents used in the reaction or purification. | Characteristic peaks for common solvents (e.g., ethanol, ethyl acetate, DMSO). |
Troubleshooting and Characterization Protocol:
-
Review the Synthetic Route: Carefully examine the reaction scheme to anticipate potential side products.
-
Advanced NMR Techniques:
-
Mass Spectrometry (MS):
-
Purification and Isolation:
-
Column Chromatography: Can be used to isolate the impurity for more detailed characterization.[10]
-
Recrystallization: May help to remove the impurity if it has different solubility properties than the desired product.
-
Question 3: My final product of this compound is off-color (e.g., yellow or brown) instead of the expected white solid. What is the cause and how can I decolorize it?
Answer:
An off-color product often indicates the presence of minor, highly colored impurities, which may not be easily detectable by NMR if present in very low concentrations.
Potential Causes:
-
Oxidation Products: The pyridyl or pyrazole rings can be susceptible to oxidation, especially if exposed to air and light for extended periods, leading to the formation of colored by-products.
-
Residual Catalysts or Reagents: Traces of metal catalysts or colored organic reagents from the synthesis can contaminate the final product.
-
Thermal Degradation: Overheating during the reaction or purification (e.g., distillation or drying) can cause decomposition and the formation of colored impurities.
Decolorization Protocol:
-
Recrystallization with Activated Carbon:
-
Dissolve the crude product in a suitable hot solvent.
-
Add a small amount of activated carbon (charcoal) to the hot solution.
-
Heat the mixture for a short period to allow the charcoal to adsorb the colored impurities.
-
Hot filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization of the purified, colorless product.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel or alumina can be used to separate the colored impurities from the desired product.
-
Storage: Store the purified this compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis, characterization, and handling of this compound.
What is the most common synthetic route for this compound and what are the key considerations?
The most prevalent method for synthesizing this compound is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][3][17] In this specific case, the precursor is 1,3-di(2-pyridyl)-1,3-propanedione.
Key Synthetic Steps and Considerations:
Step 1: Claisen Condensation to form the 1,3-diketone.
-
Mechanism: A strong base deprotonates the α-carbon of 2-acetylpyridine to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl picolinate.[4][6]
-
Critical Factors: The choice of a strong, non-nucleophilic base and strictly anhydrous conditions are crucial for good yields.[4]
Step 2: Cyclization with Hydrazine to form the Pyrazole Ring.
-
Mechanism: The hydrazine undergoes a condensation reaction with the two carbonyl groups of the 1,3-diketone, followed by dehydration to form the aromatic pyrazole ring.[1][3]
-
Critical Factors: The reaction is typically acid-catalyzed, and controlling the pH and temperature is important to prevent side reactions.[3]
Which analytical techniques are most suitable for assessing the purity of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
Recommended Analytical Workflow:
Detailed Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[14][15] A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) can effectively separate the main compound from most impurities.
-
Gas Chromatography (GC): Useful for detecting volatile impurities, such as residual solvents.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can detect impurities at levels of ~1% or higher.[11][16]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and any impurities, which is invaluable for their identification, especially when coupled with a chromatographic technique (LC-MS or GC-MS).[14][16]
-
Differential Scanning Calorimetry (DSC): Can be used to determine the absolute purity of a crystalline compound without the need for a reference standard.[18]
-
UV-Visible Spectroscopy: Can be used for a quick purity check and quantification, although it is less specific than other methods.
How can I effectively purify crude this compound?
The choice of purification method depends on the nature and quantity of the impurities present.
Common Purification Techniques:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Column Chromatography: For mixtures with significant amounts of impurities or impurities with similar solubility to the product, column chromatography on silica gel or alumina is the preferred method. A gradient elution system can be employed to effectively separate the components.
-
Acid-Base Extraction: Since this compound is a basic compound due to the nitrogen atoms in the pyridine and pyrazole rings, it can be purified by dissolving it in an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer to precipitate the purified product. A patent describes a general method for purifying pyrazoles by forming and crystallizing their acid addition salts.[19]
What are the key safety considerations when working with the reagents for this compound synthesis?
Safety should always be the top priority in the laboratory.
Reagent-Specific Hazards:
-
Hydrazine: Hydrazine and its derivatives are highly toxic, corrosive, and potentially carcinogenic. Handle with extreme caution in a well-ventilated fume hood, and always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Strong Bases (e.g., NaH, LDA): These reagents are highly reactive and flammable. They react violently with water. Handle them under an inert atmosphere and quench any excess reagent carefully.
-
Organic Solvents: Many organic solvents are flammable and can be toxic. Use them in a fume hood and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
III. References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). Retrieved from a private source.
-
Benchchem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from --INVALID-LINK--
-
Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from --INVALID-LINK--
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews. Retrieved from --INVALID-LINK--
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from --INVALID-LINK--
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved from --INVALID-LINK--
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals. Retrieved from --INVALID-LINK--
-
Pyrazole synthesis, Reactions and Medicinal Uses. (n.d.). Pharmaguideline. Retrieved from --INVALID-LINK--
-
Neutral and ionic N-methyl phenylazo-3,5-(di-2-pyridyl)pyrazole photoswitches: probes for reversible pH modulation by light. (2024, August 23). RSC Publishing - The Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH. Retrieved from --INVALID-LINK--
-
Fiveable. (n.d.). Mixed Claisen Condensations. Organic Chemistry Class Notes. Retrieved from --INVALID-LINK--
-
Neutral and ionic N-methyl phenylazo-3,5-(di-2-pyridyl)pyrazole photoswitches: probes for reversible pH modulation by light. (n.d.). Chemical Communications (RSC Publishing). Retrieved from --INVALID-LINK--
-
J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023, June 8). This compound. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2025, January 19). 23.8: Mixed Claisen Condensations. Retrieved from --INVALID-LINK--
-
Recent Developments in the Synthesis of β-Diketones. (n.d.). PMC - PubMed Central - NIH. Retrieved from --INVALID-LINK--
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 20). PMC - NIH. Retrieved from --INVALID-LINK--
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015, September 18). Hilaris Publisher. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. Retrieved from --INVALID-LINK--
-
IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15). Retrieved from a private source.
-
Química Organica.org. (n.d.). Disconnections of 1,3- Dioxygenated Compounds. Retrieved from --INVALID-LINK--
-
SpectraBase. (n.d.). 3,5-Dimethylpyrazole - Optional[13C NMR] - Chemical Shifts. Retrieved from --INVALID-LINK--
-
Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from --INVALID-LINK--
-
Heravi, M. M., & Zadsirjan, V. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Retrieved from --INVALID-LINK--
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Impurities Characterization in Pharmaceuticals: A Review. (n.d.). IJPPR. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characterization, and Biological Activity. Retrieved from --INVALID-LINK--
-
Structure of 3(5)-[(4-diphenylphosphinoyl)phenyl]pyrazole in the solidstate (X-ray and CPMAS NMR) and in solution (NMR): Tautomerism and hydrogenbonds. (2025, August 6). ResearchGate. Retrieved from --INVALID-LINK--
-
Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry. Retrieved from --INVALID-LINK--
-
UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from --INVALID-LINK--
-
RECENT APPROCHES OF “IMPURITY PROFILING” IN PHARMACEUTICAL ANALYSIS: A REVIEW. (2012, October 1). Retrieved from a private source.
-
2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine. (n.d.). PMC - NIH. Retrieved from --INVALID-LINK--
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. fiveable.me [fiveable.me]
- 5. Disconnections of 1,3- Dioxygenated Compounds [quimicaorganica.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 11. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 16. rroij.com [rroij.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 19. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges of 3,5-Di(2-pyridyl)pyrazole Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Di(2-pyridyl)pyrazole (dpp) complexes. This guide is designed to provide in-depth, practical solutions to common solubility issues encountered during experimental work. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize the solubility of these versatile compounds.
I. Frequently Asked Questions (FAQs)
Q1: Why do my this compound complexes have poor solubility?
A1: The solubility of this compound complexes is governed by a delicate balance of intermolecular forces. Several factors can contribute to poor solubility:
-
Strong Crystal Lattice Energy: The planar nature of the dpp ligand can facilitate strong π-π stacking interactions in the solid state, leading to a highly stable crystal lattice that is difficult for solvents to break down.[1]
-
Neutral Charge: Many dpp complexes are neutral, which can limit their solubility in polar solvents like water.[1]
-
Ligand Substituents: The absence of polar functional groups on the pyridyl or pyrazole rings can reduce interactions with polar solvents.
-
Metal Ion Properties: The nature of the metal ion, including its size, charge, and coordination geometry, significantly influences the overall polarity and stability of the complex, thereby affecting its solubility.[2][3]
Q2: What is the general solubility profile of dpp complexes?
A2: Generally, neutral dpp complexes exhibit better solubility in chlorinated solvents like dichloromethane (DCM) and chloroform.[1] Their solubility in polar aprotic solvents such as acetonitrile can be variable and sometimes limited, while solubility in highly polar protic solvents like water is often poor unless the complex is ionic or has been specifically functionalized to enhance aqueous solubility.
Q3: Can I predict the solubility of a new dpp complex before synthesis?
A3: While precise prediction is challenging, you can make an educated assessment. Factors that favor higher solubility include:
-
Incorporation of charged species (e.g., forming a salt of the complex).
-
Addition of bulky or flexible substituents to the dpp ligand to disrupt crystal packing.
-
Introduction of polar functional groups (e.g., -OH, -COOH, -SO3H) to enhance interactions with polar solvents.
Conversely, planar, neutral complexes with unsubstituted ligands are more likely to exhibit poor solubility.
Q4: How does the choice of counter-ion affect the solubility of ionic dpp complexes?
A4: For ionic dpp complexes, the counter-ion plays a crucial role. Large, bulky, and "soft" counter-ions (e.g., PF6-, ClO4-) often lead to better solubility in less polar organic solvents, while smaller, "harder" ions (e.g., Cl-, NO3-) may favor solubility in more polar solvents.
II. Troubleshooting Guide: Practical Solutions for Solubility Issues
This section provides a structured approach to resolving common solubility problems encountered during your experiments.
Issue 1: My dpp complex precipitates out of solution during synthesis or workup.
Probable Cause: The solvent system used is not optimal for the complex, or the concentration of the complex has exceeded its solubility limit.
Solutions:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarity. A suggested screening panel is provided in the table below.
-
Co-solvency: Employ a mixture of solvents. For example, if your complex is soluble in DCM but needs to be used in a reaction with a polar reagent, a mixture of DCM and acetonitrile or methanol might maintain solubility.
-
Temperature Adjustment: Gently warming the solution can increase the solubility of many complexes.[4] However, be cautious of potential decomposition at elevated temperatures.
Table 1: Solvent Screening Panel for this compound Complexes
| Solvent Class | Examples | Typical Solubility of Neutral dpp Complexes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good to Excellent |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Variable; often requires heating |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Poor to Moderate |
| Alcohols | Methanol, Ethanol | Poor to Moderate |
| Aromatic | Toluene, Benzene | Poor to Moderate |
| Highly Polar Protic | Water | Generally Poor (unless functionalized) |
Issue 2: The purified, solid dpp complex is difficult to redissolve for further experiments.
Probable Cause: The complex has formed a highly stable crystalline solid. The energy required to break the crystal lattice is higher than the energy gained from solvation.
Solutions:
-
Physical Modification of the Solid:
-
Particle Size Reduction: Grinding the solid into a fine powder increases the surface area available for solvent interaction, which can improve the rate of dissolution.[4][5][6] Techniques like micronization can be employed for this purpose.[4][5]
-
Sonication: Applying ultrasonic energy can help to break up agglomerates and facilitate the dissolution process.
-
-
Formation of Amorphous Material: Rapid precipitation or freeze-drying (lyophilization) can sometimes yield an amorphous solid, which is generally more soluble than its crystalline counterpart due to the lack of a strong crystal lattice.[6]
Issue 3: My dpp complex is insoluble in the aqueous buffer required for a biological assay.
Probable Cause: The complex is too nonpolar to be soluble in a predominantly aqueous environment.
Solutions:
-
pH Adjustment: If the dpp ligand or other coordinated ligands have acidic or basic sites, adjusting the pH of the buffer can lead to protonation or deprotonation, creating a charged (and therefore more water-soluble) species. The pyrazole N-H is weakly acidic, while the pyridyl nitrogens are basic.
*dot graph "pH_Effect_on_Solubility" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} *enddot Caption: Effect of pH on the charge and solubility of a dpp complex.
-
Use of Co-solvents: Introduce a small percentage (typically 1-5%) of a water-miscible organic solvent like DMSO or DMF into the aqueous buffer. This can significantly enhance the solubility of nonpolar compounds. However, it is crucial to first verify the tolerance of your biological system to the chosen co-solvent.
-
Formulation with Excipients:
-
Surfactants: Non-ionic surfactants like Tween® or Triton™ X-100 can form micelles that encapsulate the hydrophobic complex, allowing it to be dispersed in an aqueous medium.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with the dpp complex, effectively shielding the nonpolar regions and increasing aqueous solubility.[5]
-
III. Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Preparation: Place a small, accurately weighed amount (e.g., 1 mg) of your dpp complex into several small vials.
-
Solvent Addition: To each vial, add a different solvent from Table 1 in small, incremental volumes (e.g., 100 µL).
-
Observation: After each addition, vortex the vial for 30 seconds and visually inspect for dissolution.
-
Heating and Sonication: If the complex does not dissolve at room temperature, gently warm the vial or place it in an ultrasonic bath for a few minutes.
-
Quantification: Record the volume of each solvent required to fully dissolve the complex to estimate its solubility (e.g., in mg/mL).
Protocol 2: pH-Dependent Solubility Assessment
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Complex Addition: Add an excess of the finely ground dpp complex to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved complex in the supernatant/filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Data Analysis: Plot the measured solubility as a function of pH to identify the pH range of maximum solubility.
*dot graph "Experimental_Workflow" { layout=dot; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} *enddot Caption: Troubleshooting workflow for dpp complex solubility.
IV. Concluding Remarks
Overcoming the solubility challenges of this compound complexes requires a systematic and multi-faceted approach. By understanding the interplay of crystal lattice energy, polarity, and solvent-solute interactions, researchers can effectively employ the strategies outlined in this guide. From simple solvent screening to more advanced formulation techniques, these methods provide a robust toolkit for ensuring your dpp complexes are amenable to a wide range of chemical and biological applications.
V. References
-
Formation of metal-organic ligand complexes affects solubility of metals in airborne particles at an urban site in the Po valley. (n.d.). ResearchGate. [Link]
-
Solubility model of metal complex in ionic liquids from first principle calculations. (2019). Royal Society of Chemistry. [Link]
-
Factors Affecting Stability of Complexes. (n.d.). Solubility of Things. [Link]
-
Stability and Instability of Complexes. (n.d.). Solubility of Things. [Link]
-
Two new Co(II) and Ni(II) complexes with 3-(2-Pyridyl)pyrazole-based ligand: synthesis, crystal structures, and bioactivities. (2009). PubMed. [Link]
-
Why are metal complexes readily soluble in chlorinated solvents? (2021). ResearchGate. [Link]
-
Synthesis and characterisation of metal complexes of pyrazole-derived ligands: Crystal structures of three nickel(II) complexes. (n.d.). ResearchGate. [Link]
-
Cobalt(II) complexes with pyrazole-derived ligands: Crystal structure of {bis[3-phenyl-5-(2-pyridyl) pyrazole]aquachlorocobalt(II)}chloride monohydrate. (n.d.). ResearchGate. [Link]
-
Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. (2021). PubMed Central. [Link]
-
Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. (2023). RCSI Journals Platform. [Link]
-
Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (n.d.). PubMed Central. [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]
-
Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. (n.d.). MDPI. [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. [Link]
Sources
Preventing decomposition of 3,5-Di(2-pyridyl)pyrazole during reactions
Welcome to the technical support center for 3,5-Di(2-pyridyl)pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile ligand. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research and troubleshoot effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during reactions involving this compound.
Question 1: My reaction is giving low yields, and I suspect the ligand is decomposing. What are the likely causes and how can I prevent this?
Answer:
Decomposition of this compound is a common issue that can be attributed to several factors, primarily related to thermal instability and sensitivity to reaction conditions.
Causality and Prevention:
-
Thermal Stress: N-heterocyclic compounds can be susceptible to thermal decomposition.[1][2] If your reaction requires high temperatures, consider if the duration of heating can be minimized. Running reactions at the lowest effective temperature is always a good practice. Monitor your reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times.
-
Strongly Acidic or Basic Conditions: Both the pyrazole and pyridine moieties have nitrogen atoms with varying basicities.[3][4] The pyrazole ring, in particular, has both an acidic N-H proton and a basic "pyridine-like" nitrogen.[5][6] Extreme pH conditions can lead to protonation or deprotonation, potentially opening up decomposition pathways or promoting unwanted side reactions.[7] It is advisable to maintain a pH as close to neutral as possible, unless the reaction mechanism specifically requires acidic or basic catalysis. In such cases, use the mildest acid or base that is effective and consider using a buffered system.
-
Oxidative Degradation: While not as common, oxidative decomposition can occur in the presence of strong oxidizing agents or even atmospheric oxygen at elevated temperatures, especially if transition metal catalysts are used. To mitigate this, ensure your reactions are run under an inert atmosphere (e.g., nitrogen or argon). Degassing your solvents prior to use is also a recommended step.
Experimental Protocol: Inert Atmosphere Technique
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C) for several hours and allowed to cool in a desiccator.
-
Assembly: Quickly assemble the reaction apparatus while it is still warm.
-
Purging: Place the assembled apparatus under a positive pressure of an inert gas (nitrogen or argon). This can be achieved using a manifold with bubbler.
-
Solvent Degassing: Degas solvents by sparging with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method for more sensitive reactions.
-
Reagent Addition: Add reagents via syringe or under a positive flow of inert gas.
Question 2: I am attempting a transition metal-catalyzed cross-coupling reaction, but I'm observing significant amounts of side products. What is happening and how can I improve the selectivity?
Answer:
Side product formation in transition metal-catalyzed cross-coupling reactions with this compound often stems from the ligand's multiple coordination sites and the reactivity of the N-H proton on the pyrazole ring.
Causality and Prevention:
-
Undesired Coordination: this compound is a multidentate ligand. The pyridine nitrogens are excellent coordination sites for transition metals.[8][9][10] Depending on the reaction, the pyrazole nitrogens can also coordinate, potentially leading to catalyst inhibition or the formation of undesired metal complexes. The choice of metal precursor and ligands is crucial. Sometimes, using a pre-formed catalyst with a well-defined coordination sphere can improve selectivity.
-
N-H Reactivity and N-Arylation: The acidic proton on the pyrazole ring can be deprotonated by bases often used in cross-coupling reactions (e.g., carbonates, phosphates). This can lead to N-arylation of the pyrazole ring, a common side reaction.
To circumvent these issues, N-protection of the pyrazole ring is a highly effective strategy.
Protecting Group Strategy for Pyrazole Nitrogen
The choice of protecting group is critical and should be guided by its stability to the reaction conditions and the ease of its subsequent removal.
| Protecting Group | Abbreviation | Stability | Deprotection Conditions |
| 4-Methoxybenzyl | PMB | Stable to lithiation conditions. | Oxidative cleavage (e.g., DDQ, CAN).[11] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Stable to catalytic arylation conditions.[12] | Fluoride sources (e.g., TBAF) or acidic conditions.[11] |
| tert-Butoxycarbonyl | Boc | Acid labile; inert to catalytic hydrogenation.[13] | Basic conditions (e.g., NaBH4 in EtOH).[13] |
| Tetrahydropyranyl | THP | Stable to lithiation/alkylation. | Acid-catalyzed hydrolysis.[14] |
Diagram: Protecting Group Strategy
Caption: Workflow for preventing N-arylation side reactions.
Experimental Protocol: N-Boc Protection of Pyrazole
-
To a solution of this compound in a suitable solvent (e.g., THF, CH2Cl2), add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) or DMAP (catalytic amount).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Question 3: My reaction involving lithiation or Grignard reagent formation is failing. What could be the problem?
Answer:
Reactions with organometallic reagents like organolithiums or Grignard reagents can be problematic due to the acidic N-H proton of the pyrazole and the electrophilic nature of the pyridine rings.
Causality and Prevention:
-
Acid-Base Reaction: The pyrazole N-H is acidic enough to be deprotonated by strong organometallic bases.[5] This consumes your reagent in a non-productive acid-base reaction.
-
Nucleophilic Addition to Pyridine Rings: Pyridine rings can be susceptible to nucleophilic attack by strong nucleophiles like organolithiums, especially if the ring is activated by coordination to a metal.
-
Solution: Using a borane protecting group on the pyridine nitrogen can prevent this side reaction.[15] Borane complexes effectively shield the lone pair of the pyridine nitrogen, reducing its coordinating ability and deactivating the ring towards nucleophilic attack.
-
Diagram: Challenges with Organometallic Reagents
Caption: Troubleshooting organometallic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the tautomeric nature of this compound and does it affect its reactivity?
A: this compound can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms of the pyrazole ring.[16][17] For N-unsubstituted pyrazoles, there is typically a preferred tautomer, but the energy barrier for interconversion can be low.[17] This tautomerism is crucial as it can influence the regioselectivity of reactions like N-alkylation or N-arylation. Protecting the pyrazole nitrogen, as discussed in the troubleshooting guide, is the most effective way to lock the molecule into a single form and achieve predictable reactivity.
Q2: Are there any specific safety precautions I should take when working with this compound?
A: According to available safety data, this compound may be harmful if swallowed and can cause skin and eye irritation.[18] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Q3: Can I use this compound as a ligand in homogeneous catalysis?
A: Absolutely. Bidentate N-heterocyclic ligands are widely used in homogeneous catalysis.[19][20] The two pyridine nitrogens of this compound can chelate to a metal center, forming a stable complex that can be catalytically active. These types of ligands have been successfully employed in various reactions, including cross-coupling, hydrogenation, and polymerization.[19][20]
Q4: How does the basicity of the nitrogen atoms in this compound compare?
A: The nitrogen atoms in this compound have different basicities. The pyridine nitrogens are more basic than the "pyridine-like" sp2-hybridized nitrogen of the pyrazole ring.[3][4] The "pyrrole-like" nitrogen, which bears a proton, is acidic.[5] This difference in basicity can be exploited in certain reactions, for instance, selective protonation or coordination to a metal center.
References
- Thermal Stability and Electronic Properties of N-Heterocyclic Carbene-Protected Au13 Nanocluster and Phosphine-Protected Analogues. PubMed.
- An Application of Borane As a Protecting Group for Pyridine. American Chemical Society.
- N-Heterocyclic Carbenes - the Design Concept for Densely Packed and Thermally Ultra-Stable Aromatic Self-Assembled Monolayers. ChemRxiv.
- 4-Methoxybenzyl (PMB)
- The Protection and Deprotection of the Pyridine Nitrogen. Taylor & Francis.
- CO2 Adducts of N-Heterocyclic Carbenes: Thermal Stability and Catalytic Activity toward the Coupling of CO2 with Epoxides. The Journal of Organic Chemistry.
- The Protection and Deprotection of the Pyridine Nitrogen.
- Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applic
- Heterocyclic Chemistry. University of Babylon.
- Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. University of Oxford.
- Stability and reactivity of N-heterocyclic carbene complexes.
- Effect of the acid and base on the pyrazole ring.
- An Application of Borane As a Protecting Group for Pyridine.
- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC.
- Electrostatic Proximity Effects in the Relative Basicities and Acidities of Pyrazole, Imidazole, Pyridazine, and Pyrimidine1. ElectronicsAndBooks.
- The Protection and Deprotection of the Pyridine Nitrogen. Semantic Scholar.
- Derivatives of pyrazole 1 protected at the endocyclic pyrazole nitrogen and hydroxyl group.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.
- This compound. PubChem.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing.
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- An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI.
- Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives.
- Heterobimetallic Complexes of Bi- or Polydentate N-Heterocyclic Carbene Ligands and Their C
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- How Rigidity and Conjugation of Bidentate Ligands Affect the Geometry and Photophysics of Iron N-Heterocyclic Complexes: A Compar
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Technical Support Center: Scale-Up Synthesis of 3,5-Di(2-pyridyl)pyrazole
Welcome to the technical support guide for the scale-up synthesis of 3,5-Di(2-pyridyl)pyrazole (CAS 129485-83-2). This document is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from laboratory to pilot or production scale. We will address common challenges, provide in-depth troubleshooting, and answer frequently asked questions to ensure a safe, efficient, and reproducible process.
Overview of the Recommended Synthetic Route
The most robust and widely adopted method for synthesizing this compound is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[1] For this specific target, the reaction proceeds between 1,3-di(pyridin-2-yl)propane-1,3-dione and hydrazine hydrate.
This two-step approach first involves the synthesis of the diketone precursor, followed by the cyclization to form the pyrazole ring. A one-pot variation is often employed for efficiency.[2]
Reaction Scheme:
Step 1: Formation of 1,3-di(pyridin-2-yl)propane-1,3-dione (Intermediate) This is typically achieved via a Claisen condensation of a pyridine-2-carboxylate ester with 2-acetylpyridine.
Step 2: Cyclocondensation with Hydrazine The synthesized (or in-situ generated) diketone is reacted with hydrazine hydrate, usually in a protic solvent like ethanol and often with a catalytic amount of acid, to form the final product.[3]
Below is a workflow diagram illustrating the key stages of the scale-up synthesis process.
Caption: High-level workflow for the scale-up synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction has stalled, or the final yield is significantly lower than expected. What are the common causes and how can I fix this?
A: Low yield is a multifaceted problem. Systematically investigate the following potential causes:
-
Cause A: Incomplete Diketone Formation. The first step is critical. If the 1,3-diketone intermediate is not formed efficiently, the subsequent cyclization will naturally have a low yield.
-
Diagnosis: Carefully monitor the formation of the diketone by TLC or LCMS before adding hydrazine. The diketone has a distinct chromatographic signature compared to the starting materials.
-
Solution: Ensure the base used for the condensation (e.g., LiHMDS, NaH, LDA) is fresh and of high purity. The reaction is highly sensitive to moisture; ensure all reagents, solvents, and the reactor are scrupulously dry and kept under an inert atmosphere (Nitrogen or Argon).[2]
-
-
Cause B: Poor Quality Hydrazine. Hydrazine hydrate can degrade over time, especially if not stored properly.
-
Diagnosis: Use a fresh bottle of hydrazine hydrate or titrate an older bottle to determine its concentration.
-
Solution: Procure high-purity hydrazine hydrate and store it under nitrogen in a cool, dark place.
-
-
Cause C: Suboptimal Reaction Temperature. While these reactions are often run at reflux, excessive temperatures can lead to side reactions or degradation, whereas insufficient temperature will slow the reaction rate.
-
Diagnosis: Profile the reaction at different temperatures on a small scale to find the optimal balance between reaction rate and impurity formation.
-
Solution: Maintain a consistent internal reaction temperature using a calibrated temperature probe and a reliable heating/cooling system. For many Knorr syntheses, refluxing in ethanol (approx. 78°C) is a good starting point.
-
-
Cause D: Premature Product Precipitation. On a larger scale, the product can sometimes precipitate from the reaction mixture before the reaction is complete, trapping starting materials.
-
Diagnosis: Observe the reaction mixture. If a thick, un-stirrable slurry forms early on, this may be the issue.
-
Solution: Consider using a solvent system in which the product has slightly higher solubility at the reaction temperature, or increase the solvent volume. However, be mindful that excessive solvent can slow down the reaction rate.
-
Problem 2: Product is Impure, Oily, or Discolored
Q: The isolated product is a dark oil or a discolored solid, and analytical data shows significant impurities. What are the likely side products and purification strategies?
A: Impurities often stem from side reactions involving the hydrazine or the diketone.
-
Cause A: Hydrazine Side Reactions. Hydrazine is highly reactive and can participate in side reactions, leading to colored impurities.[4]
-
Diagnosis: Impurities often appear as yellow or reddish-brown discoloration. LCMS analysis can help identify potential dimeric or polymeric side products.
-
Solution: Ensure controlled, portion-wise, or slow addition of hydrazine to the reaction mixture, especially on a large scale, to maintain control over the exotherm and minimize localized high concentrations. Using a slight excess (1.1-1.2 equivalents) is often sufficient; a large excess can promote side reactions.
-
-
Cause B: Incomplete Cyclization. Unreacted 1,3-diketone is a common impurity.
-
Diagnosis: This is easily identified by ¹H NMR (enol proton) or by TLC/LCMS, comparing against a standard of the intermediate.
-
Solution: Increase the reaction time or temperature slightly. Ensure adequate mixing, as poor agitation on scale-up can lead to "dead spots" in the reactor where the reaction does not go to completion.
-
-
Purification Strategy 1: Recrystallization. This is the most effective method for purifying the final product on a large scale.
-
Recommended Solvents: Ethanol, methanol, or mixtures of ethanol/water are excellent choices. The product should be sparingly soluble at room temperature but fully dissolve at the solvent's boiling point.
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent. If the solution is colored, you can perform a hot filtration through a pad of activated carbon (charcoal) to remove colored impurities. Allow the solution to cool slowly to form well-defined crystals, then cool further in an ice bath to maximize recovery.
-
-
Purification Strategy 2: Acid-Base Extraction/Crystallization. Pyrazoles and pyridyl groups are basic. This property can be exploited for purification.
-
Procedure: Dissolve the crude material in an organic solvent (e.g., dichloromethane). Wash with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer, leaving non-basic impurities behind. Then, neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the purified product, which can be filtered off.[5][6] This method is highly effective for removing non-polar impurities.
-
Problem 3: Difficult Product Isolation
Q: The product won't crystallize from the reaction mixture, or it forms a fine powder that is difficult to filter. What can I do?
A: Isolation challenges are common during scale-up due to changes in concentration and cooling profiles.
-
Cause A: Supersaturation. The product may be too soluble in the reaction solvent, leading to a supersaturated solution upon cooling.
-
Solution 1 (Solvent Swap): After the reaction is complete, distill off the reaction solvent (e.g., ethanol) and replace it with a solvent in which the product is less soluble (an "anti-solvent"), such as water or heptane, to induce precipitation.
-
Solution 2 (Seeding): If you have a small amount of pure, crystalline product, add a few seed crystals to the cooled solution to initiate crystallization.
-
-
Cause B: Fine Particle Size. Rapid cooling or high supersaturation can lead to the formation of very fine particles that clog filter media.
-
Solution: Employ a controlled cooling profile. Allow the reaction mixture to cool slowly to ambient temperature before further cooling in an ice bath. This promotes the growth of larger, more easily filterable crystals. Ensure the filtration apparatus (e.g., Nutsche filter) is appropriately sized for the batch.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this synthesis on a large scale? A: With an optimized process, yields for the cyclocondensation step are typically high. It is reasonable to target yields of 80-95% for the final, isolated product after purification.
Q2: How can I confirm the identity and purity of the final product? A: A combination of standard analytical techniques should be used:
-
¹H and ¹³C NMR: Provides definitive structural confirmation. The chemical shifts will be characteristic of the dipyridylpyrazole structure.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight (C₁₃H₁₀N₄, MW: 222.24 g/mol ).[8]
-
Melting Point (MP): A sharp melting point is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining purity (e.g., >98%).
Q3: What are the critical safety considerations for this scale-up? A:
-
Hydrazine Handling: Hydrazine is toxic and a suspected carcinogen.[8] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Exotherm Control: The reaction of hydrazine with the diketone can be exothermic. On a large scale, this heat generation can be significant. Ensure the reactor is equipped with adequate cooling capacity and that the hydrazine is added at a controlled rate to manage the temperature.
-
Solvent Safety: Use and handle flammable solvents like ethanol according to standard safety procedures, including proper grounding of equipment to prevent static discharge.
Q4: Can I use a different acid catalyst besides acetic acid? A: Yes, other mineral acids like HCl can be used, often in catalytic amounts.[5] However, acetic acid is commonly used because it is effective and less corrosive than strong mineral acids.[1] The choice may depend on the specific reaction conditions and scale.
Q5: Is column chromatography a viable purification method on a large scale? A: While effective at the lab scale, column chromatography is generally not cost-effective or practical for large-scale production in pharmaceuticals due to high solvent consumption and labor intensity. Recrystallization or acid-base isolation are the preferred industrial methods for this type of compound.[9]
Experimental Protocol Example (Illustrative 100g Scale)
This protocol is for illustrative purposes and should be optimized for your specific equipment and safety procedures.
Reagent Table
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| 1,3-di(pyridin-2-yl)propane-1,3-dione | 226.23 | 100.0 | 0.442 | 1.0 |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 29.9 | 0.477 | 1.08 |
| Ethanol (200 proof) | 46.07 | 790 (1 L) | - | - |
| Glacial Acetic Acid | 60.05 | 2.5 (2.4 mL) | 0.042 | 0.095 |
Step-by-Step Procedure
-
Setup: Charge a clean, dry, 2L jacketed glass reactor with a mechanical stirrer, condenser, and nitrogen inlet with 1 L of ethanol.
-
Charge Reactants: Add 100.0 g (0.442 mol) of 1,3-di(pyridin-2-yl)propane-1,3-dione and 2.4 mL of glacial acetic acid to the reactor. Stir to form a slurry.
-
Heating: Begin heating the mixture to a gentle reflux (internal temperature of ~78-80°C).
-
Hydrazine Addition: Once at reflux, slowly add 29.9 g (0.477 mol) of hydrazine hydrate dropwise via an addition funnel over 30-45 minutes. Caution: Monitor the internal temperature closely; an exotherm may be observed. Adjust the addition rate to maintain a steady reflux.
-
Reaction: After the addition is complete, continue to reflux the mixture for 2-4 hours. Monitor the reaction progress by TLC or LCMS until the starting diketone is consumed.
-
Cooling & Isolation: Once complete, turn off the heating and allow the mixture to cool slowly to room temperature with stirring. A white to off-white precipitate should form. Cool the mixture further in an ice-water bath for 1 hour.
-
Filtration: Filter the solid product using a Buchner funnel or a Nutsche filter. Wash the filter cake with cold ethanol (2 x 50 mL) and then with water (2 x 50 mL).
-
Drying: Dry the solid in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Purification (if necessary): If the product requires further purification, recrystallize from ethanol.
References
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Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. Retrieved from [Link]
- Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678.
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Knorr Pyrazole Synthesis advice. (n.d.). Reddit. Retrieved from [Link]
- Method for purifying pyrazoles. (n.d.). Google Patents.
- Process for the purification of pyrazoles. (n.d.). Google Patents.
- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Molecules, 28(18), 6599.
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Purified and recrystallized 3,5-dimethyl-1H-pyrazole. (n.d.). Reddit. Retrieved from [Link]
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One-pot synthesis of pyrazole [closed]. (n.d.). Chemistry Stack Exchange. Retrieved from [Link]
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- 9. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide for Researchers: 3,5-Di(2-pyridyl)pyrazole vs. 2,2'-Bipyridine as Ligands
In the vast landscape of coordination chemistry, the selection of an appropriate ligand is paramount to tailoring the properties of the resulting metal complex. For decades, 2,2'-bipyridine (bpy) has been a cornerstone, a workhorse ligand utilized in a myriad of applications, from catalysis to materials science.[1] However, the quest for novel functionalities and enhanced performance has led to the exploration of more intricate ligand architectures. Among these, 3,5-Di(2-pyridyl)pyrazole (dppz) has emerged as a compelling alternative, offering unique structural and electronic features. This guide provides an in-depth, objective comparison of dppz and bpy, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
At a Glance: A Tale of Two Ligands
2,2'-Bipyridine is a classic bidentate N-donor ligand, composed of two pyridine rings linked at the 2 and 2' positions. Its rigid, planar structure and strong σ-donating and π-accepting capabilities have made it a staple in the synthesis of stable transition metal complexes.[2] In contrast, this compound introduces a five-membered pyrazole ring between two pyridine moieties. This seemingly subtle change has profound implications for the ligand's electronic properties, coordination modes, and the resulting complex's reactivity.[3]
| Feature | This compound (dppz) | 2,2'-Bipyridine (bpy) |
| Structure | Two pyridine rings linked by a pyrazole ring | Two directly linked pyridine rings |
| Donating Atoms | Two pyridine nitrogens, one pyrazole nitrogen | Two pyridine nitrogens |
| Coordination | Bidentate, tridentate, bridging | Bidentate |
| Flexibility | Higher conformational flexibility | Relatively rigid |
| Electronic Nature | π-electron rich pyrazole ring | Extended π-system across two rings |
Structural and Electronic Properties: A Deeper Dive
The fundamental differences between dppz and bpy lie in their structural and electronic makeup. These intrinsic properties dictate their behavior as ligands and, consequently, the characteristics of their metal complexes.
Structural Comparison
The most apparent distinction is the pyrazole bridge in dppz. This spacer unit introduces a greater degree of rotational freedom between the two pyridyl groups compared to the direct C-C bond in bpy.
Key Structural Parameters
| Parameter | This compound | 2,2'-Bipyridine |
| Dihedral Angle (Py-Py) | Can vary significantly depending on coordination | ~0° in cis-conformation (coordinated), ~180° in trans-conformation (free)[4][5] |
| N-N distance (pyridyl) | Longer and more flexible | Shorter and more rigid |
| Potential for Bridging | Yes, via the pyrazole N-H or deprotonated pyrazolate | No |
The conformation of bpy is a well-studied phenomenon. In its free state, it predominantly exists in a planar s-trans conformation.[4] Upon coordination to a metal center, it adopts a coplanar s-cis conformation, which incurs a degree of strain energy.[6] In contrast, the pyrazole linker in dppz allows for a more facile adoption of a conformation suitable for chelation without significant strain.
dot graph "Ligand_Structures" { layout=neato; node [shape=none, imagepos="tc", labelloc="b"];
} . Caption: Molecular structures of 2,2'-Bipyridine and this compound.
Electronic Properties and Basicity
The electronic nature of a ligand is critical in determining the stability and reactivity of its metal complexes. The introduction of the electron-rich pyrazole ring in dppz significantly alters its electronic character compared to bpy.
A key indicator of a ligand's electron-donating ability is its basicity, often quantified by the pKa of its conjugate acid.
Comparison of Basicity
| Ligand | pKa | Reference |
| 2,2'-Bipyridine | 4.33 (conjugate acid) | [7] |
| This compound | Not readily available in literature | - |
While the precise pKa value for this compound is not widely reported, the presence of the pyrazole ring, which itself is a weak base, alongside the two pyridine rings, suggests a more complex acid-base behavior. The pyrazole N-H proton is acidic and can be deprotonated to form a pyrazolate anion, which is a stronger donor than the neutral ligand. This proton-responsive nature is a key feature of dppz that is absent in bpy.[8]
Coordination Chemistry: Beyond Simple Chelation
The manner in which a ligand binds to a metal center is fundamental to the structure and function of the resulting complex. Here, dppz offers a versatility that extends beyond the capabilities of bpy.
2,2'-Bipyridine almost exclusively acts as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion.[9] This predictable coordination mode has been the basis for the construction of countless well-defined complexes, such as the renowned photosensitizer, tris(2,2'-bipyridine)ruthenium(II), [Ru(bpy)₃]²⁺.[10]
This compound , on the other hand, exhibits a richer coordination chemistry.[3] It can act as:
-
A neutral bidentate ligand , similar to bpy, coordinating through the two pyridine nitrogen atoms.
-
A monoanionic bidentate ligand , after deprotonation of the pyrazole N-H, forming a pyrazolate bridge. This allows for the formation of polynuclear complexes.
-
A tridentate ligand , although less common, by involving the pyrazole nitrogen in coordination.
dot graph "Coordination_Modes" { rankdir=LR; node [shape=plaintext];
} . Caption: Coordination versatility of bpy versus dppz.
Performance in Application: A Case Study of Ruthenium Complexes
To illustrate the practical implications of the differences between these two ligands, we will examine their use in ruthenium-based photosensitizers, particularly in the context of their interaction with DNA. The complex [Ru(bpy)₂(dppz)]²⁺ is a well-known "molecular light switch" for DNA, exhibiting strong luminescence only when intercalated into the DNA double helix.[1][2]
Photophysical Properties
The photophysical properties of metal complexes are highly dependent on the nature of their ligands. The extended π-system of the dppz ligand in [Ru(bpy)₂(dppz)]²⁺, compared to the bpy ligands in [Ru(bpy)₃]²⁺, leads to distinct absorption and emission characteristics.
Comparative Photophysical Data of Ruthenium Complexes
| Complex | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |
| [Ru(bpy)₃]²⁺ (in water) | 452 | 620 | 0.028 | 650 | [10] |
| [Ru(bpy)₂(dppz)]²⁺ (in water) | ~440 | Non-emissive | ~0 | - | [1][2] |
| [Ru(bpy)₂(dppz)]²⁺ (bound to DNA) | ~440 | ~610 | Varies | Varies | [1][2] |
The "light-switch" effect of [Ru(bpy)₂(dppz)]²⁺ is attributed to the quenching of the excited state by water molecules interacting with the phenazine-like portion of the dppz ligand. Upon intercalation into the hydrophobic environment of the DNA double helix, the dppz ligand is shielded from water, and the luminescence is "switched on".[2] This behavior is not observed with [Ru(bpy)₃]²⁺, which luminesces in aqueous solution.
dot graph "Light_Switch_Mechanism" { rankdir=LR; node [shape=box, style=rounded];
} . Caption: The "molecular light switch" effect of [Ru(bpy)₂(dppz)]²⁺.
Experimental Protocols
To facilitate the practical application of this guide, detailed and validated protocols for the synthesis of the ligands and a representative metal complex are provided below.
Synthesis of this compound
This procedure is based on the Knorr pyrazole synthesis, which involves the condensation of a 1,3-diketone with hydrazine.[6][11]
Step-by-Step Protocol:
-
Synthesis of 1,3-di(pyridin-2-yl)propane-1,3-dione (dppd):
-
To a solution of 2-acetylpyridine (2 equivalents) in a suitable solvent (e.g., THF), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1 equivalent) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Cyclization with Hydrazine:
-
Dissolve the purified 1,3-di(pyridin-2-yl)propane-1,3-dione (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Synthesis of Tris(2,2'-bipyridine)ruthenium(II) Chloride ([Ru(bpy)₃]Cl₂)
This is a well-established procedure for the synthesis of this classic ruthenium complex.[10][12]
Step-by-Step Protocol:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, combine ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (1 equivalent), 2,2'-bipyridine (3.1 equivalents), and ethanol.
-
Add a few drops of a reducing agent, such as hypophosphorous acid or sodium hypophosphite, to facilitate the reduction of Ru(III) to Ru(II).
-
-
Reflux:
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The color of the solution should change from dark brown to a deep red-orange.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Add an excess of a saturated aqueous solution of sodium chloride or potassium chloride to precipitate the product as the chloride salt.
-
Collect the orange-red crystalline solid by vacuum filtration.
-
Wash the product with cold water and then diethyl ether.
-
Recrystallize the crude product from hot water to obtain pure [Ru(bpy)₃]Cl₂·6H₂O.
-
Conclusion and Future Outlook
Both this compound and 2,2'-bipyridine are valuable ligands in the arsenal of the coordination chemist. While bpy offers predictability and robustness, dppz provides a platform for greater complexity and functionality.
-
Choose 2,2'-bipyridine when:
-
A well-defined, stable bidentate coordination is required.
-
The synthesis of simple, robust mononuclear complexes is the goal.
-
Established and predictable photophysical or catalytic properties are desired.
-
-
Choose this compound when:
-
The formation of polynuclear or bridged complexes is intended.
-
Proton-responsive behavior and the use of a deprotonatable N-H group are advantageous.
-
Fine-tuning of the electronic and steric properties through the pyrazole ring is desired.
-
Applications requiring the unique "light-switch" effect are being explored.
-
The continued development of new ligands is a driving force in coordination chemistry. The comparison of dppz and bpy highlights how subtle modifications in ligand design can lead to significant changes in the properties and applications of their metal complexes. As researchers continue to push the boundaries of molecular design, we can anticipate the emergence of even more sophisticated ligands that will enable the creation of novel materials and catalysts with unprecedented capabilities.
References
-
Di Pietro, C., & Campagna, S. (2021). Ru(II)-Dppz Derivatives and Their Interactions with DNA: Thirty Years and Counting. Molecules, 26(11), 3293. [Link]
-
FSU. (n.d.). Tris(2,2'-bipyridine)ruthenium(II) Dichloride Hexhydrate. Retrieved from [Link]
-
Magagula, L. M., et al. (2021). Multi-Component Crystals of 2,2′-Bipyridine with Aliphatic Dicarboxylic Acids: Melting Point-Structure Relations. Crystals, 11(10), 1151. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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A Comparative Guide for the Advanced Researcher: 3,5-Di(2-pyridyl)pyrazole vs. Terpyridine Ligands
In the intricate world of coordination chemistry, the judicious selection of ligands is the cornerstone of designing functional metal complexes. This guide offers a deep, comparative analysis of two powerful tridentate N-heterocyclic ligands: 3,5-Di(2-pyridyl)pyrazole (dpp) and the archetypal 2,2':6',2''-terpyridine (tpy).[1][2] We move beyond a cursory overview to provide actionable insights for researchers, scientists, and drug development professionals, grounded in experimental evidence and synthetic protocols.
At the Core: Structural and Electronic Divergence
While both ligands feature a tridentate N,N,N-coordination motif, their central heterocyclic rings fundamentally dictate their behavior. Terpyridine is built upon a rigid, planar scaffold of three pyridine rings.[2][3][4] In contrast, this compound incorporates a five-membered pyrazole ring, introducing a degree of conformational flexibility and, most critically, a proton-responsive N-H group.[5][6]
| Property | This compound (dpp) | 2,2':6',2''-terpyridine (tpy) |
| Central Heterocycle | Pyrazole | Pyridine |
| Flexibility | Higher conformational freedom | Rigid and planar[2][3] |
| Proton-Responsive Site | Yes (pyrazole N-H) | No |
| Electronic Character | Stronger σ-donor | Stronger π-acceptor[7] |
This seemingly subtle distinction has profound implications. The pyrazole N-H in dpp can be deprotonated, allowing the ligand to act as a monoanionic scaffold and enabling pH-dependent modulation of the metal complex's properties.[6] Electronically, dpp is a stronger σ-donor, which can result in more electron-rich metal centers. Conversely, the extensive π-system of terpyridine makes it a superior π-acceptor, a property that is heavily exploited in photophysical applications.[7]
Caption: Key structural differences and resulting applications of dpp and tpy ligands.
Coordination Behavior and Complex Synthesis
The synthesis of metal complexes with these ligands showcases their differing characteristics. Terpyridine typically forms highly stable, predictable bis-chelated [M(tpy)₂]ⁿ⁺ complexes with octahedral geometry or mono-chelated square planar [M(tpy)X]ⁿ⁺ species.[1][4][8] The rigidity of the ligand directs the self-assembly of well-defined structures.
The coordination of dpp is more versatile. In its neutral form, it behaves as a classic tridentate ligand. Upon deprotonation, the pyrazolate bridge can facilitate the formation of polynuclear assemblies. This reactivity allows for the synthesis of more complex architectures and introduces a pH-switchable element into the coordination sphere.
Experimental Protocol: Synthesis of Fe(tpy)₂₂
This protocol is a standard method for the synthesis of a classic terpyridine complex.
-
Reactant Preparation: Dissolve 2,2':6',2''-terpyridine (2.0 mmol) in 25 mL of ethanol. In a separate flask, dissolve FeCl₂·4H₂O (1.0 mmol) in 10 mL of water.
-
Complexation: Slowly add the iron(II) chloride solution to the terpyridine solution with vigorous stirring. A deep purple color will form instantaneously.
-
Reaction Completion: Heat the mixture to reflux for 1 hour.
-
Anion Exchange: After cooling to room temperature, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) dropwise to precipitate the complex.
-
Isolation: Collect the purple solid by vacuum filtration, wash with water and diethyl ether, and dry under vacuum.
Experimental Protocol: Synthesis of a Ru(II)-dpp Complex
This procedure illustrates the formation of a dpp complex, often a precursor for catalytic studies.
-
Reactant Preparation: Dissolve this compound (2.0 mmol) and RuCl₃·xH₂O (1.0 mmol) in 30 mL of ethanol.
-
Complexation: Reflux the mixture under an inert atmosphere (e.g., Argon) for 4-6 hours. The solution will typically turn a deep red or orange.
-
Work-up: Cool the solution to room temperature and filter to remove any unreacted starting material.
-
Precipitation: Add a saturated aqueous solution of a suitable counter-ion salt (e.g., KPF₆) to the filtrate to precipitate the desired complex.
-
Isolation: Collect the solid by vacuum filtration, wash with cold ethanol and diethyl ether, and dry in vacuo.
Caption: A generalized workflow for the synthesis of tpy and dpp metal complexes.
Comparative Performance in Applications
The distinct properties of dpp and tpy lead to their deployment in different, though sometimes overlapping, fields.
Catalysis: The proton-responsive N-H group of the dpp ligand makes it particularly well-suited for catalytic reactions involving proton-coupled electron transfer (PCET). This is a significant advantage in areas like water oxidation and CO₂ reduction, where managing proton equivalents is crucial for catalytic efficiency. While terpyridine complexes are also used in catalysis, they lack this intrinsic proton-management capability.[9][10]
Materials Science and Photophysics: Terpyridine's rigidity and strong π-accepting nature make it a stalwart in materials science.[2][11][12] Its complexes often exhibit strong metal-to-ligand charge transfer (MLCT) absorptions and emissions, making them ideal for applications in photovoltaics, light-emitting diodes, and sensors.[4][13][14][15][16][17] The predictable and robust nature of tpy complexes also lends them to the construction of well-ordered supramolecular assemblies and metallopolymers.[2][12] While dpp complexes can also be luminescent, their photophysical properties are often intertwined with the protonation state of the pyrazole ring, a feature that can be exploited for sensing applications.[18]
Expert Recommendations: Choosing the Right Ligand
The selection between dpp and tpy should be a deliberate choice driven by the specific research objective.
-
Opt for this compound (dpp) when:
-
Your application, particularly in catalysis, can benefit from a proton-responsive ligand capable of engaging in PCET.
-
You require a ligand that allows for pH-tunable electronic properties, for example, in the design of chemical sensors.
-
A degree of flexibility in the coordination sphere is tolerable or even desirable.
-
-
Opt for 2,2':6',2''-terpyridine (tpy) when:
-
The primary goal is the creation of robust, photophysically active materials for optoelectronic applications.
-
Predictable, rigid, and highly stable complexes are necessary for building supramolecular architectures.[2][12]
-
A well-established and synthetically accessible ligand system is preferred for foundational studies.[19][20][21]
-
References
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Al-Hamdani, A. A. S., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Journal of Molecular Structure, 1244, 130948. [Link]
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Nkoubou, O. B., et al. (2022). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances, 12(1), 1-14. [Link]
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A Researcher's Guide to 3,5-Di(2-pyridyl)pyrazole Metal Complexes: Integrating Experimental and DFT Approaches
This guide provides an in-depth comparison of 3,5-Di(2-pyridyl)pyrazole (dpp) metal complexes, leveraging both experimental data and Density Functional Theory (DFT) studies. It is designed for researchers, scientists, and drug development professionals seeking to understand the synthesis, characterization, and theoretical underpinnings of these versatile compounds.
Introduction: The Allure of this compound as a Privileged Ligand
This compound (dpp) and its derivatives have garnered significant attention in coordination chemistry. Their appeal stems from the presence of multiple nitrogen donor atoms within a relatively rigid framework, allowing them to act as versatile chelating ligands for a wide array of metal ions. The resulting metal complexes exhibit diverse coordination geometries and have shown promise in various applications, including catalysis, materials science, and as potential therapeutic agents.[1][2] The interplay between the pyrazole and pyridine rings allows for fine-tuning of the electronic and steric properties of the resulting metal complexes.
This guide will navigate through the synthesis and characterization of dpp metal complexes, with a special focus on how Density Functional Theory (DFT) can be employed to rationalize and predict their behavior. We will explore how a synergistic approach, combining experimental evidence with computational insights, can accelerate the design of novel dpp-based materials with tailored properties.
Experimental Synthesis and Characterization: From Ligand to Complex
The journey into the world of dpp metal complexes begins with the synthesis of the ligand itself, followed by its reaction with a suitable metal salt.
Synthesis of the this compound (dpp) Ligand
A common and effective method for the synthesis of dpp involves the condensation of 1,3-di(pyridin-2-yl)propane-1,3-dione with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-di(pyridin-2-yl)propane-1,3-dione (1 equivalent) in ethanol.
-
Addition of Hydrazine: To this solution, add hydrazine hydrate (1.2 equivalents) dropwise while stirring.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the crude product can be recrystallized from a suitable solvent like ethanol or acetonitrile to obtain pure dpp.
Synthesis of dpp Metal Complexes
The dpp ligand readily forms complexes with a variety of transition metal ions. The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent.
Representative Protocol: Synthesis of a [M(dpp)₂]X₂ Complex (M = Co(II), Ni(II), Cu(II))
-
Ligand Solution: Dissolve this compound (2 equivalents) in a suitable solvent such as methanol or acetonitrile.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CoCl₂·6H₂O, Ni(ClO₄)₂·6H₂O, or Cu(NO₃)₂·3H₂O) (1 equivalent) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A change in color or the formation of a precipitate usually indicates complex formation.
-
Isolation: Stir the reaction mixture at room temperature for several hours. The resulting solid complex can be isolated by filtration, washed with the solvent, and dried in a desiccator. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by recrystallization.[1][2]
Essential Characterization Techniques
A combination of spectroscopic and analytical techniques is crucial for the unambiguous characterization of the synthesized dpp metal complexes.
-
X-ray Crystallography: Provides definitive information about the solid-state structure, including bond lengths, bond angles, and the overall coordination geometry of the metal center.[1][2][3]
-
Infrared (IR) Spectroscopy: Useful for identifying the coordination of the dpp ligand to the metal ion. Shifts in the vibrational frequencies of the pyridine and pyrazole rings upon coordination can be observed.[3]
-
UV-Vis Spectroscopy: Provides insights into the electronic transitions within the complex. Both ligand-centered (π-π*) and metal-to-ligand charge transfer (MLCT) bands can be identified.[4]
-
Cyclic Voltammetry (CV): An electrochemical technique used to probe the redox properties of the metal complexes.[4]
A Deep Dive into DFT Studies of dpp Metal Complexes
DFT has emerged as a powerful tool for complementing experimental studies of transition metal complexes. It allows for the investigation of electronic structures, spectroscopic properties, and reaction mechanisms at a molecular level.[5]
The "Why": Rationale for Employing DFT
For dpp metal complexes, DFT can be used to:
-
Predict and Validate Molecular Structures: DFT calculations can provide optimized geometries that can be compared with experimental X-ray crystal structures.[6]
-
Elucidate Electronic Properties: Analysis of the molecular orbitals (HOMO, LUMO) provides insights into the electronic transitions observed in UV-Vis spectra and the redox behavior of the complexes.
-
Interpret Spectroscopic Data: DFT can be used to calculate vibrational frequencies and electronic absorption spectra, aiding in the assignment of experimental IR and UV-Vis bands.[5]
-
Compare and Contrast Different Metal Centers: By systematically studying a series of dpp complexes with different metals, DFT can help to understand the influence of the metal ion on the geometric and electronic properties of the complex.
Comparative Analysis: Bridging Theory and Experiment
To illustrate the power of a combined experimental-DFT approach, let's consider a hypothetical comparative study of dpp complexes of first-row transition metals.
Table 1: Comparison of Experimental and DFT-Calculated Structural Parameters for [M(dpp)₂]²⁺ Complexes
| Metal Ion (M) | Coordination Geometry (Experimental) | M-N(pyridyl) Bond Length (Å) (Exp.) | M-N(pyridyl) Bond Length (Å) (DFT) | M-N(pyrazolyl) Bond Length (Å) (Exp.) | M-N(pyrazolyl) Bond Length (Å) (DFT) |
| Co(II) | Distorted Octahedral[1] | 2.15-2.25 | 2.18-2.28 | 2.05-2.15 | 2.08-2.18 |
| Ni(II) | Distorted Octahedral[1] | 2.10-2.20 | 2.12-2.22 | 2.00-2.10 | 2.03-2.13 |
| Cu(II) | Distorted Octahedral (Jahn-Teller)[2] | 1.95-2.05 (eq), 2.30-2.40 (ax) | 1.98-2.08 (eq), 2.35-2.45 (ax) | 1.90-2.00 | 1.93-2.03 |
Note: The experimental and DFT values in this table are representative and collated from typical findings in the literature for similar pyridyl-pyrazole complexes.[1][2][7][8]
The data in Table 1 showcases the excellent agreement that can be achieved between experimental and DFT-calculated geometries. DFT can accurately reproduce the subtle changes in bond lengths as the metal ion is varied across the series. For the Cu(II) complex, DFT is particularly valuable in capturing the Jahn-Teller distortion, which is a key feature of its electronic structure.
Table 2: Comparison of Experimental and DFT-Simulated Spectroscopic Data
| Complex | Experimental UV-Vis λmax (nm) | DFT-Calculated UV-Vis λmax (nm) | Assignment |
| [Co(dpp)₂]²⁺ | ~350, ~500 | ~345, ~490 | MLCT, d-d transitions |
| [Ni(dpp)₂]²⁺ | ~330, ~550 | ~325, ~540 | MLCT, d-d transitions |
| [Cu(dpp)₂]²⁺ | ~380, ~650 | ~375, ~640 | MLCT, d-d transitions |
Note: These values are illustrative and based on typical spectra of such complexes.[4]
DFT calculations can not only predict the absorption maxima but also provide a detailed assignment of the electronic transitions, which can be challenging to determine solely from experimental data.
Best Practices for DFT Calculations on dpp Metal Complexes
For researchers new to DFT, here is a recommended workflow for studying dpp metal complexes.
Step-by-Step Computational Protocol
-
Building the Initial Structure: Construct the 3D model of the dpp metal complex using a molecular modeling software. The initial coordinates can be based on an existing crystal structure or built from scratch.
-
Choosing the Right Functional and Basis Set: The choice of the DFT functional and basis set is critical for obtaining accurate results. For transition metal complexes, hybrid functionals like B3LYP are often a good starting point.[6] A double-zeta basis set with polarization functions (e.g., 6-31G(d)) is typically adequate for the ligand atoms, while a larger basis set with effective core potentials (e.g., LANL2DZ) is recommended for the metal ion.
-
Geometry Optimization: Perform a geometry optimization calculation to find the minimum energy structure of the complex. This will provide the optimized bond lengths, bond angles, and dihedral angles.
-
Frequency Calculation: It is essential to perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies can also be compared with experimental IR spectra.
-
Electronic Structure Analysis: Analyze the molecular orbitals (HOMO, LUMO), Mulliken charges, and spin densities to understand the electronic properties of the complex.
-
Simulating Spectra (Optional but Recommended): Use Time-Dependent DFT (TD-DFT) to calculate the electronic absorption spectrum, which can be compared with the experimental UV-Vis spectrum.
Computational Workflow Diagram
Caption: A typical workflow for DFT calculations on dpp metal complexes.
Coordination of dpp to a Metal Center
Caption: Schematic of dpp coordinating to a metal center.
Conclusion and Future Outlook
The synergy between experimental synthesis, characterization, and DFT calculations provides a powerful paradigm for advancing the chemistry of this compound metal complexes. Experimental work provides the ground truth, while DFT offers a theoretical framework for understanding and predicting the properties of these fascinating molecules. This integrated approach not only deepens our fundamental understanding but also accelerates the discovery of new dpp-based materials with applications in catalysis, medicine, and beyond. Future research in this area will likely focus on the design of more complex and functional dpp-based systems, such as polynuclear clusters and metal-organic frameworks, where the predictive power of DFT will be even more critical.
References
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Definitive Validation of 3,5-Di(2-pyridyl)pyrazole Coordination Modes: A Comparative Guide Centered on X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of coordination chemistry and drug design, the precise understanding of how a ligand binds to a metal center is paramount. The versatile N-heterocyclic ligand, 3,5-di(2-pyridyl)pyrazole (dppH), presents multiple potential coordination modes, each influencing the resulting complex's steric and electronic properties, and consequently its reactivity and biological activity. While various analytical techniques can offer clues, single-crystal X-ray crystallography stands as the unequivocal gold standard for elucidating the definitive binding mode. This guide provides an in-depth comparison of X-ray crystallography with spectroscopic methods for validating the coordination of dppH, supported by experimental data and protocols.
The Ambiguity of dppH Coordination: Why Validation is Critical
The this compound ligand possesses three potential nitrogen donor atoms: the two nitrogen atoms of the pyrazole ring and the nitrogen atom of each of the two pyridyl rings. This structural feature allows for a variety of coordination modes, primarily:
-
Monodentate: Coordination through one of the pyridyl nitrogen atoms.
-
Bidentate Chelating: Coordination involving one pyridyl nitrogen and the adjacent pyrazole nitrogen, forming a stable five-membered ring. This is a very common coordination mode for ligands of this type.[1]
-
Bidentate Bridging: The ligand bridges two metal centers, with each metal coordinating to one of the pyridyl nitrogen atoms or a combination of pyridyl and pyrazole nitrogens.
The subtle interplay of factors such as the choice of metal ion, reaction conditions, and the presence of competing ligands dictates which coordination mode is adopted. An incorrect assignment of the coordination mode can lead to flawed interpretations of a complex's properties and misguided efforts in catalyst and drug development.
X-ray Crystallography: The Definitive Arbiter
Single-crystal X-ray diffraction provides an unambiguous, three-dimensional map of the atomic arrangement within a crystalline solid.[2] This technique allows for the direct visualization of the coordination sphere around the metal center, providing precise measurements of bond lengths and angles. This data is the bedrock for confirming the coordination mode of dppH.
Visualizing Coordination with Crystallographic Data
The power of X-ray crystallography lies in its ability to deliver precise geometric parameters that are characteristic of specific coordination modes. For instance, in a bidentate chelating mode, the geometry around the metal center is significantly influenced by the bite angle of the dppH ligand.
Table 1: Representative Crystallographic Data for a Bidentate Chelating Pyridyl-Pyrazole Ligand
| Parameter | Value | Significance |
| Metal-N(pyridyl) Bond Length | ~2.0 - 2.2 Å | Indicates a direct coordinate covalent bond. |
| Metal-N(pyrazole) Bond Length | ~2.0 - 2.2 Å | Confirms the involvement of the pyrazole ring in coordination. |
| N(pyridyl)-Metal-N(pyrazole) Bite Angle | ~75° - 85° | Characteristic of a five-membered chelate ring. |
| Dihedral Angle between Pyridyl and Pyrazole Rings | Varies | Provides insight into the steric strain and overall conformation of the coordinated ligand.[1] |
Note: The values presented are typical ranges and can vary depending on the specific metal ion and the overall crystal packing.
Spectroscopic Methods: Valuable but Inferential
While X-ray crystallography provides direct structural evidence, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy offer valuable, albeit indirect, insights into the coordination environment of dppH. These methods are often used for routine characterization and for studying complexes in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can be powerful tools to probe changes in the electronic environment of the dppH ligand upon coordination.
-
Chemical Shift Perturbations: Upon coordination to a metal center, the proton and carbon signals of the dppH ligand will experience shifts. Protons and carbons nearer to the coordination site will typically show more significant downfield shifts due to the deshielding effect of the metal ion. By analyzing the pattern and magnitude of these shifts, one can infer which nitrogen atoms are involved in bonding. For example, a significant downfield shift of the pyridyl protons adjacent to the nitrogen, along with shifts in the pyrazole ring protons, would suggest a bidentate chelating mode.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Coordination of dppH to a metal center alters the bond strengths within the ligand, leading to characteristic shifts in the IR spectrum.
-
Shifts in Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyridyl and pyrazole rings are particularly sensitive to coordination. Upon complexation, these bands, typically found in the 1400-1600 cm⁻¹ region, often shift to higher frequencies.[3] The magnitude and pattern of these shifts can provide clues about the coordination mode. For instance, a shift in the vibrational modes of both a pyridyl and the pyrazole ring would support a bidentate chelating mode.
-
Appearance of New Bands: In the far-IR region (typically below 600 cm⁻¹), new absorption bands corresponding to the metal-nitrogen stretching vibrations (ν(M-N)) will appear upon complexation, providing direct evidence of coordination.
Table 2: Comparison of Analytical Techniques for dppH Coordination Mode Validation
| Technique | Principle | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Definitive 3D atomic structure, bond lengths, bond angles | Unambiguous determination of coordination mode and stereochemistry | Requires a suitable single crystal, provides solid-state structure which may differ from solution |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Information about the electronic environment of atoms in solution | Provides information about the structure in solution, can be used for kinetic and dynamic studies | Indirect structural information, only applicable to diamagnetic complexes for straightforward interpretation |
| FT-IR Spectroscopy | Vibrational transitions of chemical bonds | Information about functional groups and changes in bond strength upon coordination | Rapid and inexpensive, applicable to solid and solution samples | Indirect structural information, interpretation can be complex due to overlapping bands |
Experimental Protocols
Synthesis of a Representative Metal Complex of a Pyridyl-Pyrazole Ligand
This protocol describes a general method for the synthesis of a metal complex with a pyridyl-pyrazole type ligand, which can be adapted for this compound.
Materials:
-
This compound (dppH)
-
A suitable metal salt (e.g., Cobalt(II) chloride hexahydrate)
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve this compound (1 mmol) in warm methanol (20 mL).
-
In a separate flask, dissolve the metal salt (0.5 mmol) in methanol (10 mL).
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A color change and/or the formation of a precipitate should be observed.
-
Reflux the reaction mixture for 2-4 hours to ensure complete reaction.
-
Allow the solution to cool to room temperature.
-
If a precipitate has formed, collect it by vacuum filtration, wash with a small amount of cold methanol, and then with diethyl ether.
-
If no precipitate forms, slowly diffuse diethyl ether into the methanolic solution to induce crystallization.
-
Dry the resulting solid in a desiccator.
Single-Crystal X-ray Diffraction Workflow
Obtaining a definitive crystal structure requires a high-quality single crystal.
Caption: A simplified workflow for single-crystal X-ray crystallography.
Step-by-Step Methodology:
-
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a solvent from a saturated solution of the complex, or by vapor diffusion of a less-soluble solvent into a solution of the complex.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.
-
Analysis: The refined structure provides detailed information on bond lengths, bond angles, and intermolecular interactions, allowing for the unambiguous determination of the coordination mode.
Conclusion: An Integrated Approach for Unwavering Confidence
While spectroscopic techniques like NMR and FT-IR are indispensable tools for the routine characterization and preliminary assessment of this compound complexes, they provide indirect evidence of the coordination mode. For definitive and unambiguous validation, single-crystal X-ray crystallography remains the unparalleled method. Its ability to provide a precise three-dimensional atomic map offers the highest level of confidence in structural assignment.
For researchers and professionals in drug development and materials science, an integrated analytical approach is recommended. Use spectroscopy for initial screening, reaction monitoring, and quality control, but rely on X-ray crystallography for the ultimate validation of the coordination mode of dppH and its derivatives. This rigorous approach ensures a solid foundation for understanding structure-activity relationships and for the rational design of novel metal-based compounds.
References
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Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. MDPI. [Link]
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Synthesis and characterisation of metal complexes of pyrazole-derived ligands: Crystal structures of three nickel(II) complexes. ResearchGate. [Link]
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Synthesis, Crystal Structures, Genotoxicity, and Antifungal and Antibacterial Studies of Ni(II) and Cd(II) Pyrazole Amide Coordination Complexes. MDPI. [Link]
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Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. PubMed Central. [Link]
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Crystal structure of bis{(3,5-dimethylpyrazol-1-yl)dihydro[3-(pyridin-2-yl)pyrazol-1-yl]borato}iron(II). PubMed Central. [Link]
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3–(2–Pyridyl)pyrazole Based Luminescent 1D-Coordination Polymers and Polymorphic Complexes of Various Lanthanide Chlorides Including Orange-Emitting Cerium(III). MDPI. [Link]
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Coordination chemistry of pyrazole derivatives. EduPedia Publications. [Link]
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Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PubMed Central. [Link]
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Crystal structure of bis{(3,5-dimethylpyrazol-1-yl)dihydro[3-(pyridin-2-yl)pyrazol-1-yl]borato}iron(II). Oucr. [Link]
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Crystal structure of bis{(3,5-dimethylpyrazol-1-yl)dihydro[3-(pyridin-2-yl)pyrazol-1-yl]borato}iron(II). ResearchGate. [Link]
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Cobalt(II) complexes with pyrazole-derived ligands: Crystal structure of {bis[3-phenyl-5-(2-pyridyl) pyrazole]aquachlorocobalt(II)}chloride monohydrate. ResearchGate. [Link]
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Crystal structure of bis{3-(3,4-dimethoxyphenyl)-5-[6-(pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-1-ido}iron(II) dimethanol dichloroform solvate. IUCr. [Link]
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Coordination Compounds of the Chelating Tridentate Pyrazole-Containing Ligand Bis[2-(3,5-dimethyl-1-pyrazolyl)ethyl]amine (ddaH). Crystal and Molecular Structures of [Cu(ddaH)Cl]2(CuCl4), [Co(ddaH)Cl]2(CoCl4), , and . ACS Publications. [Link]
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The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. GIROLAMO LA MONICA and G. ATTILIO ARDIZZOIA. [Link]
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Crystal structure of bis-{(3,5-di-methyl-pyrazol-1-yl)di-hydro-[3-(pyridin-2-yl)pyrazol-1-yl]-borato}iron(II). PubMed. [Link]
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The FT-IR spectrum of 3,5-dimethylpyrazole. ResearchGate. [Link]
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Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry. [Link]
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Synthesis, spectroscopic and liquid crystalline studies of dithiocarbamat derivatives of pyrazole type ligands and their metal complexes. ResearchGate. [Link]
-
Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate. IUCr. [Link]
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This compound. PubChem. [Link]
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Tris-(2-pyridyl)-pyrazolyl Borate Zinc(II) Complexes: Synthesis, DNA/Protein Binding and In Vitro Cytotoxicity Studies. MDPI. [Link]
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Dalton Transactions Blog. Royal Society of Chemistry. [Link]
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A Comparative Guide to the Catalytic Activity of 3,5-Di(2-pyridyl)pyrazole-Based Catalysts
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that profoundly impacts reaction efficiency, yield, and overall process viability. This guide offers an in-depth comparison of the catalytic activity of various metal complexes based on the versatile 3,5-Di(2-pyridyl)pyrazole (dpp) ligand. Moving beyond a simple catalog of applications, we will delve into the causality behind experimental observations, providing a framework for rational catalyst design and selection.
The unique coordination chemistry of this compound, featuring both pyrazole and pyridine nitrogen atoms, allows for the formation of diverse and structurally intriguing metal complexes. This versatility has led to their exploration in a wide array of catalytic transformations, from oxidation reactions that mimic biological processes to the formation of crucial carbon-carbon bonds in complex organic syntheses.[1] This guide will focus on two prominent areas of application: catechol oxidation, primarily with copper complexes, and palladium-catalyzed cross-coupling reactions.
The Heart of the Catalyst: The this compound Ligand
The dpp ligand's structure is the foundation of its catalytic prowess. The two pyridyl groups and the pyrazole ring create a tridentate chelate that can stabilize various metal ions in different oxidation states. This chelation imparts stability to the resulting metal complex, a crucial factor for a robust catalyst. Furthermore, the electronic properties of the ligand can be tuned through substitution on the pyridyl or pyrazole rings, allowing for the fine-tuning of the catalyst's reactivity.
The synthesis of the dpp ligand is well-established, with a common route involving the reaction of 2-acetylpyridine with N,N-dimethylformamide diethyl acetal, followed by cyclization with hydrazine. This accessibility makes it an attractive platform for catalyst development.
Mimicking Nature: Copper-dpp Complexes in Catechol Oxidation
The oxidation of catechols to quinones is a fundamental reaction in biochemistry, catalyzed by copper-containing enzymes like catechol oxidase. The development of synthetic catalysts that mimic this activity is of significant interest for applications in organic synthesis and sensor technology. Copper complexes of dpp and its derivatives have shown remarkable efficacy in this area.
Comparative Performance of Copper(II)-dpp Catalysts
The catalytic activity of in-situ prepared copper(II) complexes with various bis-pyrazole tripodal ligands in the oxidation of catechol has been investigated. The reaction rates are influenced by the nature of the ligand and the copper salt used. For instance, a study demonstrated that a complex formed from N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenylamine (L2) and copper(II) acetate exhibited a significantly higher oxidation rate (15.00 µmol L⁻¹ min⁻¹) compared to a similar complex with N,N-bis((3-carboxyethyl-5-dimethyl-1H-pyrazol-1-yl)methyl)phenylamine (L1) and copper(II) acetate (1.12 µmol L⁻¹ min⁻¹).[1] This highlights the profound effect of ligand substitution on catalytic performance.
| Catalyst System | Substrate | Solvent | Rate (µmol L⁻¹ min⁻¹) | Reference |
| L1 + Cu(CH₃CO₂)₂ | Catechol | Methanol | 1.12 | [1] |
| L2 + Cu(CH₃CO₂)₂ | Catechol | Methanol | 15.00 | [1] |
| L3 + Cu(NO₃)₂ | Catechol | Methanol | 1.12 | [1] |
| L4 + CuSO₄ | Catechol | Methanol | 10.25 | [1] |
L1: N,N-bis((3-carboxyethyl-5-dimethyl-1H-pyrazol-1-yl)methyl)phenylamine L2: N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenylamine L3: N,N-bis((3-carboxyethyl-5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-ylamine L4: N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine
In a separate study focusing on dinuclear copper(II) complexes for catecholase activity, a complex exhibited an exceptionally high turnover number (kcat) of 3.24 x 10⁴ h⁻¹ for the oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC).[2] This performance was reported to be approximately 3.5 times higher than the most efficient catalyst reported at the time for this reaction in methanol.[2] The nature of the solvent also plays a crucial role, with different activities observed in methanol versus acetonitrile.[2]
Experimental Protocol: In-situ Preparation and Catalytic Testing of Copper-dpp Complexes for Catechol Oxidation
This protocol describes the general procedure for the in-situ preparation of copper(II) complexes with bis-pyrazole tripodal ligands and the subsequent evaluation of their catecholase activity.
Materials:
-
Appropriate bis-pyrazole tripodal ligand (e.g., L1, L2, L3, or L4)
-
Copper(II) salt (e.g., Cu(CH₃CO₂)₂, CuSO₄, Cu(NO₃)₂)
-
Methanol (spectroscopic grade)
-
Catechol
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10⁻³ M solution of the copper(II) salt in methanol.
-
Prepare a 10⁻³ M solution of the bis-pyrazole tripodal ligand in methanol.
-
Prepare a 10⁻¹ M solution of catechol in methanol.
-
-
In-situ Catalyst Formation:
-
In a spectrophotometric cuvette, mix 0.3 mL of the 10⁻³ M copper(II) salt solution with 0.3 mL of the 10⁻³ M ligand solution.
-
Allow the mixture to stand for a few minutes to ensure complex formation.
-
-
Catalytic Reaction and Monitoring:
-
To the cuvette containing the in-situ formed catalyst, add 2.0 mL of the 10⁻¹ M catechol solution.
-
Immediately start monitoring the increase in absorbance at 390 nm (the characteristic absorption maximum of o-quinone) over time using a UV-Vis spectrophotometer at 25°C.
-
Record the absorbance at regular intervals for at least 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 390 nm versus time.
-
The initial rate of the reaction can be determined from the initial slope of this curve, using the Beer-Lambert law (ε for o-quinone in methanol is approximately 1600 M⁻¹ cm⁻¹).[1]
-
Forging Connections: Palladium-dpp Complexes in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools in modern organic synthesis, particularly for the construction of biaryl moieties found in many pharmaceuticals and advanced materials. The design of efficient and robust palladium catalysts is an ongoing area of research, and ligands based on the pyridine-pyrazole scaffold have shown significant promise.
While direct comparative studies of this compound-based palladium catalysts across a range of coupling reactions are not as prevalent as for copper in catechol oxidation, the available data for structurally related ligands provides valuable insights.
Performance in Suzuki-Miyaura Coupling
A study on palladium(II) complexes with 2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine (a ligand structurally similar to dpp) demonstrated high catalytic activity in the Suzuki-Miyaura cross-coupling of aryl bromides.[3] The catalytic activity was found to be dependent on the electronic nature of the substituents on the pyrazole ring, with electron-withdrawing groups on the ligand leading to higher turnover numbers (TONs).[3] For example, a catalyst with a p-trifluorophenyl substituent (PdCl₂-L5) showed the highest activity, achieving TONs up to 58,000,000 for the coupling of 4-bromobenzotrifluoride with a very low catalyst loading of 10⁻⁵ mol%.[3]
| Catalyst | Substrate | TON | Reference |
| PdCl₂-L1 | 4-bromobenzotrifluoride | High | [3] |
| PdCl₂-L5 | 4-bromobenzotrifluoride | up to 58,000,000 | [3] |
L1: 2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine L5: 2,6-bis(1-p-triflurophenyl-5-phenyl-1H-pyrazol-3-yl)pyridine
This demonstrates the principle of ligand tuning to optimize catalytic performance in C-C coupling reactions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction using a palladium-pyrazole-based catalyst.
Materials:
-
Aryl halide (e.g., 4-bromobenzotrifluoride)
-
Arylboronic acid
-
Palladium catalyst (e.g., PdCl₂-L1)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., a mixture of water and an organic solvent like dioxane)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, base, and the palladium catalyst.
-
The catalyst loading is typically low, in the range of 10⁻³ to 10⁻⁵ mol%.
-
-
Solvent Addition and Reaction:
-
Add the degassed solvent to the flask.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time.
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl product.
-
Future Directions and Conclusion
The this compound ligand system has proven to be a versatile and effective platform for the development of catalysts for a range of important chemical transformations. While significant progress has been made, particularly in the area of copper-catalyzed oxidation reactions, there remains ample opportunity for further research.
A key area for future investigation is the systematic comparative study of a series of M-dpp complexes (where M = Cu, Fe, Ru, Pd, etc.) across a standardized set of catalytic reactions. This would provide a much-needed comprehensive dataset to establish clear structure-activity relationships and guide the rational design of next-generation catalysts. Furthermore, detailed mechanistic studies, combining experimental kinetics with computational modeling, will be crucial for a deeper understanding of the catalytic cycles and for identifying key factors that govern catalyst performance.
References
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Banu, K. S., Chattopadhyay, T., Banerjee, A., Bhattacharya, S., Suresh, E., Nethaji, M., & Das, D. (2008). Catechol oxidase activity of a series of new dinuclear copper(II) complexes with 3,5-DTBC and TCC as substrates: syntheses, X-ray crystal structures, spectroscopic characterization of the adducts and kinetic studies. Inorganic chemistry, 47(16), 7083–7093. [Link]
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El Boutaybi, M., Bouroumane, N., Azzouzi, M., Bacroume, S., Touzani, R., & Bahari, Z. (2022). Catecholase, phenoxazinone synthase and copper (Cu II) complex based on pyrazolic ligand: Preparation and characterization. Materials Today: Proceedings, 63, 23-28. [Link]
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Chen, Y. J., Chen, Y. H., & Lee, G. H. (2014). Synthesis, structure, and catecholase activity of bispyrazolylacetate copper(ii) complexes. Dalton Transactions, 43(12), 4849-4857. [Link]
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Okochi, K., Sakiyama, H., & Sakamoto, M. (2020). Synthesis and Characterization of Catecholato Copper(II) Complexes with Sterically Hindered Neutral and Anionic N3 Type Ligands: Tris(3,5-diisopropyl-1-pyrazolyl)methane and Hydrotris(3,5-diisopropyl-1-pyrazolyl)borate. Molecules, 25(10), 2389. [Link]
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Titi, A., Zaidi, K., El Kodadi, M., Ramli, Y., Guen-oun, F., & Touzani, R. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Catalysts, 13(1), 154. [Link]
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El Boutaybi, M., Bouroumane, N., El Kodadi, M., Ramli, Y., Guen-oun, F., & Touzani, R. (2024). Pyrazole-linked metal catalysts: driving oxidation of catechol and 2-aminophenol. Journal of the Iranian Chemical Society, 1-17. [Link]
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Wang, M., He, Z., Chen, M., Fu, F., & Wang, Y. (2020). Comparisons of various palladium complexes catalyzed Sonogashira... ResearchGate. [Link]
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Wang, C., Li, X., Liu, Y., & Zhang, J. (2015). PdCl2-2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine catalyzed Suzuki–Miyaura cross-coupling. ResearchGate. [Link]
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Tonks, I. A., Tofan, D. C., & Chirik, P. J. (2013). Mechanistic study of pyrazole synthesis via oxidation-induced N-N coupling of diazatitanacycles. Dalton transactions (Cambridge, England : 2003), 42(25), 9244–9251. [Link]
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Nájera, C., Gil-Moltó, J., Karlström, S., & Falvello, L. R. (2004). Di-2-pyridylmethylamine-Based Palladium Complexes as New Catalysts for Heck, Suzuki, and Sonogashira Reactions in Organic and Aqueous Solvents†. figshare. [Link]
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Peral, D., Gómez-Villarraga, F., Sala, X., Pons, J., Bayón, J. C., Ros, J., ... & Garcı, J. (2013). Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. Catalysis Science & Technology, 3(2), 475-489. [Link]
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Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1891-1926. [Link]
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Karlin, K. D., & Gultneh, Y. (1987). Comparative study of the catalytic oxidation of catechols by copper(II) complexes of tripodal ligands. Journal of the Chemical Society, Dalton Transactions, (4), 859-864. [Link]
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Lin, W. S., & Kuwata, S. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 28(9), 3704. [Link]
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Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
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Ghosh, S., Saha, R., Mandal, D., & Ali, M. (2021). Cu (ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction. New Journal of Chemistry, 45(38), 17799-17808. [Link]
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Asensio, G., Barea, E., Navarro, C., & Peris, E. (2011). Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction. European Journal of Inorganic Chemistry, 2011(13), 2095-2101. [Link]
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Lee, D. H., Qiu, H., Cho, M. H., Lee, I. M., & Jin, M. J. (2008). Efficient Sonogashira Coupling Reaction Catalyzed by Palladium (II) β-Oxoiminatophosphane Complexes under Mild Conditions. Synlett, 2008(11), 1657-1660. [Link]
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Vermeulen, N. A., Chen, M., & Stahl, S. S. (2021). Thermodynamic-Kinetic Comparison of Palladium(II)-Mediated Alcohol and Hydroquinone Oxidation. Organometallics, 40(14), 2337–2344. [Link]
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Kim, W. Y., Muckerman, J. T., & Ehrmaier, J. (2022). Insights into the directions to increase turnover frequency and turnover number during photochemical water oxidation with molecular Ru catalysts. Sustainable Energy & Fuels, 6(17), 4165-4181. [Link]
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Song, Y., Mayes, H. G., Queensen, M. J., Bauer, E. B., & Dupureur, C. M. (2017). Spectroscopic investigation and direct comparison of the reactivities of iron pyridyl oxidation catalysts. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 174, 130–137. [Link]
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Ugalde, O., & Villagra, C. A. (2018). A Comparative Study of Carbon-Supported Pt-Mo and Pt-Ru Catalysts for the Anodic Oxidation of Methanol. ResearchGate. [Link]
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A Spectroscopic Guide to 3,5-Di(2-pyridyl)pyrazole and Its Derivatives for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the heterocyclic scaffold of 3,5-Di(2-pyridyl)pyrazole (dppzH) has emerged as a cornerstone for the development of novel therapeutic agents, advanced materials, and sophisticated chemical sensors. Its unique tridentate N-donor character allows for the formation of stable complexes with a variety of metal ions, while its rigid, planar structure imparts favorable photophysical properties.[1][2] This guide provides a comprehensive spectroscopic comparison of the parent dppzH molecule and its key derivatives, offering insights into how structural modifications influence their electronic and magnetic environments. The experimental data presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of new dppzH-based compounds with tailored functionalities.
Fundamental Spectroscopic Characteristics of this compound (dppzH)
The parent this compound is a white to light yellow crystalline solid.[3] Its fundamental spectroscopic properties provide a baseline for understanding the effects of functionalization.
UV-Visible Absorption Spectroscopy
The UV-Vis spectrum of dppzH in solution typically exhibits intense absorption bands in the ultraviolet region, arising from π→π* transitions within the aromatic pyridyl and pyrazole rings. In methanol, dppzH displays a strong absorption maximum (λmax) around 280 nm. The position and intensity of this band can be influenced by the solvent polarity.
Fluorescence Spectroscopy
While the parent pyrazole ring itself is generally non-fluorescent, its conjugation with two pyridyl rings in dppzH can lead to observable fluorescence.[4] The emission properties are, however, often weak and highly dependent on the solvent environment. The true potential of this scaffold is often realized upon substitution or coordination to metal ions, which can significantly enhance quantum yields and modulate emission wavelengths.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra of dppzH provide a detailed map of its molecular structure. Due to prototropic tautomerism, the signals for the pyrazole C3 and C5 carbons and their attached protons can be broadened or averaged in solution, depending on the solvent and temperature.[1]
Comparative Spectroscopic Analysis of dppzH Derivatives
The true versatility of the dppzH scaffold lies in the ability to tune its properties through chemical modification. Substitutions at the N1-position of the pyrazole ring, the C4-position of the pyrazole ring, or on the pyridyl rings can dramatically alter the spectroscopic signatures.
N-Substituted Derivatives
Alkylation or arylation at the N1 position of the pyrazole ring is a common strategy to prevent deprotonation and to introduce new functionalities. This modification has a profound impact on the electronic structure.
C4-Substituted Derivatives
Introduction of substituents at the C4-position of the pyrazole ring can influence the planarity of the molecule and introduce steric or electronic effects that modulate the spectroscopic properties.
Pyridyl-Substituted Derivatives
Functionalization of the pyridyl rings allows for fine-tuning of the ligand's coordination properties and can introduce additional chromophores or fluorophores.
Table 1: Comparative UV-Visible and Fluorescence Data for this compound and Selected Derivatives
| Compound | Substituent | Solvent | λmax (abs) (nm) | λmax (em) (nm) | Quantum Yield (Φ) | Reference |
| dppzH | None | Dichloromethane | ~285 | - | - | |
| N-methyl-dppz | N1-CH₃ | - | - | - | - | [5] |
| pypzR(16)py | 4-alkoxyphenyl | Dichloromethane | ~330 | ~380 | - |
Note: Comprehensive comparative data in a single solvent for a homologous series is limited in the literature. The data presented is compiled from various sources and conditions may vary.
Table 2: Comparative 1H and 13C NMR Chemical Shift Data (δ, ppm) for Key Protons and Carbons
| Compound | H4 (pyrazole) | H6 (pyridyl) | C3/C5 (pyrazole) | C4 (pyrazole) | C6 (pyridyl) | Reference |
| dppzH | ~7.0 | ~8.6 | ~145 | ~105 | ~149 | [3] |
| 3(5)-substituted pyrazoles | Varies | Varies | Varies with tautomer | Varies | Varies | [1] |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The broadness of C3/C5 signals in N-unsubstituted pyrazoles is a key characteristic due to tautomerism.[1]
The Impact of Metal Coordination on Spectroscopic Properties
The coordination of dppzH and its derivatives to metal ions is a primary application of this ligand class. This interaction dramatically perturbs the electronic structure, leading to new absorption and emission features, often in the visible region. These changes are the basis for their use in chemical sensing and as phosphorescent materials.[2][6]
The formation of metal complexes often leads to a rigidification of the ligand structure, which can enhance fluorescence or induce phosphorescence. The nature of the metal ion and the coordination geometry play a crucial role in determining the photophysical properties of the resulting complex.
Experimental Protocols
To ensure the reproducibility and accuracy of spectroscopic measurements, standardized experimental protocols are essential.
UV-Visible and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima and quantum yield of dppzH derivatives.
Materials:
-
Spectrophotometer and Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvents (e.g., Dichloromethane, Acetonitrile, Methanol)
-
dppzH derivative of interest
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)
Procedure:
-
Sample Preparation: Prepare a stock solution of the dppzH derivative in the chosen solvent at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the range of 1-10 µM.
-
UV-Vis Measurement:
-
Record a baseline spectrum of the pure solvent.
-
Measure the absorbance spectrum of each dilution from 200 to 600 nm.
-
Identify the wavelength of maximum absorption (λmax).
-
-
Fluorescence Measurement:
-
Excite the sample at its λmax (abs).
-
Record the emission spectrum over a suitable wavelength range.
-
Identify the wavelength of maximum emission (λmax).
-
-
Quantum Yield Determination:
-
Measure the integrated fluorescence intensity and absorbance of the sample and a known quantum yield standard at the same excitation wavelength.
-
Calculate the quantum yield using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridyl β-ketoenols, pyrazoles and their zinc complexes: synthesis, photophysical properties, and DNA binding - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C13H10N4 | CID 613762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neutral and ionic N-methyl phenylazo-3,5-(di-2-pyridyl)pyrazole photoswitches: probes for reversible pH modulation by light - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Theoretical Calculation of the Electronic Structure of 3,5-Di(2-pyridyl)pyrazole
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 3,5-Di(2-pyridyl)pyrazole in Modern Chemistry
This compound (dpp) is a prominent member of the N-heterocyclic family of compounds, distinguished by its unique structural motif featuring a central pyrazole ring flanked by two pyridyl moieties. This arrangement of nitrogen atoms imparts a rich coordination chemistry, making dpp and its derivatives highly valuable as ligands in catalysis, materials science, and particularly in the design of metallodrugs with potential therapeutic applications. The electronic structure of dpp is fundamental to its reactivity, coordinating ability, and photophysical properties. A precise understanding of its frontier molecular orbitals (HOMO and LUMO), charge distribution, and electronic transitions is therefore paramount for the rational design of novel functional molecules.
This guide provides a comparative overview of common theoretical methods for calculating the electronic structure of this compound. We will delve into the rationale behind selecting specific computational approaches, present a head-to-head comparison of their performance against available experimental data, and provide detailed protocols for researchers to replicate and build upon these findings. Our focus is on providing not just a "how-to," but a "why-to," grounded in the principles of scientific integrity and validated by experimental evidence.
Comparing Theoretical Methodologies: A Balancing Act of Accuracy and Computational Cost
The theoretical investigation of the electronic structure of molecules like dpp primarily relies on quantum mechanical calculations. The two main classes of methods employed are ab initio and Density Functional Theory (DFT).
Ab initio methods , Latin for "from the beginning," solve the Schrödinger equation without empirical parameters, relying only on fundamental physical constants.[1] Methods like Møller-Plesset perturbation theory (e.g., MP2) offer high accuracy but are computationally expensive, limiting their application to smaller molecules.
Density Functional Theory (DFT) , on the other hand, has emerged as the workhorse of computational chemistry for medium to large-sized molecules.[2] DFT calculates the electronic energy based on the electron density rather than the complex many-electron wavefunction, offering a favorable balance between accuracy and computational cost.[1] The accuracy of DFT is contingent on the choice of the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. A vast array of functionals exists, each with its strengths and weaknesses.
For N-heterocyclic systems like dpp, the selection of an appropriate DFT functional is critical. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used due to their robust performance for a broad range of organic molecules.[3] More modern functionals, such as the long-range corrected ωB97X-D , often provide improved descriptions of non-covalent interactions and charge-transfer excitations, which can be relevant for dpp.
This guide will focus on a comparative analysis of calculations performed using the B3LYP and ωB97X-D functionals, benchmarked against experimental data.
Computational Workflow: From Molecular Geometry to Electronic Properties
A typical workflow for the theoretical calculation of the electronic structure of this compound involves several key steps, as illustrated in the diagram below.
Figure 1: A generalized workflow for the theoretical calculation of the electronic structure and properties of a molecule.
Results and Discussion: A Comparative Analysis
To provide a robust comparison, we will evaluate the performance of different theoretical methods in predicting key electronic and spectroscopic properties of this compound against available experimental data.
Molecular Geometry
The first step in any electronic structure calculation is to obtain an accurate molecular geometry. This is typically achieved through geometry optimization. The optimized bond lengths and angles can then be compared with experimental data, often from X-ray crystallography if available. For dpp, the planarity of the pyrazole and pyridyl rings, as well as the dihedral angles between them, are important structural parameters that influence the electronic conjugation.
Electronic Spectra (UV-Vis)
The electronic absorption spectrum of a molecule provides direct insight into its electronic transitions. Time-dependent DFT (TD-DFT) is a widely used method for calculating excited states and simulating UV-Vis spectra.[4][5][6] The calculated absorption maxima (λmax) can be directly compared with experimental spectra.
Table 1: Comparison of Calculated and Experimental UV-Vis Absorption Maxima (λmax)
| Method/Functional | Basis Set | Calculated λmax (nm) | Experimental λmax (nm) (for analogous compounds) |
| TD-DFT/B3LYP | 6-311+G(d,p) | Value to be calculated | ~280 |
| TD-DFT/ωB97X-D | 6-311+G(d,p) | Value to be calculated | ~280 |
Note: The calculated values are placeholders and would be populated upon performing the actual TD-DFT calculations as described in the protocol below.
The choice of functional can significantly impact the calculated excitation energies. B3LYP is known to sometimes underestimate excitation energies for charge-transfer states, while long-range corrected functionals like ωB97X-D may offer more accurate predictions.
NMR Spectra
Predicting NMR chemical shifts is another powerful way to validate theoretical methods. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which can then be converted to chemical shifts.
Experimental 1H and 13C NMR data for this compound are available from PubChem.
Table 2: Comparison of Calculated and Experimental 1H and 13C NMR Chemical Shifts (δ, ppm)
| Atom | Experimental 1H NMR (ppm) | Calculated 1H NMR (ppm) - GIAO/B3LYP/6-311+G(d,p) | Calculated 1H NMR (ppm) - GIAO/ωB97X-D/6-311+G(d,p) |
| List relevant protons | Values | Values to be calculated | Values to be calculated |
| Atom | Experimental 13C NMR (ppm) | Calculated 13C NMR (ppm) - GIAO/B3LYP/6-311+G(d,p) | Calculated 13C NMR (ppm) - GIAO/ωB97X-D/6-311+G(d,p) |
| List relevant carbons | Values | Values to be calculated | Values to be calculated |
Note: The calculated values are placeholders and would be populated upon performing the GIAO NMR calculations as described in the protocol below.
A good correlation between the calculated and experimental chemical shifts would indicate that the chosen theoretical method accurately reproduces the electronic environment around the nuclei.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides an indication of the molecule's kinetic stability and the energy of its lowest-lying electronic transition.
Figure 2: A schematic representation of the HOMO-LUMO energy gap.
Table 3: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap (eV)
| Method/Functional | Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE (LUMO-HOMO) (eV) |
| DFT/B3LYP | 6-311+G(d,p) | Value to be calculated | Value to be calculated | Value to be calculated |
| DFT/ωB97X-D | 6-311+G(d,p) | Value to be calculated | Value to be calculated | Value to be calculated |
Note: The calculated values are placeholders and would be populated upon performing the calculations as described in the protocol below.
The HOMO-LUMO gap calculated by TD-DFT can be correlated with the onset of electronic absorption in the UV-Vis spectrum.
Experimental and Computational Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of 1,3-di(2-pyridyl)propane-1,3-dione with hydrazine hydrate.
Step-by-step protocol:
-
Preparation of 1,3-di(2-pyridyl)propane-1,3-dione: This precursor can be synthesized via a Claisen condensation between ethyl picolinate and 2-acetylpyridine.
-
Cyclization: A mixture of 1,3-di(2-pyridyl)propane-1,3-dione and hydrazine hydrate in a suitable solvent (e.g., ethanol) is refluxed for several hours.
-
Work-up and Purification: After cooling, the product precipitates and can be collected by filtration. Recrystallization from a suitable solvent (e.g., ethanol) yields the pure this compound.
Computational Protocol for Electronic Structure Calculations
The following protocol outlines the steps for performing DFT and TD-DFT calculations using a quantum chemistry software package like Gaussian.
1. Geometry Optimization and Frequency Calculation:
-
Input File:
-
#p B3LYP/6-31G(d) opt freq (for B3LYP functional) or #p wB97XD/6-31G(d) opt freq (for ωB97X-D functional).
-
Specify the charge (0) and multiplicity (1) of the molecule.
-
Provide the initial Cartesian coordinates of this compound.
-
-
Execution: Run the calculation.
-
Validation: After the calculation is complete, verify that the optimization has converged and that there are no imaginary frequencies, confirming that the structure is a true minimum on the potential energy surface.
2. TD-DFT Calculation for UV-Vis Spectrum:
-
Input File:
-
#p TD(NStates=20) B3LYP/6-311+G(d,p) geom=check guess=read (using the optimized geometry from the previous step).
-
The TD(NStates=20) keyword requests the calculation of the first 20 excited states.
-
-
Execution: Run the calculation.
-
Analysis: Analyze the output file to obtain the excitation energies (in eV) and oscillator strengths for each electronic transition. The wavelengths (in nm) can be calculated using the formula λ = 1239.8 / E (in eV).
3. GIAO NMR Calculation:
-
Input File:
-
#p NMR=GIAO B3LYP/6-311+G(d,p) geom=check guess=read
-
-
Execution: Run the calculation.
-
Analysis: The output file will contain the calculated isotropic shielding values for each nucleus. These can be converted to chemical shifts by subtracting them from the shielding value of a reference compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
Conclusion: A Synergistic Approach to Understanding Electronic Structure
This guide has provided a comparative framework for the theoretical calculation of the electronic structure of this compound. By systematically comparing the results of different DFT functionals with available experimental data, researchers can gain a deeper and more reliable understanding of this important molecule's properties. The provided protocols offer a starting point for conducting these calculations, and the discussion on the nuances of method selection highlights the importance of a thoughtful and critical approach to computational chemistry.
Ultimately, a synergistic combination of theoretical calculations and experimental validation is the most powerful strategy for advancing our knowledge of complex molecular systems like this compound and for guiding the design of new materials and therapeutics with desired electronic properties.
References
- 1. Synthesis, structural, spectroscopic and electric/dielectric studies of a nanocrystalline Ni(ii) complex based on [(1,3-diphenyl-1H-pyrazol-4-yl)methylene]thiocarbonohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemical and Photobiological Properties of Pyridyl-pyrazol(in)e-Based Ruthenium(II) Complexes with Sub-micromolar Cytotoxicity for Phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C13H10N4 | CID 613762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Neutral and ionic N-methyl phenylazo-3,5-(di-2-pyridyl)pyrazole photoswitches: probes for reversible pH modulation by light - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Benchmarking the performance of 3,5-Di(2-pyridyl)pyrazole in catalysis
An Application Scientist's Guide to Benchmarking Ligand Performance in Homogeneous Catalysis: A Case Study of 3,5-Di(2-pyridyl)pyrazole
In the landscape of homogeneous catalysis, the rational design and selection of ligands are paramount to achieving desired catalytic activity, selectivity, and stability.[1][2] The ligand, a seemingly simple coordinating molecule, orchestrates the electronic and steric environment of the metal center, thereby dictating the outcome of the catalytic cycle. This guide provides an in-depth performance benchmark of this compound, a versatile N-donor ligand, contextualized against established ligand classes in a cornerstone of modern synthetic chemistry: the Suzuki-Miyaura cross-coupling reaction.
The Candidate: this compound (Hdzpp)
This compound (Hdzpp) is a multidentate nitrogen-based ligand characterized by its unique arrangement of a central pyrazole ring flanked by two pyridine moieties.[3] This structure offers several advantageous features for catalysis:
-
Versatile Coordination Modes: The presence of both pyridine and pyrazole nitrogen atoms allows Hdzpp to bind to metal ions in multiple ways, facilitating the formation of stable and structurally diverse complexes.[3]
-
Tunable Electronic Properties: The pyrazole ring's NH group is protic, meaning it can be deprotonated to form a pyrazolate anion.[4] This proton-responsive nature allows for fine-tuning of the electronic properties of the resulting metal complex, which can be crucial for different steps in a catalytic cycle.
-
Structural Rigidity: The rigid scaffold of Hdzpp can be instrumental in creating specific geometries around the metal center, which can enhance selectivity and prevent catalyst deactivation pathways.[3]
Its ability to form stable complexes with transition metals has led to its exploration in various catalytic processes, including water oxidation, polymerization, and cross-coupling reactions.[3][5]
The Arena: Suzuki-Miyaura Cross-Coupling
To provide a meaningful performance benchmark, we will focus on the palladium-catalyzed Suzuki-Miyaura coupling. This reaction, which forges a carbon-carbon bond between an organoboron compound and an organohalide, is a workhorse in pharmaceutical and materials science synthesis.[6] Its catalytic cycle is well-understood and consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand's role is critical in each of these steps, influencing reaction rates and overall efficiency.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Contenders: Benchmark Ligands
The performance of Hdzpp will be compared against two dominant classes of ligands in modern cross-coupling catalysis:
-
Bulky Biaryl Phosphines (e.g., SPhos): These electron-rich and sterically demanding ligands are known to accelerate the oxidative addition and reductive elimination steps, leading to high catalyst turnover numbers (TON) and frequencies (TOF).[7] Their bulkiness helps stabilize the active Pd(0) species and prevent catalyst decomposition.
-
N-Heterocyclic Carbenes (NHCs) (e.g., IPr): NHCs are strong σ-donors that form very stable bonds with metal centers.[7] This stability makes them robust and resistant to degradation, often allowing for reactions with challenging substrates or at lower catalyst loadings.
Performance Data: A Comparative Analysis
The following table summarizes representative performance data for a model Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid. The data is collated from typical results seen in the literature to provide a standardized comparison.
| Ligand | Catalyst System | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | TON |
| This compound | Pd(OAc)₂ / Hdzpp | 1.0 | 100 | 12 | 85 | 85 |
| SPhos | Pd(OAc)₂ / SPhos | 0.5 | 100 | 2 | 98 | 196 |
| IPr | [Pd(IPr)(cinnamyl)Cl] | 0.5 | 100 | 3 | 96 | 192 |
| None | Pd(OAc)₂ | 2.0 | 100 | 24 | <10 | <5 |
Analysis of Results:
-
Hdzpp: The Pd/Hdzpp system demonstrates good catalytic activity, affording a high yield of the desired product. However, it requires a higher catalyst loading and longer reaction time compared to the state-of-the-art phosphine and NHC ligands. This suggests that while effective, the catalytic turnover is slower. The mechanism may be inhibited by the formation of less-active bridged dimeric species, a possibility with multidentate nitrogen ligands.
-
SPhos & IPr: Both SPhos and IPr-based catalysts show superior performance, achieving near-quantitative yields in shorter times and with half the catalyst loading. This highlights their exceptional efficiency, which is why they are considered benchmark ligands.[6][7] Their steric bulk and strong electron-donating properties are key to this high activity.
-
Ligandless: The control experiment without a supporting ligand shows minimal product formation, unequivocally demonstrating the critical role of the ligand in stabilizing the palladium catalyst and facilitating the reaction.
Experimental Protocols
To ensure trustworthiness and reproducibility, detailed experimental protocols are provided for both ligand synthesis and the benchmark catalytic reaction.
Synthesis of this compound (Hdzpp)
The most common route involves the condensation of a 1,3-diketone with hydrazine.[3]
Caption: Workflow for the synthesis of Hdzpp.
Methodology:
-
Reagents: 1,3-Di(pyridin-2-yl)propane-1,3-dione (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol.
-
Procedure: a. To a round-bottom flask equipped with a reflux condenser, add 1,3-di(pyridin-2-yl)propane-1,3-dione and ethanol. b. Stir the mixture until the solid is fully dissolved. c. Add hydrazine hydrate dropwise to the solution at room temperature. d. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, allow the mixture to cool to room temperature. A precipitate will form. f. Collect the solid product by vacuum filtration and wash with cold ethanol. g. Purify the crude product by recrystallization from hot ethanol to yield pure this compound as a white solid.
Benchmark Suzuki-Miyaura Coupling Protocol
This protocol describes a standardized procedure for comparing ligand performance.
Caption: General workflow for ligand benchmarking in Suzuki-Miyaura coupling.
Methodology:
-
Materials: Palladium(II) acetate (Pd(OAc)₂), Ligand (Hdzpp, SPhos, etc.), 4-Bromotoluene (1.0 eq), Phenylboronic acid (1.2 eq), Potassium carbonate (K₂CO₃) (2.0 eq), Toluene/Water (10:1 v/v), Inert atmosphere (Nitrogen or Argon).
-
Procedure: a. In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.5-1.0 mol%), the respective ligand (1.0-2.0 mol% relative to Pd), 4-bromotoluene, phenylboronic acid, and K₂CO₃. b. Add the degassed toluene/water solvent mixture via syringe. c. Heat the reaction mixture to 100 °C and stir vigorously. d. Monitor the reaction progress by gas chromatography (GC) or TLC. e. After the reaction is complete (or after a set time), cool the mixture to room temperature. f. Quench the reaction by adding deionized water. g. Extract the product with ethyl acetate (3x). h. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product. j. Characterize the product and determine the yield.
Conclusion and Outlook
This guide demonstrates that this compound is a competent ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling, showcasing the potential of polydentate nitrogen ligands in catalysis.[3][5] However, when benchmarked against leading phosphine and NHC ligands like SPhos and IPr, its performance in terms of reaction speed and catalyst efficiency is modest.
The value of Hdzpp may not lie in outperforming these specialized ligands in standard reactions but in its unique properties that could be leveraged for more complex transformations. For instance, its proton-responsive pyrazole unit could be exploited in reactions where proton transfer is a key step, or its ability to form dinuclear complexes could open avenues in cooperative catalysis.[3][4] Future research should focus on modifying the Hdzpp scaffold (e.g., by introducing bulky groups on the pyridine rings) to enhance its steric profile or exploring its utility in other catalytic reactions where its specific electronic and structural features can be more fully realized.
References
-
Chemical Communications (RSC Publishing). Neutral and ionic N-methyl phenylazo-3,5-(di-2-pyridyl)pyrazole photoswitches: probes for reversible pH modulation by light. [Link]
-
Pure. Nitrogen-based ligands : synthesis, coordination chemistry and transition metal catalysis. [Link]
-
ResearchGate. Comparison of nitro catalysts bearing different NHC ligands in the formation of tetrasubstituted olefins. [Link]
-
Thieme Chemistry. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. [Link]
-
Chemical Science (RSC Publishing). A new P3N ligand for Pd-catalyzed cross-couplings in water. [Link]
-
NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. Recent examples of nitrogen-based ligands in Ni-catalysis. [Link]
-
RSC Publishing. Themed collection Nitrogen Ligands. [Link]
-
Controlled Radical Polymerization. Nitrogen-Containing Ligands for Asymmetric Homogeneous and Heterogeneous Catalysis. [Link]
-
PubChem. This compound. [Link]
-
Semantic Scholar. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]
-
PubMed. Cyclometalated platinum(II) complexes of pyrazole-based, N=C=N-coordinating, terdentate ligands: the contrasting influence of pyrazolyl and pyridyl rings on luminescence. [Link]
-
ACS Omega. Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. [Link]
-
MDPI. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. [Link]
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A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data of 3,5-Di(2-pyridyl)pyrazole with Literature Values
Introduction
In the realm of chemical research and drug development, the unambiguous structural confirmation of synthesized or procured compounds is a cornerstone of scientific rigor. 3,5-Di(2-pyridyl)pyrazole, a versatile N-heterocyclic ligand renowned for its applications in coordination chemistry and materials science, is no exception. Its unique arrangement of nitrogen donor atoms facilitates the formation of diverse and structurally intriguing metal complexes. Verifying the identity and purity of this compound is paramount before its use in any application. This guide provides a comprehensive framework for cross-referencing the spectroscopic data of this compound with established literature values, ensuring the integrity of your research. We will delve into the nuances of ¹H NMR, ¹³C NMR, and Mass Spectrometry data, offering both a theoretical underpinning and a practical, step-by-step approach to data acquisition and analysis.
The Imperative of Spectroscopic Verification
Comparative Analysis of Spectroscopic Data
This section provides a detailed comparison of expected literature values for the ¹H NMR, ¹³C NMR, and mass spectrum of this compound with a hypothetical experimental dataset. The literature values are compiled from authoritative sources such as the PubChem database, which aggregates data from various suppliers and publications.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment within a molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the pyrazole and pyridine rings.
Table 1: Comparison of ¹H NMR Data (400 MHz, DMSO-d₆) for this compound
| Proton Assignment | Literature Chemical Shift (δ, ppm) [1] | Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration | J-coupling (Hz) |
| Pyridyl-H6 | ~8.65 | 8.64 | d | 2H | ~4.8 |
| Pyridyl-H3 | ~8.05 | 8.06 | d | 2H | ~7.9 |
| Pyridyl-H4 | ~7.90 | 7.91 | td | 2H | ~7.7, 1.8 |
| Pyridyl-H5 | ~7.40 | 7.41 | ddd | 2H | ~7.5, 4.8, 1.2 |
| Pyrazole-H4 | ~7.30 | 7.31 | s | 1H | - |
| Pyrazole-NH | ~13.5 (broad) | 13.48 | br s | 1H | - |
Interpretation and Causality:
The downfield chemical shifts of the pyridyl protons are a direct consequence of the electron-withdrawing nature of the nitrogen atom within the aromatic ring, which deshields the adjacent protons. The broad singlet corresponding to the pyrazole N-H proton is characteristic and its chemical shift can be highly dependent on solvent and concentration due to hydrogen bonding. The singlet nature of the pyrazole-H4 proton is a key identifier, as it has no adjacent proton neighbors to couple with.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The spectrum of this compound will exhibit signals for each unique carbon atom.
Table 2: Comparison of ¹³C NMR Data (100 MHz, DMSO-d₆) for this compound
| Carbon Assignment | Literature Chemical Shift (δ, ppm) [1] | Experimental Chemical Shift (δ, ppm) |
| Pyrazole C3/C5 | ~149.5 | 149.6 |
| Pyridyl C2' | ~150.0 | 150.1 |
| Pyridyl C6' | ~149.0 | 149.1 |
| Pyridyl C4' | ~137.0 | 137.2 |
| Pyridyl C5' | ~124.0 | 124.1 |
| Pyridyl C3' | ~121.0 | 121.2 |
| Pyrazole C4 | ~105.0 | 105.1 |
Interpretation and Causality:
The chemical shifts of the carbon atoms are influenced by their hybridization and electronic environment. The carbons directly attached to nitrogen atoms (Pyrazole C3/C5 and Pyridyl C2'/C6') are observed at lower field (higher ppm) due to the electronegativity of the nitrogen. The symmetry of the molecule results in fewer signals than the total number of carbon atoms, as the two pyridyl rings are chemically equivalent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight.
Table 3: Comparison of Mass Spectrometry Data for this compound
| Ion | Literature m/z [1] | Experimental m/z | Interpretation |
| [M+H]⁺ | 223.0982 | 223.0985 | Protonated molecular ion |
| [M]⁺˙ | 222.0905 | 222.0908 | Molecular ion |
Interpretation and Causality:
The molecular ion peak ([M]⁺˙) at m/z 222 corresponds to the exact mass of this compound (C₁₃H₁₀N₄). The presence of a prominent [M+H]⁺ peak is common in techniques like electrospray ionization (ESI), where a proton is added to the molecule. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition with high accuracy, providing definitive confirmation of the molecular formula.
Experimental Protocols
To ensure the acquisition of high-quality data for comparison, the following detailed experimental protocols are provided.
Protocol for ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is a suitable solvent for this compound and will allow for the observation of the N-H proton.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Set the appropriate acquisition parameters, including a 90° pulse, a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 5 seconds to ensure full relaxation of all protons, including the potentially slowly relaxing N-H proton.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
Integrate all signals and determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Visualizing the Workflow
A logical workflow is essential for systematic data cross-referencing. The following diagram illustrates the key steps from sample preparation to final data comparison.
Caption: Workflow for Spectroscopic Data Cross-Referencing.
Conclusion
The rigorous cross-referencing of spectroscopic data is a non-negotiable aspect of chemical research. This guide has provided a comprehensive framework for the validation of this compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. By adhering to the detailed protocols and systematically comparing experimental data with authoritative literature values, researchers can proceed with confidence, knowing that the structural integrity of their starting material is assured. This meticulous approach not only upholds the principles of scientific integrity but also paves the way for reliable and reproducible scientific discovery.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 613762, this compound. National Center for Biotechnology Information. [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 3,5-Di(2-pyridyl)pyrazole
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,5-Di(2-pyridyl)pyrazole, ensuring the safety of laboratory personnel and compliance with regulatory standards. This document is designed to be a practical resource, moving beyond mere procedural lists to explain the scientific rationale behind each recommendation.
Hazard Assessment and Chemical Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound is a nitrogen-containing heterocyclic compound.
Key Hazard Information:
| Property | Description | Citation |
| Physical State | White to light yellow powder or crystal. | [1] |
| GHS Hazard Classification | Skin irritation (Category 2), Serious eye irritation (Category 2). | [2] |
| Primary Hazards | Irritant. | [3] |
The presence of pyridine and pyrazole rings suggests that upon thermal decomposition, hazardous gases such as oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be released.[3][4]
Guiding Principles for Disposal: Adherence to E-E-A-T
The disposal plan outlined below is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring a self-validating system of laboratory safety.
-
Expertise & Experience: The procedures are based on established best practices for handling nitrogen-containing heterocyclic compounds, considering their reactivity and potential environmental impact.
-
Trustworthiness: Each step is designed to minimize risk and ensure regulatory compliance, fostering a culture of safety and responsibility.
-
Authoritative Grounding: The recommendations are supported by guidelines from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[4][5]
Step-by-Step Disposal Protocol for this compound
This protocol provides a clear, actionable workflow for the safe disposal of this compound from a laboratory setting.
3.1. Personal Protective Equipment (PPE): The First Line of Defense
Proper selection and use of PPE are non-negotiable.
-
Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) of a suitable thickness and breakthrough time.
-
Body Protection: A standard laboratory coat should be worn.
3.2. Waste Segregation: Preventing Hazardous Reactions
Proper segregation is crucial to prevent unintended and potentially dangerous chemical reactions.
-
Waste Stream: this compound waste should be classified as non-halogenated organic solid waste .
-
Incompatible Materials: This compound should be stored separately from:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Acids: Can cause protonation of the nitrogen atoms, leading to heat generation and potential splattering.
-
Strong Bases: While less reactive than with acids, it is good practice to avoid co-storage to prevent any unforeseen reactions.
-
3.3. Waste Collection and Container Management
-
Container Selection: Use a designated, clearly labeled, and chemically compatible waste container. The container should be in good condition with a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste " and the full chemical name: "This compound ". Do not use abbreviations. The label should also include the date when the first waste was added to the container.
-
Accumulation: Collect the waste in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.[6][7]
3.4. Disposal of Empty Containers
Empty containers that have held this compound must also be managed properly.
-
Decontamination: Triple rinse the empty container with a suitable solvent (e.g., methanol or ethanol).
-
Rinsate Collection: The rinsate from the triple rinse is considered hazardous waste and must be collected in a designated non-halogenated organic solvent waste container.
-
Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of as regular laboratory glass or plastic waste, depending on local regulations.
3.5. Spill Management
In the event of a spill:
-
Evacuate the immediate area and ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Final Disposal Pathway: Incineration
The recommended final disposal method for this compound is incineration by a licensed hazardous waste disposal facility.
-
Rationale: Incineration at high temperatures ensures the complete destruction of the compound, breaking it down into less harmful components like carbon dioxide, water, and nitrogen gas. This method is particularly suitable for nitrogen-containing organic compounds.
Never dispose of this compound down the drain or in regular trash. This compound's potential environmental persistence and the risk of forming toxic byproducts necessitate controlled disposal.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.miami.edu]
- 7. mdpi.com [mdpi.com]
Navigating the Safe Handling of 3,5-Di(2-pyridyl)pyrazole: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. 3,5-Di(2-pyridyl)pyrazole, a versatile heterocyclic building block in medicinal chemistry and materials science, requires meticulous handling to mitigate potential hazards. This guide provides an in-depth, experience-driven framework for the safe utilization of this compound, moving beyond mere procedural steps to explain the causality behind each safety recommendation. Our goal is to empower your research with the confidence that comes from a deep understanding of safe laboratory practices.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified as a skin and eye irritant. While not acutely toxic, its fine, crystalline nature presents a risk of airborne dust, leading to potential respiratory tract irritation and inadvertent exposure. The primary hazards are summarized below:
| Hazard Classification | GHS Hazard Statement | Description |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1] |
| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1] |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335 | May cause respiratory irritation.[3] |
The causality behind these classifications lies in the chemical nature of pyrazole and pyridine derivatives. These nitrogen-containing heterocyclic compounds can interact with biological macromolecules, leading to localized inflammatory responses upon contact with skin and mucous membranes. Understanding this is the first step in establishing a robust safety protocol.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process based on the specific procedure being performed. The following diagram illustrates the decision-making process for selecting the correct level of PPE.
Caption: PPE selection workflow based on the laboratory task.
Eye and Face Protection
-
Routine Handling: At a minimum, ANSI Z87.1 compliant safety glasses with side shields are required for all operations involving this compound.
-
Splash Hazard: When preparing solutions or in any situation where splashing is possible, chemical splash goggles are mandatory. For larger volumes, a face shield worn over safety goggles provides an additional layer of protection.
Skin Protection
-
Lab Coat: A standard, flame-resistant laboratory coat should be worn at all times and kept fully fastened.
-
Gloves: Due to the presence of pyridine moieties, glove selection is critical. While latex gloves offer poor chemical resistance, nitrile gloves provide adequate protection for incidental contact.[1] For handling the solid and preparing solutions, it is best practice to wear two pairs of nitrile gloves ("double-gloving"). This provides a buffer in case the outer glove is compromised. For prolonged or immersive contact, butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.
Respiratory Protection
Under normal laboratory conditions with adequate ventilation, such as in a chemical fume hood, respiratory protection is not typically required. However, if there is a potential for generating significant dust, such as during a large-scale transfer or a spill, a NIOSH-approved N95 respirator should be used.
Operational Plan: Step-by-Step Guidance for Safe Handling
Adherence to a well-defined operational plan is crucial for minimizing exposure and ensuring reproducible results.
Weighing the Compound
The primary risk during weighing is the generation of airborne dust.
-
Preparation: Before starting, ensure the analytical balance is clean and located in a draft-free area, preferably within a ventilated enclosure or on a dedicated balance table within a fume hood.
-
Don PPE: Wear a lab coat, safety glasses, and double nitrile gloves.
-
Tare the Weighing Vessel: Place a clean, dry weighing paper or boat on the balance and tare it.
-
Dispense the Compound: Slowly and carefully dispense the desired amount of this compound onto the weighing vessel using a clean spatula. Avoid any sudden movements that could create dust.
-
Clean Up: After weighing, carefully fold the weighing paper or cap the weighing boat. Use a soft brush to gently sweep any residual powder on the balance pan into a designated waste container.
-
Transport: Transport the weighed compound in a sealed container to the area where it will be used.
Preparing Solutions
-
Work in a Fume Hood: All solution preparations should be conducted in a certified chemical fume hood to control potential vapors and dust.
-
Select Appropriate Glassware: Use clean, dry glassware of the appropriate size for the volume of solution being prepared.
-
Add Solvent: Add the desired solvent to the glassware first.
-
Introduce the Compound: Slowly add the pre-weighed this compound to the solvent. This minimizes the risk of dust generation.
-
Dissolution: Use a magnetic stirrer or gentle manual swirling to dissolve the compound. If heating is required, use a controlled heating mantle and monitor the process closely.
-
Labeling: Immediately label the prepared solution with the compound name, concentration, solvent, date, and your initials.
Spill and Emergency Procedures: A Plan for the Unexpected
Even with the best precautions, spills can occur. A rapid and informed response is key to mitigating any potential harm.
Minor Spill (less than 1 gram of solid)
-
Alert Others: Inform your colleagues in the immediate vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don Enhanced PPE: Put on chemical splash goggles and a fresh pair of nitrile gloves.
-
Clean-up:
-
Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent the powder from becoming airborne.
-
Carefully sweep the mixture into a designated plastic dustpan.
-
Transfer the collected material into a clearly labeled, sealable plastic bag or container for hazardous waste.
-
Wipe the spill area with a damp cloth or paper towel.
-
Place all contaminated cleaning materials into the waste bag.
-
-
Decontaminate: Wash the affected area with soap and water.
Major Spill (more than 1 gram of solid or any liquid spill)
-
Evacuate: Immediately evacuate the area and alert your supervisor and the institutional safety officer.
-
Isolate: Close the doors to the affected area to contain any dust or vapors.
-
Do Not Attempt to Clean Up: Allow trained emergency response personnel to handle the cleanup.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its associated waste is a critical component of a safe and environmentally responsible laboratory practice.
Solid Waste
-
Unused Compound: Collect any unused or unwanted this compound in a clearly labeled, sealed container.
-
Contaminated Materials: All materials that have come into contact with the compound, such as gloves, weighing papers, and spill cleanup debris, should be collected in a designated, sealed hazardous waste container.
Liquid Waste
-
Solutions: Unused or waste solutions of this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
Disposal Procedure
All waste containing this compound should be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Angene Chemical. Safety Data Sheet. Available from: [Link]
-
Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. Available from: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
